(S)-Bethanechol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
111244-96-3 |
|---|---|
Molecular Formula |
C7H17N2O2+ |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(2S)-2-carbamoyloxypropyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/t6-/m0/s1 |
InChI Key |
NZUPCNDJBJXXRF-LURJTMIESA-O |
SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
Isomeric SMILES |
C[C@@H](C[N+](C)(C)C)OC(=O)N |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
Synonyms |
1-Propanaminium, 2-[(aminocarbonyl)oxy]-N,N,N-trimethyl-, (S)- |
Origin of Product |
United States |
Foundational & Exploratory
(S)-Bethanechol: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, the active enantiomer of the synthetic choline (B1196258) ester bethanechol (B1168659), is a parasympathomimetic agent that exerts its pharmacological effects through direct agonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Structurally similar to the endogenous neurotransmitter acetylcholine, this compound possesses a carbamoyl (B1232498) group instead of an acetyl group, rendering it resistant to hydrolysis by acetylcholinesterase and butyrylcholinesterase, thereby prolonging its duration of action.[2] This technical guide provides an in-depth analysis of the mechanism of action of this compound on the five muscarinic receptor subtypes (M1-M5), presenting quantitative data on its binding affinity and functional potency, detailing the experimental protocols used for its characterization, and visualizing the key signaling pathways involved.
Core Mechanism of Action
This compound selectively stimulates muscarinic receptors, showing little to no activity at nicotinic receptors.[2] As the more potent of the two stereoisomers, the (S)-enantiomer is primarily responsible for the observed pharmacological effects.[3] Upon binding to muscarinic receptors, this compound induces a conformational change in the receptor protein, leading to the activation of intracellular G proteins and the subsequent initiation of downstream signaling cascades. The specific cellular response is determined by the subtype of muscarinic receptor expressed in a given tissue and the G protein to which it couples.
Muscarinic Receptor Subtype Selectivity and Binding Affinity
This compound is a non-selective muscarinic agonist, capable of binding to and activating all five muscarinic receptor subtypes. However, its affinity and potency can vary between subtypes. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of bethanechol at human muscarinic receptors. It is important to note that while this compound is the active enantiomer, much of the publicly available data does not specify the stereoisomer used.
| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| M1 | pKi ~ 4 | 35 µM[4] |
| M2 | pKi ~ 4 | - |
| M3 | - | 14.5 µM[4] |
| M4 | - | 7 µM[4] |
| M5 | - | 32 µM[4] |
Note: The Ki values are derived from pKi values from the IUPHAR/BPS Guide to PHARMACOLOGY for "bethanechol". The EC50 values are from a commercial source for "bethanechol chloride". The specific enantiomer was not specified in these sources.
Downstream Signaling Pathways
The activation of muscarinic receptors by this compound triggers distinct downstream signaling pathways depending on the G protein coupled to the receptor subtype.
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
The M1, M3, and M5 muscarinic receptors primarily couple to G proteins of the Gq/11 family. Upon activation by this compound, the α-subunit of Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neurotransmitter release.
Gi/o Signaling Pathway (M2, M4 Receptors)
The M2 and M4 muscarinic receptors are coupled to inhibitory G proteins of the Gi/o family. When activated by this compound, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the activity of various downstream effector proteins. Additionally, the βγ-subunits of the Gi/o protein can directly interact with and open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in cellular excitability, a mechanism particularly important in the heart.
Experimental Protocols
The characterization of this compound's interaction with muscarinic receptors involves a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype by measuring its ability to displace a radiolabeled antagonist with known high affinity.
Materials:
-
Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radiolabeled antagonist.
-
This compound chloride.
-
Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.
-
Total Binding: Add radioligand (at a concentration close to its Kd), Assay Buffer, and membrane preparation.
-
Non-specific Binding: Add radioligand, a high concentration of atropine (e.g., 1 µM), and membrane preparation.
-
Competition: Add radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5) by this compound.
Materials:
-
Cells stably expressing a human M1, M3, or M5 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound chloride.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in Assay Buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period, then automatically inject the this compound dilutions into the wells and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay
This functional assay measures the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following the activation of Gi/o-coupled muscarinic receptors (M2, M4) by this compound.
Materials:
-
Cells stably expressing a human M2 or M4 muscarinic receptor.
-
Cell culture medium and supplements.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound chloride.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a suitable multi-well plate and grow to the desired confluency.
-
Cell Stimulation: Pre-incubate the cells with varying concentrations of this compound for a short period. Then, stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: The decrease in cAMP levels in the presence of this compound is indicative of Gi/o activation. Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a direct-acting, non-selective muscarinic agonist that activates all five muscarinic receptor subtypes. Its mechanism of action is mediated through the canonical Gq/11 and Gi/o signaling pathways, leading to a range of physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting the muscarinic acetylcholine receptor system. Further research is warranted to obtain a complete set of binding affinity and functional potency data specifically for the (S)-enantiomer across all human muscarinic receptor subtypes.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 3. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
(S)-Bethanechol: An In-depth Technical Guide on Enantiomeric Potency and Selectivity at Muscarinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol (B1168659), a synthetic choline (B1196258) ester, is a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is a chiral molecule, existing as two enantiomers: (S)-Bethanechol and (R)-Bethanechol. This technical guide provides a comprehensive overview of the stereoselective potency and selectivity of these enantiomers at the five muscarinic receptor subtypes (M1-M5). Understanding the distinct pharmacological profiles of each enantiomer is critical for the development of targeted therapeutics with improved efficacy and reduced side effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Data Presentation: Potency and Selectivity of Bethanechol Enantiomers
The pharmacological activity of bethanechol is highly dependent on its stereochemistry, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[3] This stereoselectivity has been observed in various tissues and receptor subtypes.[3][4]
Binding Affinity (Ki) of (S)- and (R)-Bethanechol
Radioligand binding assays are employed to determine the affinity of a compound for a receptor. In these assays, the ability of the test compound (e.g., (S)- or (R)-Bethanechol) to displace a radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Data from studies on rat tissues, which are enriched with certain muscarinic receptor subtypes, demonstrate the stereoselective binding of bethanechol enantiomers.
Table 1: Binding Affinities (Ki) of (S)- and (R)-Bethanechol in Rat Tissues [4]
| Tissue | Predominant Receptor Subtype(s) | This compound Ki (μM) | (R)-Bethanechol Ki (μM) |
| Jejunum Smooth Muscle | M2, M3 | 2.3 | 250 |
| Atrial Myocardium | M2 | 4.8 | 620 |
| Ventricular Myocardium | M2 | 11 | 980 |
| Nasal Mucosa | M1, M3 | 18 | 1100 |
Note: The Ki values were determined by displacement of R(-)-[3H]quinuclidinyl benzilate.[4]
Functional Potency (EC50) of Bethanechol
Table 2: Functional Potencies (EC50) of Racemic Bethanechol at Human Muscarinic Receptors [3]
| Receptor Subtype | EC50 (μM) |
| M1 | 35 |
| M2 | - |
| M3 | 14.5 |
| M4 | 7 |
| M5 | 32 |
Note: Data for the M2 receptor was not provided in the source.[3]
A study on the guinea-pig ileum, which contains M2 and M3 receptors, reported a potency ratio of 915 for the (S)-enantiomer over the (R)-enantiomer in inducing smooth muscle contraction, highlighting the profound stereoselectivity in a functional context.[3]
Experimental Protocols
The characterization of this compound's potency and selectivity relies on robust in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of the bethanechol enantiomers by measuring their ability to compete with a known radiolabeled antagonist for binding to muscarinic receptors.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
-
Serial dilutions of this compound and (R)-Bethanechol are prepared in the assay buffer.
-
In a 96-well plate, the following are added in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled antagonist, and a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., 1-10 µM atropine).
-
Competition: Membrane preparation, radiolabeled antagonist, and a specific concentration of the bethanechol enantiomer.
-
-
The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the bethanechol enantiomer concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the enantiomer that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors upon agonist stimulation. It is particularly useful for assessing the potency (EC50) and efficacy of agonists at Gi/o-coupled (M2, M4) and Gq/11-coupled (M1, M3, M5) receptors.[5][6][7][8]
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the muscarinic receptor subtype of interest, as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate.
-
The following components are added to each well:
-
Assay buffer containing GDP (to ensure G proteins are in their inactive state) and MgCl2.
-
Cell membranes.
-
Serial dilutions of this compound or (R)-Bethanechol.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for agonist-stimulated [35S]GTPγS binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
Agonist-stimulated binding is calculated by subtracting the basal binding (in the absence of agonist) from the total binding at each agonist concentration.
-
The stimulated binding is then plotted against the logarithm of the bethanechol enantiomer concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Mandatory Visualizations
Muscarinic Receptor Signaling Pathways
References
- 1. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pa2online.org [pa2online.org]
- 3. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 4. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of (S)-Bethanechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of (S)-Bethanechol, a potent muscarinic receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Properties of this compound
This compound, the (S)-enantiomer of bethanechol (B1168659), is a synthetic choline (B1196258) ester that is structurally related to acetylcholine (B1216132).[1] It is a quaternary ammonium (B1175870) compound, existing as a salt, typically the chloride salt.[2]
Physical and Chemical Data
A summary of the key physicochemical properties of this compound chloride is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(carbamoyloxy)propyl-trimethyl-azanium chloride | [1] |
| Molecular Formula | C₇H₁₇ClN₂O₂ | [2] |
| Molecular Weight | 196.68 g/mol | [3] |
| Melting Point | 217 - 221 °C | [1] |
| Appearance | White crystalline powder | [3] |
| Solubility | Freely soluble in water | [3] |
| Optical Rotation | Not specified in search results |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its specific pharmacological activity. While the traditional synthesis yields a racemic mixture, a stereospecific route is necessary to obtain the desired (S)-enantiomer. A plausible enantioselective synthesis starting from (S)-2-amino-1-propanol is outlined below. This approach leverages a readily available chiral starting material to establish the stereocenter early in the synthetic sequence.
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (S)-1-(dimethylamino)propan-2-ol
-
To a solution of (S)-2-amino-1-propanol (1.0 eq) in a suitable solvent such as methanol, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add methyl iodide (CH₃I, 2.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield (S)-1-(dimethylamino)propan-2-ol.
Step 2: Synthesis of (S)-1-(trimethylammonio)propan-2-ol iodide
-
Dissolve (S)-1-(dimethylamino)propan-2-ol (1.0 eq) in a suitable solvent like acetonitrile (B52724) or acetone.
-
Add methyl iodide (CH₃I, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain (S)-1-(trimethylammonio)propan-2-ol iodide.
Step 3: Synthesis of this compound iodide
Caution: Phosgene and its derivatives are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Suspend (S)-1-(trimethylammonio)propan-2-ol iodide (1.0 eq) in an inert, anhydrous solvent such as chloroform (B151607) or dichloromethane.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of phosgene or a phosgene equivalent like triphosgene (0.4 eq) in the same solvent.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Cool the reaction mixture back to 0 °C and bubble anhydrous ammonia (B1221849) (NH₃) gas through the solution until it is saturated. Alternatively, a solution of ammonia in a suitable solvent can be added.
-
Stir the mixture for another 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound iodide can be purified by recrystallization.
Step 4: Anion Exchange to this compound chloride
-
Dissolve the crude this compound iodide in water.
-
Pass the aqueous solution through an anion exchange column charged with a chloride (Cl⁻) form resin.
-
Collect the eluate containing this compound chloride.
-
Lyophilize or carefully evaporate the water to obtain the final product, this compound chloride.
Chemical Reactivity and Stability
This compound is a carbamate (B1207046) ester and a quaternary ammonium salt. The carbamate group is susceptible to hydrolysis, especially under basic conditions, to yield (S)-1-(trimethylammonio)propan-2-ol and carbamic acid, which decomposes to ammonia and carbon dioxide. The molecule is relatively stable under acidic to neutral conditions. Thermal decomposition of bethanechol chloride can lead to the formation of bethamethylcholine chloride and isocyanic acid.[4]
Mechanism of Action and Signaling Pathways
This compound is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors.[1] It has little to no effect on nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[1]
The pharmacological effects of this compound are primarily mediated through the activation of M3 muscarinic receptors, which are abundant on the smooth muscle of the bladder and gastrointestinal tract.[1] This activation leads to increased smooth muscle tone.
The signaling cascade initiated by this compound at muscarinic receptors is complex and can involve multiple pathways:
Caption: M3 Muscarinic Receptor Signaling.
Experimental Workflow for Analysis
A robust analytical workflow is essential for the quality control of this compound, ensuring its identity, purity, and enantiomeric excess.
Caption: Analytical Workflow for this compound.
Detailed Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A suitable buffer, such as phosphate (B84403) buffer, with an organic modifier like acetonitrile or methanol. The pH should be controlled to ensure good peak shape.
-
Detection: UV detection at a low wavelength (e.g., < 210 nm) as bethanechol lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Quantification: An external standard method using a certified reference standard of this compound chloride.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
-
Column: A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral quaternary ammonium compounds.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a low wavelength or a polarimetric detector.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the (S) and (R) enantiomers: % ee = [((S) - (R)) / ((S) + (R))] x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
An HPLC method similar to the purity assay can be coupled with a mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is suitable for the quaternary ammonium structure of bethanechol.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion should be confirmed against the theoretical value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., D₂O).
-
The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound.
This guide provides a foundational understanding of the synthesis and chemical properties of this compound. The provided protocols and workflows are intended as a starting point for laboratory work and should be optimized as needed. Adherence to all relevant safety precautions is paramount when handling the reagents and performing the described procedures.
References
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of (S)-Bethanechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of (S)-Bethanechol, a parasympathomimetic agent that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors. The document details the key structural features of this compound that govern its pharmacological activity, presents quantitative data from relevant studies, outlines detailed experimental protocols for assessing muscarinic receptor agonism, and visualizes key concepts through diagrams.
Core Concepts in the Structure-Activity Relationship of this compound
This compound is a synthetic choline (B1196258) ester that is structurally related to the endogenous neurotransmitter acetylcholine.[1] Its structure has been optimized to confer selectivity for muscarinic receptors over nicotinic receptors and to increase its resistance to hydrolysis by cholinesterases, thereby prolonging its duration of action.[1] The SAR of this compound and its analogs has been elucidated through numerous studies, highlighting the critical contributions of several structural motifs to its muscarinic agonist activity.
The key structural features determining the activity of this compound are:
-
The Quaternary Ammonium (B1175870) Group: The positively charged trimethylammonium group is essential for binding to the anionic site of the muscarinic receptor.[2] This interaction is a primary determinant of the molecule's affinity for the receptor. Replacing the nitrogen with other elements like arsenic or phosphorus, or substituting the methyl groups with larger alkyl groups, leads to a significant decrease or loss of agonist activity.[3]
-
The Carbamate (B1207046) Ester: The carbamate group in bethanechol (B1168659) is a bioisosteric replacement for the acetate (B1210297) group in acetylcholine. This modification makes the molecule more resistant to hydrolysis by acetylcholinesterase, leading to a longer half-life.[2] The ester oxygen is also believed to participate in hydrogen bonding within the receptor binding site.
-
The Ethylene Bridge: The two-carbon bridge between the quaternary ammonium group and the ester moiety is optimal for muscarinic activity. Altering the length of this bridge generally reduces activity.[3]
-
The β-Methyl Group and Stereochemistry: The presence of a methyl group on the β-carbon of the choline backbone is a key feature of bethanechol. This substitution significantly reduces its activity at nicotinic receptors, thus conferring selectivity for muscarinic receptors.[2] Crucially, the biological activity of bethanechol resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less potent, highlighting the stereospecificity of the muscarinic receptor binding pocket.[3]
Quantitative Structure-Activity Relationship Data
| Compound | R | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Bethanechol Chloride | - | 35,000 | - | 14,500 | 7,000 | 32,000 |
| Analog 3a | 3,4-dimethoxyphenethyl | 11 | 63 | 12 | 11 | 13 |
| Analog 3b | 4-methoxyphenethyl | 10 | 220 | 13 | 12 | 11 |
| Analog 3c | 4-fluorophenethyl | 2.0 | 13 | 2.6 | 2.2 | 1.8 |
*Ki values for analogs 3a, 3b, and 3c are from a study on quinuclidinyl N-phenylcarbamates, which are structurally distinct from bethanechol but act as muscarinic agonists.[4] The data for Bethanechol Chloride represents EC50 values (in nM).
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the SAR of muscarinic agonists like this compound.
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
-
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the test compound, buffer (for total binding), or a high concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro Functional Assay: Isolated Guinea Pig Ileum Contraction
This assay measures the functional potency (EC50) and efficacy of a muscarinic agonist.
-
Materials:
-
Male guinea pig.
-
Tyrode's solution (a physiological salt solution).
-
Organ bath setup with an isometric force transducer.
-
This compound and its analogs.
-
-
Procedure:
-
A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist to the organ bath.
-
The contractile response of the ileum is measured using an isometric force transducer and recorded.
-
-
Data Analysis:
-
The magnitude of the contraction is plotted against the logarithm of the agonist concentration.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
-
The intrinsic activity (a measure of efficacy) is determined by comparing the maximal response produced by the test compound to that of a full agonist like carbachol.
-
Visualizations
Signaling Pathways of Muscarinic Acetylcholine Receptors
Caption: Signaling pathways of muscarinic acetylcholine receptors activated by this compound.
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
Caption: A typical experimental workflow for conducting structure-activity relationship studies.
Key Structural Features of this compound for Muscarinic Agonist Activity
Caption: The key pharmacophoric elements of this compound responsible for its muscarinic agonist activity.
References
- 1. Bethanechol - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. BETHANECHOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of (S)-Bethanechol's Effects on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (S)-Bethanechol's effects on smooth muscle. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and illustrating key signaling pathways and workflows.
Bethanechol (B1168659), a synthetic choline (B1196258) ester, is a direct-acting muscarinic agonist that preferentially stimulates muscarinic receptors.[1] Its resistance to cholinesterase makes it a durable agent for investigating cholinergic responses in smooth muscle.[2] The (S)-enantiomer of bethanechol is the more potent of its stereoisomers.[3] This guide focuses on the in vitro methodologies used to characterize its contractile effects on various smooth muscle tissues.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the effects of bethanechol on smooth muscle contraction from various in vitro studies. These parameters are crucial for understanding the potency and efficacy of the compound in different tissues.
Table 1: Potency (EC50) and Efficacy (Emax/Pmax) of Bethanechol in Various Smooth Muscle Tissues
| Tissue | Species | Parameter | Value | Notes |
| Canine Bladder Smooth Muscle | Dog | ED50 | Lower than Acetylcholine (B1216132) | Indicates higher potency than acetylcholine.[4] |
| Canine Bladder Smooth Muscle | Dog | Pmax (Peak Active Isometric Stress) | Higher than Acetylcholine | Indicates higher efficacy than acetylcholine.[4] |
| Guinea-Pig Small Intestine (Longitudinal Muscle) | Guinea Pig | EC50 (for Icat activation) | 9 times higher than Carbachol (B1668302) | Suggests lower potency compared to carbachol in this specific response.[5] |
| Bovine Duodenum & Jejunum | Cow | EC50 | Not specified | Bethanechol induced a significant, concentration-dependent increase in contractility.[2][6] |
| Bovine Abomasum | Cow | Vmax (Maximal Attainable Effect) | More pronounced in circular specimens | Antral specimens in circular orientation had significantly lower Vmax.[7] |
| Equine Intestine (Circular Orientation) | Horse | EC50 | No difference within different locations | The maximal effect was largest for jejunal specimens.[8] |
Table 2: Effects of Antagonists on Bethanechol-Induced Contraction
| Tissue | Species | Antagonist | Effect on Bethanechol Response | Implication |
| Canine Bladder Smooth Muscle | Dog | Atropine (non-selective muscarinic) | Pmax decreased by 58%, ED50 increased by 314-fold | Confirms muscarinic receptor mediation.[4] |
| Canine Bladder Smooth Muscle | Dog | Nifedipine (L-type Ca2+ channel blocker) | Pmax decreased by 87%, ED50 increased by 24-fold | Indicates a strong dependence on extracellular calcium influx.[4] |
| Bovine Duodenum & Jejunum | Cow | M3 Antagonists (e.g., 4-DAMP) | Significant inhibition of bethanechol's effects | M3 receptors are of predominant importance in eliciting contraction.[2][6] |
| Bovine Duodenum & Jejunum | Cow | M2 Antagonists | Partial inhibition, especially for basal tone | M2 receptors play a modulatory role.[2][6] |
| Equine Intestine | Horse | 4-DAMP (M3 antagonist) | Almost completely inhibited the effect of bethanechol | Predominant mediation by M3 receptors.[8] |
| Equine Intestine | Horse | AF-DX 116 (M2 antagonist) | Caused a rightward shift of the concentration-response curve | M2 receptors are also involved in the contractile response.[8] |
| Rat Antral Circular Smooth Muscle | Rat | Darifenacin (M3) > Methoctramine (M2) > Pirenzepine (M1) | Order of affinity in shifting dose-response curves to the right | Highlights the primary role of M3 and secondary role of M2 receptors.[9] |
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies for in vitro smooth muscle studies.[2][6][10][11][12]
2.1. Tissue Preparation
-
Tissue Source: Obtain smooth muscle tissues (e.g., intestine, bladder, stomach) from the species of interest.[4][6][7][8][13] In this example, we will use the bovine small intestine.
-
Dissection: Immediately after slaughter, collect tissue samples from the desired region (e.g., duodenum or jejunum).[2][6]
-
Transport: Place the tissue samples in cool (4°C), oxygenated (95% O2, 5% CO2) modified Krebs solution.[2] The composition of a typical Krebs solution is: 118.4 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 2.5 mM MgSO4, 3.3 mM CaCl2, 25 mM NaHCO3, and 12.2 mM glucose monohydrate.[2]
-
Muscle Strip Preparation: In the laboratory, pin the tissue flat in a dissecting dish containing oxygenated Krebs solution. Carefully remove the mucosa.[2] Using a custom-designed scalpel with parallel blades, cut smooth muscle strips parallel to the circular or longitudinal muscle fibers to a final size of approximately 3 x 8 mm.[2]
2.2. Organ Bath Setup and Equilibration
-
Mounting: Suspend the muscle preparations in organ bath chambers containing 50 mL of modified Krebs solution maintained at 37°C and constantly oxygenated with carbogen.[2]
-
Transducer Attachment: Attach the distal end of the muscle strip to a fixed hook and the proximal end to an isometric force transducer.[2]
-
Data Acquisition: Connect the transducer to an amplifier and a data acquisition system to record isometric contractions on a computer.[2]
-
Equilibration: Allow the muscle preparations to equilibrate for at least 60 minutes under a resting tension. This typically involves a period of adjustment without tension, followed by incremental increases in tension (e.g., 1g for 10 minutes, then 2g for 30 minutes).[2][6] During equilibration, wash the tissues with fresh Krebs solution periodically.[11]
2.3. Experimental Procedure for Concentration-Response Curves
-
Viability Check: At the beginning and end of each experiment, assess the functional viability of the muscle preparations by adding a known contractile agent, such as carbachol (1 x 10⁻⁶M) or high-molar potassium chloride (KCl, 50 mM).[6][11] Only tissues that show a robust contractile response should be used.
-
Washout and Recovery: After the viability check, wash the tissues multiple times with fresh Krebs solution and allow them to return to baseline tension for a recovery period (e.g., 15 minutes).[2][6]
-
Cumulative Concentration-Response: Generate cumulative concentration-response curves for this compound by adding the agonist in logarithmic steps (e.g., from 10⁻⁷ M to 10⁻⁴ M) at set intervals (e.g., 5 minutes) without washing out the previous concentration.[6]
-
Antagonist Studies: To investigate the involvement of specific receptors, incubate the tissues with a selective antagonist for a predetermined period (e.g., 30 minutes) before generating the bethanechol concentration-response curve.[6][8]
-
Data Analysis: Measure the contractile response in terms of changes in basal tone, maximal amplitude (Amax), and area under the curve (AUC).[2] Calculate EC50 and Emax values by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[2]
Signaling Pathways and Experimental Workflows
3.1. Signaling Pathway of this compound in Smooth Muscle
This compound primarily exerts its contractile effects on smooth muscle through the activation of M3 muscarinic acetylcholine receptors (mAChRs), with a modulatory role for M2 mAChRs.[2][6][7][8] The M2 and M3 receptors are the predominant subtypes in the gastrointestinal tract.[2][6] The activation of M3 receptors, which are coupled to Gq/11 proteins, initiates the phosphoinositide pathway. This leads to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium, along with calcium influx through L-type calcium channels, leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling and smooth muscle contraction.[9] The activation of M2 receptors, coupled to Gi/o proteins, can contribute to contraction by inhibiting adenylyl cyclase, which reduces cAMP levels and promotes a state favorable for contraction.[5]
Caption: Signaling pathway of this compound in smooth muscle cells.
3.2. Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound's effects on smooth muscle using an organ bath setup.
Caption: Experimental workflow for organ bath studies.
This technical guide provides a solid foundation for researchers and professionals working with this compound and other muscarinic agonists in the context of smooth muscle pharmacology. The provided data, protocols, and diagrams serve as a practical resource for designing and interpreting in vitro studies.
References
- 1. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of bethanechol on smooth muscle preparations from abomasal fundus, corpus, and antrum of dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of bethanechol on equine gastrointestinal contractility and functional characterization of involved muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dmt.dk [dmt.dk]
- 11. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bethanechol's Affinity for M2 vs. M3 Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding and functional properties of (S)-Bethanechol at M2 and M3 muscarinic acetylcholine (B1216132) receptor subtypes. Bethanechol (B1168659), a parasympathomimetic agent, is a direct-acting muscarinic agonist primarily used to treat urinary retention and gastrointestinal atony.[1][2] Its effects are mediated through the activation of muscarinic receptors, with the M2 and M3 subtypes being of significant pharmacological interest due to their widespread distribution and physiological roles.[3][4] This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource.
Quantitative Data Summary
Table 1: Functional Potency of Bethanechol at Muscarinic Receptor Subtypes
| Agonist | Receptor Subtype | Parameter | Value (µM) | Species/Tissue | Reference |
| Bethanechol (unspecified) | M1 | EC₅₀ | 35 | - | |
| Bethanechol (unspecified) | M3 | EC₅₀ | 14.5 | - | |
| Bethanechol (unspecified) | M4 | EC₅₀ | 7 | - | |
| Bethanechol (unspecified) | M5 | EC₅₀ | 32 | - | |
| Bethanechol | M2 | IC₅₀ | 127 | Guinea-pig small intestine | [6] |
EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in vitro. IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor subtype is typically achieved through radioligand binding assays.[7][8] These assays are fundamental in pharmacology for characterizing receptor-ligand interactions.[7]
Radioligand Competition Binding Assay for M2/M3 Receptors
This protocol outlines a representative method for determining the inhibition constant (Kᵢ) of a test compound, such as this compound, at M2 and M3 muscarinic receptors.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing human M2 or M3 receptors (e.g., CHO or HEK-293 cells).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B or GF/C).
-
Cell Harvester and Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, [³H]-NMS (at a concentration near its Kₐ), and assay buffer.
-
Non-specific Binding: Receptor membranes, [³H]-NMS, and a saturating concentration of atropine.
-
Competition: Receptor membranes, [³H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Signaling Pathways and Experimental Workflow
M2 Muscarinic Receptor Signaling Pathway
M2 muscarinic receptors are primarily coupled to G proteins of the Gᵢ/ₒ family.[1][9] Upon activation by an agonist like this compound, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunits can also directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9]
M3 Muscarinic Receptor Signaling Pathway
M3 muscarinic receptors are coupled to G proteins of the Gᵩ/₁₁ family.[1][10] Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
References
- 1. biomed.cas.cz [biomed.cas.cz]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ics.org [ics.org]
- 4. M3 muscarinic receptor-deficient mice retain bethanechol-mediated intestinal ion transport and are more sensitive to colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Pharmacodynamics of (S)-Bethanechol in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, the active enantiomer of the muscarinic receptor agonist bethanechol (B1168659), is a synthetic ester structurally similar to acetylcholine. Its resistance to degradation by cholinesterase results in a more prolonged duration of action compared to the endogenous neurotransmitter.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in preclinical animal models, focusing on its interaction with muscarinic receptors, downstream signaling pathways, and functional effects in various tissues. The information is presented to aid researchers and professionals in drug development in understanding its mechanism of action and designing relevant preclinical studies.
Muscarinic Receptor Binding Affinity
This compound exhibits stereoselectivity in its binding to muscarinic receptors, with the (S)-enantiomer having a higher affinity than the (R)-enantiomer.[1][2] While comprehensive comparative data on the binding affinities (Ki values) of this compound across all muscarinic receptor subtypes (M1-M5) in various preclinical animal models is not extensively documented in publicly available literature, studies in rat tissues have demonstrated its ability to displace radioligands from muscarinic binding sites.[2]
Table 1: Summary of this compound Binding Affinity Data
| Receptor Subtype | Animal Model | Tissue | Radioligand Displaced | Ki (µM) | Reference |
| Muscarinic (unspecified) | Rat | Jejunum, Nasal Mucosa, Atrium, Ventricle | R(-)-[3H]quinuclidinyl benzilate | Ki S(+) < Ki R(-) | [2] |
Note: Specific Ki values for this compound are not consistently reported in the reviewed literature. The available data indicates a higher affinity for the (S)-enantiomer compared to the (R)-enantiomer.
Functional Activity at Muscarinic Receptors
This compound acts as a direct agonist at muscarinic receptors, primarily stimulating the M2 and M3 subtypes, leading to the contraction of smooth muscle cells.[3][4] Its effects are selective for muscarinic receptors with little to no impact on nicotinic receptors.[1][5] The functional potency of bethanechol has been characterized by determining its EC50 values in various preclinical models.
Table 2: Summary of this compound Functional Potency (EC50) Data
| Receptor Subtype | Animal Model | Tissue/Assay | Effect | EC50 (µM) | Reference |
| M1 | In vitro | Receptor Activation | Agonist activity | 35 | |
| M2 | In vitro | Receptor Activation | Agonist activity | Not specified | |
| M3 | In vitro | Receptor Activation | Agonist activity | 14.5 | |
| M4 | In vitro | Receptor Activation | Agonist activity | 7 | |
| M5 | In vitro | Receptor Activation | Agonist activity | 32 | |
| Muscarinic (M2/M3) | Guinea Pig | Ileum (longitudinal smooth muscle) | Cationic current induction | >100 | [6] |
Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct intracellular signaling cascades depending on the receptor subtype. M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[7][8]
Gq/11 Signaling Pathway (M1, M3, M5 Receptors)
Upon binding of this compound to M1, M3, or M5 receptors, the associated Gq/11 protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[9][10] This cascade ultimately leads to smooth muscle contraction.
Caption: Gq/11 signaling pathway activated by this compound.
Gi/o Signaling Pathway (M2, M4 Receptors)
Activation of M2 and M4 receptors by this compound leads to the activation of Gi/o proteins. The α-subunit of Gi/o inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also directly modulate ion channels, such as activating inwardly rectifying potassium channels.[3][11]
References
- 1. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
- 11. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
(S)-Bethanechol: A Deep Dive into its Activation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, a synthetic parasympathomimetic agent, is a well-established muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3] Its clinical efficacy in treating conditions such as urinary retention and gastroesophageal reflux stems from its ability to selectively activate these receptors, mimicking the effects of the endogenous neurotransmitter acetylcholine.[3][4] This technical guide provides an in-depth exploration of the cellular signaling pathways activated by this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the specific receptor interactions, downstream second messenger systems, and the experimental methodologies used to elucidate these complex processes.
Core Signaling Pathways Activated by this compound
This compound exerts its effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors (GPCRs).[3][5] The specific signaling cascade initiated depends on the receptor subtype and the type of G-protein to which it couples.
M1, M3, and M5 Receptor-Mediated Signaling (Gq/11 Pathway)
The M1, M3, and M5 receptor subtypes preferentially couple to G-proteins of the Gq/11 family.[6] Activation of these receptors by this compound initiates the following cascade:
-
This compound Binding: The ligand binds to the orthosteric site of the M1, M3, or M5 receptor.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein. The α-subunit of the Gq/11 protein exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).[7][8][9]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9]
-
Downstream Effects:
-
IP3: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8][9] This rise in cytosolic Ca2+ is a key event in many cellular responses, including smooth muscle contraction.
-
DAG: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[7][8][9] PKC then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular events.
-
M2 and M4 Receptor-Mediated Signaling (Gi/o Pathway)
The M2 and M4 receptor subtypes are coupled to inhibitory G-proteins of the Gi/o family.[10] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and modulation of ion channels:
-
This compound Binding: The ligand binds to the M2 or M4 receptor.
-
G-protein Activation: This activates the associated Gi/o protein, causing the Gαi subunit to exchange GDP for GTP.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.[11]
-
Reduced cAMP Levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[11]
-
Downstream Effects:
-
Reduced PKA Activity: The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA). This results in decreased phosphorylation of PKA target proteins.
-
Ion Channel Modulation: The βγ subunits of the dissociated Gi/o protein can directly interact with and modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 7. shutterstock.com [shutterstock.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 10. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
(S)-Bethanechol: An In-depth Technical Guide on its Effects on the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, the active enantiomer of the synthetic muscarinic receptor agonist bethanechol (B1168659), is a parasympathomimetic agent that mimics the effects of acetylcholine (B1216132) on muscarinic receptors.[1] Structurally similar to acetylcholine, this compound is resistant to hydrolysis by cholinesterases, resulting in a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool and therapeutic agent for conditions requiring stimulation of the parasympathetic nervous system, such as non-obstructive urinary retention and gastrointestinal atony.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its interaction with muscarinic receptor subtypes, downstream signaling pathways, and detailed experimental protocols for its characterization.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the affinity and potency of bethanechol and its enantiomers at various muscarinic acetylcholine receptors (mAChRs).
Table 1: Affinity (pKi) and Potency (pEC50) of Bethanechol at Human Muscarinic Receptors
| Receptor Subtype | Parameter | Value | Species | Reference |
| M1 | pKi | 4.0 | Human | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| M1 | pEC50 | 4.46 | Human | [4] |
| M2 | pKi | 4.0 | Human | [IUPHAR/BPS Guide to PHARMACOLOGY] |
| M3 | pEC50 | 4.84 | Human | [4] |
| M4 | pEC50 | 5.15 | Human | [4] |
| M5 | pEC50 | 4.5 | Human | [4] |
Note: The EC50 values are for bethanechol chloride. pKi and pEC50 are the negative logarithm of the inhibition constant (Ki) and the half maximal effective concentration (EC50), respectively.
Table 2: Stereoselectivity of Bethanechol Enantiomers
| Parameter | Tissue/Preparation | This compound | (R)-Bethanechol | Potency Ratio (S/R) | Reference |
| Contractile Potency | Guinea-pig myenteric plexus-longitudinal muscle | More Potent | Less Potent | 915 | [5] |
| Receptor Binding | Rat jejunum, nasal mucosa, atrial and ventricular myocardium | Higher Affinity (Lower Ki) | Lower Affinity (Higher Ki) | Not Quantified | [6] |
Signaling Pathways
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes involved in the parasympathomimetic actions of bethanechol on smooth muscle are the M2 and M3 receptors.[3]
-
M3 Receptor Signaling: Predominantly coupled to Gq/11 proteins, the activation of M3 receptors by this compound initiates the phospholipase C (PLC) pathway. PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which in turn activates various calcium-dependent signaling pathways culminating in smooth muscle contraction.[7]
-
M2 Receptor Signaling: M2 receptors are primarily coupled to Gi/o proteins. Activation of M2 receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and inhibition of neurotransmitter release at presynaptic terminals. In smooth muscle, M2 receptor stimulation can also contribute to contraction, although the M3 pathway is considered predominant.[7]
Mandatory Visualizations
Caption: M3 Receptor Gq/11 Signaling Pathway.
Caption: M2 Receptor Gi/o Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Non-specific Binding Control: Atropine (1 µM).
-
Test Compound: this compound chloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (GF/C).
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS (at a concentration near its Kd, typically ~0.5 nM), and receptor membranes.
-
Non-specific Binding: Assay buffer, [³H]-NMS, receptor membranes, and 1 µM atropine.
-
Competition Binding: Assay buffer, [³H]-NMS, receptor membranes, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol details the methodology for assessing the contractile effect of this compound on isolated smooth muscle strips.
Materials:
-
Tissue: Isolated smooth muscle strips (e.g., guinea pig ileum, rat bladder detrusor).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
Test Compound: this compound chloride.
-
Organ Bath System: With isometric force transducers and data acquisition software.
Procedure:
-
Isolate smooth muscle tissue and cut into longitudinal or circular strips of appropriate size.
-
Mount the tissue strips in the organ baths containing PSS maintained at 37°C and continuously gassed.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with PSS changes every 15-20 minutes.
-
After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess tissue viability. Wash out the KCl and allow the tissue to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the organ bath in a stepwise manner.
-
Record the isometric tension at each concentration until a maximal response is achieved.
-
Wash out the this compound and allow the tissue to recover.
-
Analyze the data by plotting the contractile response (as a percentage of the maximal response or KCl-induced contraction) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal effect (Emax).
References
- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 4. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Basis for (S)-Bethanechol's Resistance to Cholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Bethanechol, a synthetic choline (B1196258) ester, is a parasympathomimetic agent widely used in clinical practice. A key pharmacological feature of bethanechol (B1168659) is its prolonged duration of action compared to the endogenous neurotransmitter acetylcholine (B1216132). This extended activity is a direct consequence of its resistance to hydrolysis by cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This technical guide provides an in-depth analysis of the molecular factors underpinning this resistance. The structural attributes of this compound, specifically its carbamate (B1207046) ester functional group and the presence of a β-methyl group, confer significant steric and electronic properties that impede enzymatic breakdown. This guide will detail these molecular interactions, summarize the available (though limited) quantitative data, provide a standard experimental protocol for assessing cholinesterase inhibition, and visualize the relevant biological pathways.
Introduction
Acetylcholine (ACh) is a critical neurotransmitter in the cholinergic system, mediating a vast array of physiological processes. However, its therapeutic applications are limited by its rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound is a structurally related synthetic analogue designed to overcome this limitation.[1][2][3][4] As a direct-acting muscarinic agonist, it selectively stimulates muscarinic receptors, particularly the M3 subtype, without significant effects on nicotinic receptors.[1][2][4] This selectivity, combined with its resistance to cholinesterase-mediated degradation, makes it a valuable therapeutic agent for conditions such as postoperative and postpartum non-obstructive urinary retention and neurogenic atony of the bladder.[1][2][3] This document elucidates the molecular principles governing its stability in the presence of cholinesterases.
Molecular Structure of this compound vs. Acetylcholine
The structural differences between this compound and acetylcholine are fundamental to their differential susceptibility to cholinesterase activity.
-
Acetylcholine: An ester of acetic acid and choline. The acetyl group is readily attacked by the catalytic serine residue in the active site of cholinesterases.
-
This compound: The carbamic acid ester of (S)-2-methylcholine.[1] It is a quaternary ammonium (B1175870) compound and a carbamate ester.[1] Two key modifications distinguish it from acetylcholine:
-
Carbamate Ester: The acetyl group of acetylcholine is replaced by a carbamoyl (B1232498) group (-CONH₂).
-
β-Methyl Group: A methyl group is present on the β-carbon of the choline moiety.
-
The chemical structure of this compound is 2-(carbamoyloxy)-N,N,N-trimethylpropan-1-aminium.
Molecular Basis of Resistance to Cholinesterase
The resistance of this compound to hydrolysis by AChE and BChE is a multifactorial phenomenon rooted in steric hindrance and electronic effects.
The Role of the Carbamate Ester
The replacement of the acetyl group with a carbamoyl group is the primary reason for bethanechol's stability. Carbamate esters are intrinsically more resistant to hydrolysis than acetate (B1210297) esters due to electronic and steric factors.
-
Electronic Effects: The lone pair of electrons on the nitrogen atom of the carbamate group participates in resonance with the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon, making it a less favorable target for nucleophilic attack by the catalytic serine (Ser203 in human AChE) in the cholinesterase active site.
-
Steric Hindrance: The carbamate group is bulkier than the acetyl group, which can sterically hinder the optimal positioning of the molecule within the narrow active site gorge of AChE for catalysis to occur.
The Role of the β-Methyl Group
The methyl group on the β-carbon of the choline backbone further contributes to the steric hindrance. This additional bulk in close proximity to the ester linkage interferes with the proper alignment of the carbamate group with the catalytic triad (B1167595) (Ser-His-Glu) at the base of the active site gorge. This steric clash significantly reduces the probability of a successful nucleophilic attack by the catalytic serine.
Quantitative Analysis of Cholinesterase Interaction
For comparison, typical carbamate inhibitors of cholinesterases, such as physostigmine (B191203) and rivastigmine, exhibit potent inhibitory activity with Ki values in the nanomolar to micromolar range. The lack of similar data for bethanechol underscores its primary role as a stable agonist rather than an inhibitor.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
To experimentally verify the resistance of this compound to cholinesterase and to determine any weak inhibitory potential, the Ellman's method is the standard in vitro assay. This colorimetric assay measures the activity of cholinesterases and can be adapted to screen for inhibitors.
Principle
The assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to the cholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
This compound chloride
-
Acetylthiocholine iodide (ATCh)
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE or BChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCh or BTCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound chloride in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 190 µL phosphate buffer + 10 µL of the highest concentration of bethanechol solvent.
-
Control (100% activity): 170 µL phosphate buffer + 10 µL AChE/BChE solution + 10 µL DTNB solution.
-
Test wells: 160 µL phosphate buffer + 10 µL AChE/BChE solution + 10 µL DTNB solution + 10 µL of each bethanechol dilution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of ATCh or BTCh substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each bethanechol concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
If inhibition is observed, plot the % inhibition against the logarithm of the bethanechol concentration to determine the IC50 value.
-
Visualizations
Chemical Structures and Hydrolysis Comparison
Caption: Comparison of Acetylcholine and this compound susceptibility to AChE.
Molecular Basis of Resistance to Cholinesterase
References
Stereospecificity of Bethanechol Enantiomers at Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereospecificity of bethanechol (B1168659) enantiomers at muscarinic acetylcholine (B1216132) receptors (mAChRs). Bethanechol, a synthetic choline (B1196258) ester, is a direct-acting muscarinic agonist that is resistant to hydrolysis by cholinesterases, resulting in a prolonged duration of action compared to acetylcholine.[1] It exists as a chiral compound with two enantiomers, (S)-bethanechol and (R)-bethanechol. The interaction of these enantiomers with the five subtypes of muscarinic receptors (M1-M5) exhibits significant stereospecificity, a critical factor in understanding its pharmacological profile and therapeutic applications.
Stereoselectivity of Bethanechol Enantiomers
The pharmacological activity of bethanechol is predominantly attributed to the (S)-enantiomer. Multiple studies have demonstrated that this compound is significantly more potent than the (R)-enantiomer in both binding affinity and functional activity at muscarinic receptors.
In studies on isolated rat jejunum, the stereoselectivity of bethanechol was observed to be parallel to that of acetyl-β-methylcholine and muscarine.[2] Competition binding assays using homogenates from various rat tissues, including jejunal smooth muscle, nasal mucosa, and atrial and ventricular myocardium, have shown that both enantiomers can displace radiolabeled antagonists from muscarinic binding sites. However, a clear stereoselectivity was observed in all tissues, with the (S)-enantiomer exhibiting a higher binding affinity (lower Kᵢ value) than the (R)-enantiomer.[3]
Functionally, the difference in potency can be substantial. In the guinea-pig myenteric plexus-longitudinal muscle preparation, this compound was found to be a potent agonist for smooth muscle contraction, while the (R)-enantiomer was significantly weaker. The potency ratio of the (S)-enantiomer to the (R)-enantiomer was determined to be 915.[4]
Quantitative Data on Bethanechol-Muscarinic Receptor Interactions
Binding Affinity
Studies on recombinant human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells have shown that racemic bethanechol exhibits selectivity in its binding affinity, with the following order of potency: M2 > M4 > M3 > M1.[5] There is a reported 70-fold difference in the IC₅₀ values for racemic bethanechol in displacing [³H]-N-methylscopolamine between M1 and M2 receptors.[5]
Table 1: Binding Affinity of Racemic Bethanechol at Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | Kᵢ (nM) | Cell Line | Radioligand | Reference |
| M1 | Racemic Bethanechol | Data not available | CHO | [³H]-NMS | [5] |
| M2 | Racemic Bethanechol | Data not available | CHO | [³H]-NMS | [5] |
| M3 | Racemic Bethanechol | Data not available | CHO | [³H]-NMS | [5] |
| M4 | Racemic Bethanechol | Data not available | CHO | [³H]-NMS | [5] |
| M5 | Racemic Bethanechol | Data not available | - | - | - |
| Note: While specific Kᵢ values for the racemate across all subtypes are not provided in the cited literature, the relative order of binding potency is established as M2 > M4 > M3 > M1. It is consistently reported that Kᵢ for this compound is lower than for (R)-bethanechol.[3] |
Functional Potency
The functional potency of racemic bethanechol has been characterized at several muscarinic receptor subtypes.
Table 2: Functional Potency (EC₅₀) of Racemic Bethanechol at Muscarinic Receptor Subtypes
| Receptor Subtype | Ligand | EC₅₀ (µM) | Assay Type | Reference |
| M1 | Racemic Bethanechol | 35 | Calcium Mobilization | [6] |
| M2 | Racemic Bethanechol | Data not available | cAMP Inhibition | [6] |
| M3 | Racemic Bethanechol | 14.5 | Calcium Mobilization | [6] |
| M4 | Racemic Bethanechol | 7 | Calcium Mobilization (via G₁₅) | [6] |
| M5 | Racemic Bethanechol | 32 | Calcium Mobilization | [6] |
| Note: The EC₅₀ values presented are for the racemic mixture. The (S)-enantiomer is expected to have significantly lower EC₅₀ values, while the (R)-enantiomer would have much higher values. |
Muscarinic Receptor Signaling Pathways
Bethanechol exerts its effects by activating G-protein coupled muscarinic receptors. The five subtypes are linked to two primary signaling pathways.
-
M1, M3, and M5 Receptors: These subtypes are primarily coupled to the Gq/11 family of G-proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes are coupled to the Gi/o family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The βγ-subunits of the Gi/o proteins can also directly modulate ion channels, such as inwardly rectifying potassium channels.
Bethanechol has been shown to be a useful tool for selectively activating the M2 receptor-mediated, membrane-delimited signaling pathway without significantly engaging the M1 receptor-activated diffusible second messenger pathway.
Experimental Protocols
Characterizing the stereospecificity of bethanechol enantiomers at muscarinic receptors involves a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of the bethanechol enantiomers by measuring their ability to displace a radiolabeled antagonist from the receptor.
Objective: To determine the Kᵢ values for (S)- and (R)-bethanechol at each of the five human muscarinic receptor subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
This compound and (R)-bethanechol.
-
Non-labeled, high-affinity muscarinic antagonist for determining non-specific binding (e.g., atropine).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cultures expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled antagonist), and competition binding (radioligand + membranes + varying concentrations of a bethanechol enantiomer).
-
Incubation: Add a fixed concentration of the radioligand (typically at its Kₔ value) to all wells. Add serial dilutions of (S)- or (R)-bethanechol to the competition wells. Initiate the binding reaction by adding the cell membrane preparation to all wells. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the bethanechol enantiomer. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Calcium Mobilization Assay
This functional assay is used to determine the potency (EC₅₀) of bethanechol enantiomers at Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the EC₅₀ values for (S)- and (R)-bethanechol at M1, M3, and M5 receptors.
Materials:
-
Cell line stably expressing the M1, M3, or M5 receptor (e.g., CHO or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound and (R)-bethanechol.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of (S)- or (R)-bethanechol in assay buffer.
-
Data Acquisition: Place the cell plate in the fluorescence microplate reader. Record a baseline fluorescence reading. The instrument then automatically adds the bethanechol solutions to the wells, and fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the response against the log concentration of the bethanechol enantiomer and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC₅₀) of bethanechol enantiomers at Gi-coupled muscarinic receptors (M2, M4).
Objective: To determine the EC₅₀ values for (S)- and (R)-bethanechol at M2 and M4 receptors.
Materials:
-
Cell line stably expressing the M2 or M4 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and (R)-bethanechol.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Stimulation: Plate cells and grow overnight. Pre-treat the cells with a PDE inhibitor. To measure the inhibitory effect of the agonist, stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of (S)- or (R)-bethanechol.
-
Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by a commercial kit.
-
Data Analysis: The signal is typically inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the bethanechol enantiomer. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (or EC₅₀ for inhibition) value.
Conclusion
The pharmacological activity of bethanechol at muscarinic receptors is highly stereospecific, with the (S)-enantiomer being the eutomer, exhibiting significantly higher binding affinity and functional potency than the (R)-enantiomer. While comprehensive quantitative data for each enantiomer across all five receptor subtypes is limited, the available data for the racemic mixture and studies on native tissues clearly demonstrate the importance of stereochemistry in the interaction of bethanechol with its targets. For drug development and research professionals, understanding this stereoselectivity is crucial for interpreting pharmacological data and for the rational design of more selective and potent muscarinic receptor modulators. The experimental protocols outlined in this guide provide a framework for the detailed characterization of bethanechol enantiomers and other chiral muscarinic ligands.
References
- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 2. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 5. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 6. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (S)-Bethanechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and pharmacology of (S)-Bethanechol, the more potent enantiomer of the muscarinic acetylcholine (B1216132) receptor agonist, bethanechol (B1168659). While the clinically utilized form is a racemic mixture, understanding the stereospecific properties of this compound is crucial for an accurate pharmacological assessment. This document details the historical context of its development, its mechanism of action, stereoselective pharmacology, and the downstream signaling pathways it modulates. Furthermore, it provides detailed experimental protocols for key assays used in its characterization, catering to the needs of researchers and professionals in drug development.
Introduction: From Discovery to the Recognition of Stereoselectivity
Bethanechol, a synthetic choline (B1196258) ester, was first synthesized in 1935.[1] It was developed as a parasympathomimetic agent with greater stability than acetylcholine, as it is not hydrolyzed by cholinesterase, leading to a longer duration of action.[1] Marketed under brand names such as Urecholine, bethanechol has been clinically used for the treatment of postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.[1]
Bethanechol is the carbamic acid ester of 2-methylcholine (B1204752) and possesses a chiral center.[1] Consequently, it exists as two stereoisomers: this compound and (R)-Bethanechol. Early research and clinical use predominantly focused on the racemic mixture. However, subsequent pharmacological studies revealed a significant stereoselectivity in its interaction with muscarinic acetylcholine receptors (mAChRs), with the (S)-enantiomer being the more potent of the two. This discovery underscored the importance of stereochemistry in the design and evaluation of cholinergic agonists. Although the clinically available form of bethanechol is the racemate, this guide will focus on the pharmacological properties of the more active (S)-enantiomer.
Synthesis and Physicochemical Properties
While a detailed, publicly available protocol for the specific enantioselective synthesis of this compound is not readily found in the literature, the synthesis of racemic bethanechol chloride is well-documented. A common method involves the reaction of methylcholine chloride with triphosgene (B27547) in a suitable solvent like trichloromethane, followed by treatment with ammonia (B1221849).[2]
General Synthesis of Racemic Bethanechol Chloride: A preparation method for bethanechol chloride involves the following steps:
-
Trichloromethane is added to a reaction vessel, followed by methylcholine chloride.
-
The temperature is controlled between 0-40°C while triphosgene is added in stages with stirring.
-
A catalyst may be added to improve the yield.
-
The reaction mixture is then heated to 50-80°C for several hours.
-
After the reaction is complete, the mixture is cooled, and the pH is adjusted with ammonia water.
-
The product is then isolated and purified through a series of steps including concentration, filtration, and recrystallization from absolute ethanol.[2]
To obtain the enantiomerically pure this compound, a stereoselective synthesis or chiral resolution of the racemic mixture would be necessary.
Physicochemical Properties of Bethanechol Chloride (Racemate):
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₇ClN₂O₂ |
| Molecular Weight | 196.68 g/mol |
| Appearance | White, hygroscopic crystalline powder |
| Solubility | Freely soluble in water |
Pharmacology of this compound
This compound is a direct-acting muscarinic acetylcholine receptor agonist with selectivity for muscarinic receptors over nicotinic receptors.[1][3] Its primary mechanism of action is the stimulation of mAChRs in the parasympathetic nervous system.[1] The binding of this compound to these receptors mimics the effect of acetylcholine, leading to the activation of downstream signaling pathways.
Muscarinic Receptor Subtype Selectivity
There are five subtypes of muscarinic acetylcholine receptors (M1-M5), which are all G-protein coupled receptors (GPCRs). The pharmacological effects of this compound are mediated through its interaction with these subtypes. The available data on the functional potency of bethanechol at different muscarinic receptor subtypes are summarized below. It is important to note that these values are for "bethanechol" and may represent the racemate, though the activity is primarily attributed to the (S)-enantiomer.
| Receptor Subtype | Agonist | EC₅₀ (µM) |
| M1 | Bethanechol | 35 |
| M2 | Bethanechol | M2 agonist activity in vitro |
| M3 | Bethanechol | 14.5 |
| M4 | Bethanechol | 7 |
| M5 | Bethanechol | 32 |
Data sourced from Abcam product datasheet for Bethanechol chloride.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G-protein coupling.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[4] Upon agonist binding, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream target proteins, leading to a cellular response.[4]
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[4] Activation of Gi/o inhibits adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[4]
Visualization of Signaling Pathways
Caption: M1, M3, and M5 Receptor Gq/11 Signaling Pathway.
Caption: M2 and M4 Receptor Gi/o Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials and Reagents:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Unlabeled Competitor: this compound
-
Non-specific Binding Control: Atropine (10 µM)
-
Receptor Source: Membranes from cells expressing a specific human muscarinic receptor subtype (M1-M5) or tissue homogenates (e.g., rat brain cortex).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates
-
Glass fiber filter mats (e.g., Whatman GF/B)
-
Cell harvester
-
Liquid scintillation counter
-
Scintillation cocktail
Experimental Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable source expressing the muscarinic receptor subtype of interest. Determine the protein concentration of the membrane preparation.[4]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of [³H]-NMS, 50 µL of Assay Buffer, and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 10 µM Atropine, and 100 µL of diluted cell membranes.
-
Competition: 50 µL of [³H]-NMS, 50 µL of varying concentrations of this compound, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat pre-soaked in wash buffer, using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with cold Wash Buffer.
-
Counting: Dry the filter mat, place it in a scintillation vial, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[4]
-
Data Analysis:
-
Calculate specific binding = Total binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Functional Assay: Calcium Mobilization
This protocol describes a method to measure the functional potency (EC₅₀) of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying intracellular calcium mobilization.
Materials and Reagents:
-
Cells: A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a no-wash calcium assay kit.
-
Probenecid (B1678239): To prevent dye leakage from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Procedure:
-
Cell Seeding: Seed the cells into the microplate and allow them to attach and form a confluent monolayer overnight.
-
Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to the cells. Incubate at 37°C for 30-60 minutes in the dark.[5]
-
Washing (for non-homogeneous assays): After incubation, gently wash the cells with Assay Buffer to remove extracellular dye. Add fresh Assay Buffer to each well.[5]
-
Agonist Addition and Data Acquisition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Place the cell plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument automatically adds the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.[5]
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).[6]
-
Clinical Development and Therapeutic Use
Bethanechol received FDA approval for the treatment of postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.[1] The clinically available formulations of bethanechol contain the racemic mixture of the (S) and (R) enantiomers. While the (S)-enantiomer is pharmacologically more active, the clinical efficacy and safety profile have been established for the racemate.
The therapeutic effect of bethanechol is primarily due to its agonist activity at M3 muscarinic receptors on the detrusor muscle of the bladder and the smooth muscle of the gastrointestinal tract.[1] This leads to increased bladder contraction and GI motility.
Conclusion
This compound is the pharmacologically active enantiomer of the synthetic muscarinic agonist, bethanechol. Its discovery and the subsequent characterization of its stereoselective activity have been pivotal in understanding the structure-activity relationships of cholinergic agonists. While the racemic mixture is used clinically, a deep understanding of the properties of this compound is essential for researchers in the field of cholinergic pharmacology and for the development of new, more selective muscarinic receptor modulators. This technical guide provides a comprehensive resource on the history, pharmacology, and experimental evaluation of this compound, serving as a valuable tool for the scientific community.
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103936624A - Preparation method of bethanechol chloride - Google Patents [patents.google.com]
- 3. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-Bethanechol in Guinea-Pig Ileum Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for assessing the pharmacological activity of (S)-Bethanechol on isolated guinea-pig ileum. This ex vivo model is a classic pharmacological preparation for studying muscarinic receptor agonists and antagonists. The protocol outlines the necessary steps for tissue preparation, experimental setup, data acquisition, and analysis to determine the potency of this compound.
Introduction
This compound is a synthetic choline (B1196258) ester and a potent muscarinic acetylcholine (B1216132) receptor agonist.[1] It is selective for muscarinic receptors with little to no effect on nicotinic receptors.[1] In the gastrointestinal tract, bethanechol (B1168659) primarily stimulates M2 and M3 muscarinic receptors.[2] The M3 receptor is the predominant subtype in the smooth muscle of the ileum, and its activation leads to muscle contraction.[2][3] This makes the isolated guinea-pig ileum an excellent model to study the contractile effects of this compound and to quantify its potency, typically by determining its EC50 value.
Data Presentation
The following table summarizes the quantitative data for bethanechol's activity on the guinea-pig ileum.
| Agonist | Receptor | Preparation | Parameter | Value | Reference |
| Bethanechol | Muscarinic M3 | Guinea-pig ileum | pEC50 | 6.37 | [4] |
| Bethanechol | Muscarinic M3 | Guinea-pig ileum | EC50 | 426.58 nM | Calculated from[4] |
Experimental Protocols
This section details the methodology for the isolated guinea-pig ileum assay to determine the concentration-response relationship of this compound.
Materials
-
Guinea pig (250-350 g)[5]
-
This compound chloride
-
Tyrode's physiological salt solution[5]
-
Organ bath with aeration and temperature control (37°C)[5]
-
Isotonic transducer and data acquisition system[5]
-
Surgical instruments (scissors, forceps)[5]
-
Cotton thread[5]
-
Carbogen gas (95% O2 / 5% CO2)[5]
Composition of Tyrode's Solution
| Component | Concentration (mM) |
| NaCl | 137 |
| KCl | 2.7 |
| CaCl2 | 1.8 |
| MgCl2 | 1.0 |
| NaH2PO4 | 0.4 |
| NaHCO3 | 11.9 |
| Glucose | 5.5 |
Reference:[5]
Procedure
1. Tissue Preparation
-
Humanely euthanize the guinea pig according to institutional guidelines.[5]
-
Open the abdominal cavity and locate the ileocecal junction.[6]
-
Carefully dissect a 10-15 cm segment of the ileum, proximal to the cecum.[5]
-
Place the isolated ileum in a petri dish containing fresh, oxygenated Tyrode's solution.[5]
-
Gently flush the lumen of the ileum with Tyrode's solution to remove any contents.[5][6]
2. Mounting the Tissue
-
Tie one end of an ileum segment to a tissue holder and the other end to an isotonic transducer using cotton thread.[5]
-
Mount the tissue in the organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.[5][7]
-
Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.[5][7]
3. Cumulative Concentration-Response Curve (CRC) for this compound
-
Establish a Baseline: Record the stable baseline tension of the equilibrated ileum preparation.[5]
-
Cumulative Addition of this compound: Add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., starting from 10⁻⁹ M and increasing in log or semi-log increments to 10⁻³ M).[5]
-
Allow the tissue to reach a maximal contraction at each concentration before adding the next.[5]
-
Record the contractile response for each this compound concentration.
-
After obtaining the maximal response, wash the tissue with fresh Tyrode's solution until it returns to the baseline tension.[5]
4. Data Analysis
-
Measure the amplitude of the contraction at each this compound concentration.
-
Express the responses as a percentage of the maximum contraction observed.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the guinea-pig ileum assay.
Signaling Pathway of this compound
Caption: this compound signaling pathway in smooth muscle.
References
- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 2. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (S)-Bethanechol for In Vitro Detrusor Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-Bethanechol is a synthetic choline (B1196258) ester and a direct-acting parasympathomimetic agent.[1] It selectively stimulates muscarinic receptors, with a pronounced effect on the M3 receptor subtype, which is predominantly responsible for detrusor smooth muscle contraction and micturition.[2][3] Unlike acetylcholine (B1216132), bethanechol (B1168659) is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[3] This property makes it a valuable tool for in vitro studies of bladder function and for screening compounds that may modulate detrusor contractility. These application notes provide a detailed protocol for inducing and measuring detrusor muscle contraction in vitro using this compound, along with data presentation and visualization of the relevant biological and experimental pathways.
Mechanism of Action
Bethanechol directly activates M3 muscarinic receptors on the surface of detrusor smooth muscle cells. This initiates a signaling cascade that leads to muscle contraction.
Experimental Protocols
Protocol 1: In Vitro Detrusor Muscle Strip Contractility Assay
This protocol details the methodology for preparing isolated detrusor muscle strips and measuring their contractile response to this compound using an organ bath system.
Materials and Reagents:
-
This compound Chloride
-
Krebs-Henseleit Solution (see composition below)
-
Potassium Chloride (KCl)
-
Distilled or deionized water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Animal model (e.g., rat, rabbit, mouse)
-
Surgical instruments for dissection
-
Organ bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition:
| Component | Molar Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| KH₂PO₄ | 1.2 |
| D-Glucose | 11.7 |
Note: The solution should be freshly prepared, filtered, and continuously aerated with carbogen gas to maintain a pH of approximately 7.4.
Experimental Workflow:
Step-by-Step Procedure:
-
Tissue Preparation: a. Euthanize the animal using an approved method. b. Immediately excise the urinary bladder and place it in cold, aerated Krebs-Henseleit solution. c. Carefully remove any adhering fat and connective tissue. d. Open the bladder and gently remove the urothelium (mucosa) if required for the specific experimental design. e. Cut the detrusor muscle into longitudinal or transverse strips (e.g., 2 mm wide and 8 mm long).
-
Organ Bath Setup and Equilibration: a. Mount the muscle strips vertically in an organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. b. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. c. Apply an initial resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes. d. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes and readjust the baseline tension as needed.
-
Viability Test: a. After equilibration, assess the viability of the muscle strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM). b. Once the contraction reaches a plateau, wash the tissue thoroughly with Krebs-Henseleit solution until the tension returns to the baseline. This KCl-induced contraction can be used to normalize subsequent agonist-induced responses.
-
Cumulative Dose-Response Curve Generation: a. Once the baseline tension is stable, add this compound to the organ bath in a cumulative manner, typically in half-log increments (e.g., starting from 10⁻⁸ M up to 10⁻³ M). b. Allow the response to each concentration to reach a stable plateau before adding the next concentration. c. Record the isometric tension continuously using a data acquisition system.
Data Analysis:
-
Measure the peak tension (in grams or millinewtons) generated at each concentration of this compound.
-
Normalize the data by expressing the response as a percentage of the maximal contraction induced by KCl.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contraction).
Data Presentation
The following table summarizes the quantitative data on the effects of bethanechol on in vitro detrusor muscle contractility from various studies.
| Species | Tissue Preparation | Parameter | Value | Reference |
| Mouse | Detrusor Strip (Mucosa Intact) | Eₘₐₓ | 1.0 ± 0.1 g | --INVALID-LINK--[2] |
| Mouse | Detrusor Strip (Mucosa Intact) | pEC₅₀ | 5.1 ± 0.1 | --INVALID-LINK--[2] |
| Mouse | Detrusor Strip (Mucosa Denuded) | Eₘₐₓ | 1.3 ± 0.1 g | --INVALID-LINK--[2] |
| Mouse | Detrusor Strip (Mucosa Denuded) | pEC₅₀ | 5.4 ± 0.1 | --INVALID-LINK--[2] |
| Canine | Detrusor Strip | Potency | Higher than Acetylcholine (P<0.01) | --INVALID-LINK-- |
| Canine | Detrusor Strip | Pₘₐₓ | Higher than Acetylcholine (P<0.01) | --INVALID-LINK-- |
| Human | Isolated Detrusor Muscle | Effect | Augments basal resting tone | --INVALID-LINK--[4] |
| Rabbit | Whole Bladder | Work | 83.3 ± 17.0 cm H₂O·mL | --INVALID-LINK-- |
Eₘₐₓ: Maximal effect; pEC₅₀: Negative logarithm of the molar concentration producing 50% of the maximal response; Pₘₐₓ: Peak active isometric stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Alterations in Nerve-Evoked Bladder Contractions in a Coronavirus-Induced Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]
- 3. droracle.ai [droracle.ai]
- 4. In vitro effect of acetylcholine and bethanechol on the contractions of the human detrusor muscle. Influence of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Dose-Response Curve of (S)-Bethanechol in Tissue Baths
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, a synthetic choline (B1196258) ester, is a potent muscarinic receptor agonist that selectively stimulates muscarinic receptors with negligible effects on nicotinic receptors.[1][2][3] Unlike acetylcholine, it is resistant to hydrolysis by cholinesterase, ensuring a prolonged duration of action.[2][3] These properties make it a valuable tool in pharmacological studies for investigating the effects of muscarinic receptor activation on various tissues, particularly smooth muscle.
These application notes provide a comprehensive protocol for generating a dose-response curve for this compound using isolated tissue preparations in an organ bath setup. This technique is fundamental for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound, offering insights into its pharmacological profile. The primary application of this protocol is to quantify the contractile response of smooth muscle tissues, such as those from the gastrointestinal tract or urinary bladder, to this compound.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes key quantitative data for this compound, including its affinity for various muscarinic receptor subtypes and typical concentration ranges used in tissue bath experiments.
| Parameter | Value/Range | Reference/Comment |
| Molar Mass | 196.67 g/mol | |
| Mechanism of Action | Muscarinic Receptor Agonist | [1] |
| Receptor Subtype EC₅₀ Values | M₁: 35 µMM₂: In vitro agonist activityM₃: 14.5 µMM₄: 7 µMM₅: 32 µM | |
| Experimental Conditions | ||
| Tissue Preparation | e.g., Rat or Bovine Duodenum, Jejunum, or Bladder Strips | [4][6] |
| Physiological Salt Solution | Krebs-Henseleit Solution | [7] |
| Gassing of Solution | Carbogen (B8564812) (95% O₂, 5% CO₂) | [7][8] |
| Temperature | 37 °C | [7][8] |
| Resting Tension | Tissue-dependent (e.g., 1.0 - 1.5 g) | [9] |
| This compound Concentration Range | 10⁻⁷ M to 10⁻⁴ M (Cumulative Dosing) | [4][10] |
Experimental Protocols
This section details the methodology for preparing the isolated tissue and generating the cumulative dose-response curve for this compound.
Materials and Reagents
-
This compound chloride
-
Krebs-Henseleit solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Distilled water
-
Appropriate tissue (e.g., rat ileum, guinea pig trachea, bovine jejunum)[4]
Equipment
-
Isolated organ bath system with force-displacement transducers
-
Data acquisition system
-
Water bath with temperature control
-
Dissection tools (scissors, forceps)
-
Surgical sutures
-
Pipettes and tips
Tissue Preparation
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired tissue (e.g., a segment of the small intestine) and immediately place it in cold, carbogen-gassed Krebs-Henseleit solution.
-
Gently remove any adhering connective and fatty tissues.
-
Prepare tissue strips of appropriate size (e.g., 2-3 cm in length for intestinal segments).
-
Tie surgical sutures to both ends of the tissue strip.
Organ Bath Setup and Equilibration
-
Mount the tissue strip in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the isometric force transducer.
-
Apply an optimal resting tension to the tissue. This will need to be determined empirically for each tissue type but is typically in the range of 1.0-1.5 grams.
-
Allow the tissue to equilibrate for at least 60 minutes. During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
Cumulative Dose-Response Curve Generation
-
After the equilibration period, record a stable baseline tension.
-
Prepare stock solutions of this compound in distilled water.
-
Add this compound to the organ bath in a cumulative manner, starting with the lowest concentration (e.g., 10⁻⁷ M).
-
Allow the tissue to respond and reach a plateau before adding the next, higher concentration. This is typically done in logarithmic or semi-logarithmic steps (e.g., 10⁻⁷ M, 3x10⁻⁷ M, 10⁻⁶ M, etc.) up to a final concentration that produces a maximal response (e.g., 10⁻⁴ M).[4]
-
Record the contractile response (increase in tension) at each concentration.
Data Analysis
-
Express the contractile response at each this compound concentration as a percentage of the maximal contraction achieved.
-
Plot the percentage of maximal response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response). The Hill equation is commonly used for this analysis.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for generating a dose-response curve.
This compound Signaling Pathway in Smooth Muscle
Caption: this compound M3 receptor signaling pathway.
References
- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 2. Bethanechol - Wikipedia [en.wikipedia.org]
- 3. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 6. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Bethanechol Administration in Rodent Models of Urinary Retention
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-Bethanechol in rodent models of urinary retention. The protocols outlined below are designed to facilitate the investigation of this compound's efficacy and mechanism of action in preclinical settings.
Introduction
Urinary retention is a condition characterized by the inability to completely empty the bladder. It can arise from various etiologies, including bladder outlet obstruction, neurogenic bladder, or detrusor muscle dysfunction (atony). This compound is a synthetic choline (B1196258) ester that acts as a direct-acting muscarinic agonist.[1] It selectively stimulates muscarinic receptors, primarily the M3 subtype, on the detrusor muscle of the bladder.[2] This stimulation leads to increased detrusor muscle tone and contractility, promoting bladder emptying.[1][3] Due to its quaternary amine structure, this compound does not cross the blood-brain barrier.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by mimicking the action of acetylcholine (B1216132) on muscarinic receptors in the bladder. The primary receptor subtype involved in detrusor contraction is the M3 receptor, with the M2 receptor playing a secondary role.
The binding of this compound to the M3 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that results in smooth muscle contraction. A key pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium, along with calcium influx through L-type calcium channels, activates calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent muscle contraction.
Simultaneously, stimulation of both M2 and M3 receptors can activate the RhoA/Rho-kinase (ROCK) pathway. This pathway inhibits myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.
Experimental Protocols
Rodent Model of Partial Bladder Outlet Obstruction (PBOO)
This model is suitable for studying urinary retention due to increased urethral resistance.[5][6]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, needle holder)
-
Suture material (e.g., 2-0 silk)
-
Catheter (e.g., outside diameter: 1.70 mm)[5]
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a lower abdominal midline incision to expose the urinary bladder and urethra.
-
Carefully isolate the urethra at the bladder neck.
-
Place a catheter of a specific outer diameter (e.g., 1.70 mm) alongside the urethra.[5]
-
Tie a ligature (e.g., 2-0 silk) securely around both the urethra and the catheter.[5]
-
Carefully remove the catheter, leaving the ligature in place to create a partial obstruction.[5]
-
Close the abdominal incision in layers.
-
Administer post-operative analgesia and allow the animal to recover. Sham-operated control animals should undergo the same procedure without the placement of the ligature.
-
Monitor the animals for signs of distress and changes in micturition patterns. Micturition frequency is expected to decrease initially and then increase significantly by day 5 post-surgery.[6]
Administration of this compound
This compound can be administered via various routes, with oral and subcutaneous being the most common.
Materials:
-
This compound chloride solution (sterile for injection, or prepared in a suitable vehicle for oral gavage)
-
Syringes and needles (for injection) or gavage needles (for oral administration)
-
Animal scale
Procedure:
-
Dose Preparation: Prepare fresh solutions of this compound at the desired concentrations. A dose-response study is recommended to determine the optimal effective dose. Based on rodent studies for other indications, intraperitoneal doses of 2, 4, 8, and 12 mg/kg have been used.[7] For a model of detrusor underactivity, a dose of 10 mg/kg was utilized.[8]
-
Administration:
-
Subcutaneous (SC) Injection: Inject the calculated volume of this compound solution subcutaneously in the dorsal region.
-
Oral Gavage (PO): Administer the calculated volume of this compound solution directly into the stomach using a gavage needle.
-
Intraperitoneal (IP) Injection: Inject the calculated volume of this compound solution into the peritoneal cavity.
-
-
Timing: The timing of administration will depend on the experimental design. For acute studies, urodynamic measurements can be performed shortly after drug administration (e.g., 30-60 minutes). For chronic studies, this compound may be administered daily for a specified period.
Urodynamic Evaluation (Cystometry)
Cystometry is the gold standard for assessing bladder function in rodents.[9]
Materials:
-
Anesthesia (urethane is often preferred for terminal urodynamic studies as it preserves the micturition reflex)
-
Cystometry setup (infusion pump, pressure transducer, data acquisition system)
-
Catheter for bladder cannulation (e.g., PE-50 tubing)
-
Surgical instruments for catheter implantation
-
Sterile saline
Procedure:
-
Anesthetize the animal.
-
Implant a catheter into the bladder dome via a small cystostomy and secure it with a purse-string suture. The catheter is then tunneled subcutaneously to the back of the neck.[9]
-
Connect the bladder catheter to the cystometry setup.
-
Allow the animal to stabilize.
-
Begin continuous infusion of sterile saline into the bladder at a constant rate (e.g., 10 ml/hr for rats).
-
Record intravesical pressure continuously to measure urodynamic parameters.
-
Administer this compound (or vehicle control) and continue recording to assess its effects on bladder function.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Urodynamic Parameters in a Rat Model of Detrusor Underactivity Following Bethanechol Administration [8]
| Parameter | Obese Resistant (Control) | Obese Prone (Detrusor Underactivity) | Obese Prone + Bethanechol (10 mg/kg) |
| Urinary Frequency (voids/24h) | Lower | Increased (p=0.0031) | No significant change |
| Voided Volume (ml) | Higher | Decreased (p=0.0093) | No significant change |
| Urine Flow Rate (ml/s) | Higher | Decreased (p=0.0064) | No significant change |
| Bladder Emptying Efficiency (%) | Higher | Decreased (p<0.0001) | Not reported |
| Micturition Pressure (cmH2O) | Higher | Decreased (p<0.0001) | Not reported |
Data adapted from a study on a genetic model of detrusor underactivity, not a urinary retention model. This table illustrates the type of data that should be collected.[8]
Table 2: In Vitro Contractile Response of Bladder Tissue from PBOO Rats to Bethanechol [5][6]
| Time Post-PBOO | Contractile Response to Bethanechol (Compared to Control) |
| Day 1 | Reduced |
| Day 3 | Reduced |
| Day 5 | Increased above control |
| Day 7 | Maximal increase |
| Day 14 | Sustained increase |
| Day 28 | Sustained increase |
This table summarizes the expected trend in bladder contractility in a PBOO model.[5][6]
Important Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthesia: The choice of anesthetic can influence urodynamic parameters. Urethane is often recommended for terminal studies because it preserves the micturition reflex. For recovery studies, other anesthetics like isoflurane or ketamine/xylazine may be more appropriate.
-
Controls: Appropriate control groups (sham-operated, vehicle-treated) are essential for data interpretation.
-
Stereoisomers: This protocol specifies this compound, the active enantiomer. Ensure the correct stereoisomer is used for consistency.
-
Data Analysis: Statistical analysis should be performed to determine the significance of the observed effects.
By following these application notes and protocols, researchers can effectively evaluate the potential of this compound as a therapeutic agent for urinary retention in validated rodent models.
References
- 1. Effects of subcutaneous bethanechol on bladder sensation during cystometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bethanechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Bethanechol chloride in neurogenic bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. Effects of partial outlet obstruction of the rat urinary bladder on micturition characteristics, DNA synthesis and the contractile response to field stimulation and pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dysfunctional voiding behavior and impaired muscle contractility in a rat model of detrusor underactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of (S)-Bethanechol in Gastrointestinal Motility Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the effects of (S)-Bethanechol on gastrointestinal (GI) motility. The protocols outlined below are intended for use in rodent models and can be adapted for specific research questions.
Introduction
This compound is a synthetic choline (B1196258) ester that functions as a direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic receptors, with minimal to no effect on nicotinic receptors.[2][3][4] By mimicking the action of acetylcholine (B1216132), this compound enhances the tone and motility of smooth muscles in the gastrointestinal tract and urinary bladder.[3][4][5][6] Specifically, it stimulates gastric motility, increases gastric tone, and can restore impaired rhythmic peristalsis.[1][5][6] Its prolonged action compared to acetylcholine is due to its resistance to hydrolysis by cholinesterase.[2][6] These properties make this compound a valuable tool for investigating GI motility disorders and for the development of prokinetic agents.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating M2 and M3 muscarinic acetylcholine receptors (mAChRs) on smooth muscle cells of the GI tract.[7] This activation initiates a signaling cascade that leads to smooth muscle contraction and increased motility. The signaling pathway involves G-protein coupling and an increase in intracellular calcium.[8][9]
In Vivo Study Design
A well-designed in vivo study is crucial for accurately assessing the prokinetic effects of this compound. The following sections detail key components of a robust study design.
Animal Models
Small rodents, such as mice and rats, are the most commonly used animal models for studying gastrointestinal motility due to their well-characterized physiology and the availability of various research tools.[10][11] The choice between mice and rats will depend on the specific research question, the volume of drug to be administered, and the chosen motility assessment method.
Experimental Groups
A typical study design would include the following groups:
-
Vehicle Control: Animals receive the vehicle (e.g., saline) used to dissolve this compound. This group serves as the baseline for normal GI motility.
-
This compound Treatment Groups: At least three dose levels (low, medium, and high) are recommended to establish a dose-response relationship.
-
Positive Control: A known prokinetic agent (e.g., Cisapride) can be included to validate the experimental model.[12]
-
Negative Control (Optional): A model of reduced GI motility (e.g., loperamide-induced constipation) can be used to assess the efficacy of this compound in a disease-relevant context.[13][14]
Drug Administration
This compound can be administered via various routes, including oral gavage, subcutaneous injection, or intraperitoneal injection. The choice of administration route should be based on the desired onset and duration of action. Oral administration effects typically begin within 30 to 90 minutes and last for about an hour.[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Gastric Emptying Assessment
This protocol measures the rate at which a test meal empties from the stomach.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Test meal (e.g., scrambled egg yolk labeled with ¹³C-octanoic acid for a breath test, or a non-absorbable marker like phenol (B47542) red for a terminal study).[15][16]
-
Gavage needles
-
Anesthesia (if required for the chosen method)
Procedure:
-
Fast animals overnight (approximately 16 hours) with free access to water.[15]
-
Administer this compound or vehicle at the predetermined doses and route.
-
After a specified pretreatment time (e.g., 30 minutes), administer the test meal via oral gavage.
-
Assess gastric emptying using one of the following methods:
-
Non-invasive methods:
-
¹³C-Breath Test: Place animals in metabolic chambers and collect breath samples at regular intervals. The rate of ¹³CO₂ exhalation correlates with the rate of gastric emptying.[16]
-
Scintigraphy: Utilize a non-absorbable radioactive tracer in the test meal and image the animals at various time points to quantify the amount of tracer remaining in the stomach.[10][17]
-
-
Terminal method:
-
At a predetermined time point after test meal administration (e.g., 90 minutes), euthanize the animals.
-
Surgically isolate the stomach, clamp the pylorus and cardia, and collect the entire stomach contents.
-
Quantify the amount of marker remaining in the stomach and express it as a percentage of the initial amount administered.
-
-
Small Intestinal Transit Assay
This protocol measures the transit time of a non-absorbable marker through the small intestine.
Materials:
-
This compound
-
Vehicle
-
Non-absorbable marker solution (e.g., 6% carmine (B74029) red in 0.5% methylcellulose, or a charcoal meal).[18]
-
Gavage needles
Procedure:
-
Fast animals for a shorter duration (e.g., 4-6 hours) to ensure the small intestine is not completely empty.
-
Administer this compound or vehicle.
-
After the pretreatment period, administer the non-absorbable marker solution via oral gavage.
-
At a fixed time point (e.g., 20-30 minutes), euthanize the animals.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat without stretching and measure its total length.
-
Measure the distance traveled by the leading edge of the marker.
-
Calculate the small intestinal transit as a percentage of the total length of the small intestine.
Colonic Motility Assessment
This protocol assesses the transit of a marker through the colon.
Materials:
-
This compound
-
Vehicle
-
Anesthesia (e.g., isoflurane) for bead insertion.
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment period, lightly anesthetize the animal.
-
Gently insert a glass bead into the distal colon (approximately 2-3 cm from the anus).[14][18]
-
Place the animal in a clean cage without bedding and observe for the expulsion of the bead.
-
Record the time from awakening to the expulsion of the bead. This is the colonic transit time.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of this compound on Gastric Emptying
| Treatment Group | Dose (mg/kg) | Gastric Emptying (%) |
| Vehicle Control | - | 45.2 ± 3.1 |
| This compound | 0.5 | 58.7 ± 4.5* |
| This compound | 1.0 | 72.1 ± 5.2** |
| This compound | 2.0 | 85.6 ± 3.9 |
| Positive Control (Cisapride) | 5.0 | 80.3 ± 4.1 |
*Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Table 2: Effect of this compound on Small Intestinal Transit
| Treatment Group | Dose (mg/kg) | Intestinal Transit (%) |
| Vehicle Control | - | 55.4 ± 2.8 |
| This compound | 0.5 | 68.9 ± 3.7* |
| This compound | 1.0 | 81.3 ± 4.1** |
| This compound | 2.0 | 92.5 ± 2.5 |
| Positive Control (Cisapride) | 5.0 | 88.7 ± 3.3 |
*Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Table 3: Effect of this compound on Colonic Transit Time
| Treatment Group | Dose (mg/kg) | Colonic Transit Time (min) |
| Vehicle Control | - | 125.8 ± 10.2 |
| This compound | 0.5 | 98.4 ± 8.5* |
| This compound | 1.0 | 75.1 ± 6.9** |
| This compound | 2.0 | 58.9 ± 5.3 |
| Positive Control (Cisapride) | 5.0 | 65.2 ± 7.1 |
*Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Visualizations
Signaling Pathway of this compound in GI Smooth Muscle
Caption: Signaling pathway of this compound in gastrointestinal smooth muscle cells.
Experimental Workflow for In Vivo GI Motility Study
Caption: General experimental workflow for an in vivo gastrointestinal motility study.
Logical Relationship of GI Motility Assays
Caption: Relationship between the study objective and the different GI motility assays.
References
- 1. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bethanechol - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 4. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 5. Bethanechol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. drugs.com [drugs.com]
- 7. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. General pharmacology of the four gastrointestinal motility stimulants bethanechol, metoclopramide, trimebutine, and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Magnetic resonance imaging as a non‐invasive tool to assess gastric emptying in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mmpc.org [mmpc.org]
Application Notes and Protocols for (S)-Bethanechol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol chloride is a synthetic choline (B1196258) ester and a potent direct-acting muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It mimics the action of acetylcholine, activating M1, M2, M3, M4, and M5 receptor subtypes, making it a valuable tool for studying parasympathetic nervous system signaling in various in vitro models.[2][3] These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture experiments, along with information on its stability and mechanism of action.
Data Presentation
This compound Chloride Properties
| Property | Value |
| Molecular Formula | C₇H₁₇ClN₂O₂ |
| Molecular Weight | 196.68 g/mol |
| Appearance | Crystalline solid |
| Storage (Solid) | Stable for ≥4 years at -20°C |
| Hygroscopicity | Substantial; deliquescent point at 56% relative humidity at 25°C[4][5] |
Solubility of this compound Chloride
| Solvent | Solubility |
| Water | Up to 100 mM |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM |
| Ethanol | Up to 100 mM |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 5 mg/mL |
Stability of this compound Chloride Solutions
| Solution Composition | Storage Condition | Stability |
| Aqueous solution in phosphate (B84403) buffers (pH 3.0-6.8) | 25°C | Almost 100% potency retained |
| 1 mg/mL in sterile water for irrigation (initial pH 6.5) | 4°C | Stable for at least 30 days[6] |
| 1 mg/mL and 5 mg/mL in PCCA SuspendIt® | Room Temperature | Stable for 180 days[7] |
| Aqueous solutions (general recommendation) | Not specified | Use within one day[2] |
| Stock solutions in DMSO (-20°C or -80°C) | -20°C or -80°C | Stable for at least 1 month at -20°C and 6 months at -80°C |
Note: The stability of this compound in complex cell culture media (e.g., DMEM) at 37°C has not been extensively reported. It is recommended to use freshly prepared working solutions for experiments. For long-term experiments, the stability under specific experimental conditions should be validated.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound chloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Determine the required mass: For 1 mL of a 100 mM stock solution, calculate the mass of this compound chloride needed: Mass (g) = 0.1 L * 0.1 mol/L * 196.68 g/mol = 0.01967 g = 19.67 mg
-
Aseptic Weighing: In a sterile environment (e.g., a laminar flow hood), aseptically weigh the calculated amount of this compound chloride powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Vortexing: Vortex the solution thoroughly until the this compound chloride is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution and Cell Treatment
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile PBS
-
Cultured cells in plates or flasks
-
Sterile pipettes and tubes
Procedure:
-
Cell Seeding: Plate cells at the desired density in a culture vessel and allow them to adhere and recover for 24 hours in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 100 µM: V₁ = (C₂ * V₂) / C₁ = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL
-
In a sterile tube, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. Mix immediately and thoroughly by gentle pipetting or swirling.
-
Important: Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
-
Vehicle Control Preparation: Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium.
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound-containing medium or the vehicle control medium to the cells.
-
-
Incubation and Monitoring:
-
Return the cells to the 37°C, 5% CO₂ incubator.
-
Culture for the desired duration. For longer experiments, consider refreshing the medium with freshly prepared this compound every 24-48 hours.
-
Monitor the cells for morphological changes or other desired endpoints.
-
-
Downstream Analysis: After the treatment period, harvest the cells or supernatant for downstream analysis (e.g., qPCR, Western blot, functional assays).
Protocol 3: Sterilization of Aqueous this compound Solutions
For experiments where DMSO is not desirable, aqueous stock solutions can be prepared.
Materials:
-
This compound chloride powder
-
Sterile, deionized water or PBS
-
Sterile syringe filter (0.22 µm pore size, low protein binding, e.g., PVDF or PES)
-
Sterile syringe
-
Sterile collection tube
Procedure:
-
Dissolution: Dissolve this compound chloride in the desired sterile aqueous solvent (e.g., sterile water or PBS) to the desired concentration (e.g., 10 mg/mL).
-
Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile collection tube.
-
-
Storage: Store the sterile aqueous solution at 4°C. It is recommended to use it within a few days to a month, depending on the specific experimental requirements and sterility maintenance.[6]
Mandatory Visualization
References
- 1. promocell.com [promocell.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Comparison of the control and pathways for degradation of the acetylcholine receptor and average protein in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criticalprocess.com [criticalprocess.com]
- 6. Regulation of acetylcholine receptor levels by a cholinergic agonist in mouse muscle cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Bethanechol in Neurogenic Bladder Dysfunction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Bethanechol, a cholinergic parasympathomimetic agent, in the study of neurogenic bladder dysfunction. This document outlines its mechanism of action, presents detailed protocols for key experiments, and summarizes relevant data to facilitate further research and drug development.
Introduction to this compound
This compound is a synthetic ester and a selective muscarinic receptor agonist that mimics the effects of acetylcholine.[1] Structurally similar to acetylcholine, it is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] Its primary clinical application in urology is for the treatment of non-obstructive urinary retention and neurogenic atony of the bladder.[3][4] this compound stimulates the detrusor muscle of the bladder, increasing its tone and contractility to facilitate urination.[5][6]
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by stimulating muscarinic receptors on the surface of bladder smooth muscle cells (detrusor muscle). While both M2 and M3 receptor subtypes are present in the bladder, with M2 being more abundant, the pro-contractile effect of this compound is predominantly mediated through the M3 receptor subtype.[2][7]
The binding of this compound to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The M3 receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Recent studies also suggest the involvement of the RhoA/Rho-kinase (ROCK) pathway in cholinergic-induced bladder muscle contraction, which can be activated by both M2 and M3 receptors and contributes to the sensitization of the contractile apparatus to Ca2+.[6]
This compound Signaling Pathway in Detrusor Muscle
Experimental Protocols
This protocol is designed to measure the contractile response of isolated bladder smooth muscle strips to this compound.
3.1.1 Materials and Reagents
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 D-glucose)
-
This compound chloride
-
Carbachol (for comparison)
-
Potassium chloride (KCl) solution (80 mM)
-
Organ bath system with isometric force transducers
-
Aerator (95% O2 / 5% CO2)
-
Dissection tools
3.1.2 Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Utilization of Freshly Isolated Human Detrusor Smooth Muscle Cells for Characterization of 9-Phenanthrol-Sensitive Cation Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscarinic receptor subtypes of the bladder and gastrointestinal tract [jstage.jst.go.jp]
(S)-Bethanechol: A Pharmacological Tool for Interrogating Cholinergic Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, the S-enantiomer of bethanechol (B1168659), is a synthetic ester structurally related to acetylcholine (B1216132).[1][2] It functions as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist.[1][3] A key feature of this compound that makes it a valuable pharmacological tool is its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly degrades acetylcholine.[2][4] This property confers a longer duration of action, allowing for more stable and reproducible experimental conditions.[2][4] Furthermore, this compound is selective for muscarinic receptors with little to no effect on nicotinic receptors, simplifying the interpretation of experimental results in the study of cholinergic systems.[1][2][3] These characteristics make this compound an ideal probe for investigating the physiological and pathophysiological roles of muscarinic receptor subtypes and for screening and characterizing novel muscarinic receptor ligands.
Mechanism of Action and Receptor Subtype Selectivity
This compound exerts its effects by directly binding to and activating muscarinic receptors.[5] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions.[6] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[6][7] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6]
This compound exhibits some degree of selectivity for different muscarinic receptor subtypes. Understanding this selectivity is crucial for designing and interpreting experiments.
Data Presentation: Quantitative Pharmacological Data for Bethanechol
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of bethanechol at human and other species' muscarinic receptor subtypes. This data is compiled from various sources and should be considered as a reference, as values can vary depending on the experimental system and conditions.
Table 1: Muscarinic Receptor Binding Affinity of Bethanechol
| Receptor Subtype | Species | Assay Type | Ligand | Ki (nM) | pKi | Reference(s) |
| M1 | Human | Competition Binding | Bethanechol | ~100,000 | 4 | [8] |
| M1 | Rat | Competition Binding | Bethanechol | ~200,000 | 3.7 | [8] |
| M2 | Human | Competition Binding | Bethanechol | ~100,000 | 4 | [8] |
| M3 | Guinea Pig | Competition Binding | Bethanechol | 12589.25 | 4.9 (pKd) | [8] |
| M1-M4 Mix | Not Specified | Competition Binding ([3H]NMS) | Bethanechol | Partial Agonist Profile | - | [9] |
| General Muscarinic | Rat | Competition Binding | This compound | Stereoselective (S > R) | - | [10] |
Table 2: Muscarinic Receptor Functional Potency of Bethanechol
| Receptor Subtype | Species | Assay Type | EC50 (µM) | pEC50 | Reference(s) |
| M1 | - | - | 35 | - | [11] |
| M2 | Guinea Pig | Electrically-induced response | 1.41 | 5.85 | [8] |
| M3 | Guinea Pig | Electrically-induced response | 1.00 - 0.43 | 6.0 - 6.37 | [8] |
| M3 | - | - | 14.5 | - | [11] |
| M4 | - | - | 7 | - | [11] |
| M5 | - | - | 32 | - | [11] |
Mandatory Visualizations
Cholinergic Signaling Pathways
Caption: Cholinergic signaling pathways activated by this compound.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bethanechol - Wikipedia [en.wikipedia.org]
- 3. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
Application Notes and Protocols: Subcutaneous vs. Oral Administration of (S)-Bethanechol in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, a synthetic choline (B1196258) ester, is a potent muscarinic receptor agonist.[1] Due to its resistance to hydrolysis by cholinesterase, it has a more prolonged effect than acetylcholine (B1216132).[2] It is widely used in research to study the effects of cholinergic stimulation on various physiological systems, particularly the urinary and gastrointestinal tracts.[2][3] This document provides detailed application notes and protocols for the subcutaneous and oral administration of this compound in research animals, with a focus on comparing the two routes of administration.
Mechanism of Action
This compound selectively activates muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. There are five subtypes of muscarinic receptors (M1-M5), and this compound acts as a non-selective agonist. The activation of these receptors triggers various intracellular signaling cascades, depending on the receptor subtype and the tissue. The primary signaling pathways involve Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) proteins.
Muscarinic Receptor Signaling Pathway
The activation of M1, M3, and M5 receptors by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and glandular secretion.
Conversely, the activation of M2 and M4 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is primarily responsible for the cardiac inhibitory effects of muscarinic agonists.
Pharmacokinetics: Subcutaneous vs. Oral Administration
The route of administration significantly impacts the pharmacokinetic profile of this compound. Subcutaneous injection generally results in a more rapid onset of action and greater peak effect compared to oral administration, which is subject to first-pass metabolism.[2][4]
Quantitative Pharmacokinetic Parameters
Direct comparative pharmacokinetic data for subcutaneous and oral this compound in a single rodent study is limited. The following tables summarize available data from various sources.
Table 1: Pharmacokinetic Parameters of Bethanechol (B1168659) (Oral Administration)
| Species | Dose | Tmax (Time to Peak) | Duration of Action | Notes |
| Human | 50-200 mg | 60-90 minutes[2][5] | ~1 hour (up to 6 hours with large doses)[2][5] | Effects on GI and urinary tracts. |
| Mouse | - | - | - | Oral LD50: 1510 mg/kg.[2] |
Table 2: Pharmacokinetic Parameters of Bethanechol (Subcutaneous Administration)
| Species | Dose | Tmax (Time to Peak) | Duration of Action | Notes |
| Human | 5 mg | 15-30 minutes[1] | ~2 hours[1] | More rapid onset and greater magnitude of effect than oral doses of 50-200 mg.[2][4] |
| Cat | - | - | - | Produces a sustained bladder contraction, which is abolished by spinal transection.[6] |
Experimental Protocols
The following are generalized protocols for the subcutaneous and oral administration of this compound to rodents. Doses and volumes should be optimized for the specific animal model and experimental design.
Experimental Workflow
Preparation of this compound Solution
This compound chloride is a white, hygroscopic crystalline powder that is freely soluble in water.[2] For research applications, it is typically dissolved in sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS).
Materials:
-
This compound chloride powder
-
Sterile isotonic saline or PBS
-
Sterile vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Protocol:
-
Calculate the required amount of this compound chloride based on the desired concentration and final volume.
-
Aseptically weigh the this compound chloride powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile saline or PBS.
-
Vortex the solution until the powder is completely dissolved.
-
For parenteral administration, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 2-8°C and protect it from light. Prepare fresh solutions regularly.
Subcutaneous (SC) Administration Protocol (Mouse/Rat)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the animal to determine the correct injection volume. The typical injection volume for subcutaneous administration in mice is up to 10 ml/kg and for rats is up to 5 ml/kg.
-
Restrain the animal securely. For a mouse, this can be done by scruffing the neck. For a rat, manual restraint may require two hands or a restraining device.
-
Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol.
-
Gently lift the skin to form a "tent."
-
Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Oral Gavage Administration Protocol (Mouse/Rat)
Materials:
-
Prepared this compound solution
-
Sterile syringes
-
Oral gavage needles (flexible or rigid with a ball tip; e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Animal scale
Protocol:
-
Weigh the animal to determine the correct gavage volume. The maximum recommended volume for oral gavage is 10 ml/kg for mice and 10-20 ml/kg for rats.[7]
-
Select the appropriate size of gavage needle. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure delivery to the stomach without causing perforation.[8]
-
Restrain the animal firmly, keeping the head and body in a straight line to facilitate passage of the needle into the esophagus.
-
Gently insert the gavage needle into the mouth, slightly to one side of the pharynx.
-
Advance the needle slowly and smoothly down the esophagus. If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly.
-
Withdraw the needle gently in a single motion.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Data Presentation and Interpretation
When comparing the effects of subcutaneous and oral this compound, it is crucial to consider the differences in their pharmacokinetic profiles. Subcutaneous administration will produce a more rapid and potent response, which may be desirable for acute studies. In contrast, oral administration will result in a slower onset and potentially more prolonged, though less intense, effect. The choice of administration route should be guided by the specific research question and the desired pharmacological effect.
Adverse effects, such as salivation, lacrimation, urination, defecation, and gastrointestinal distress, are more likely to be observed with higher doses and are generally more pronounced following subcutaneous injection compared to oral administration.[2]
Conclusion
The administration of this compound via subcutaneous and oral routes offers distinct pharmacokinetic and pharmacodynamic profiles in research animals. A thorough understanding of these differences is essential for designing experiments and interpreting results accurately. The protocols provided herein offer a foundation for the safe and effective use of this compound in a research setting. Researchers should always adhere to approved animal care and use protocols and consult with veterinary staff as needed.
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Pharmacotherapeutics in Urine Retention in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Response of the bladder to bethanechol after acute spinal cord transection in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Measuring (S)-Bethanechol Effects on Lower Esophageal Sphincter Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Bethanechol, a synthetic parasympathomimetic agent, is a muscarinic cholinergic agonist that selectively stimulates muscarinic receptors. Its primary mechanism of action involves mimicking the effects of acetylcholine (B1216132) on the smooth muscles of the urinary bladder and the gastrointestinal tract. In the context of gastroenterology, this compound has been investigated for its therapeutic potential in conditions characterized by reduced lower esophageal sphincter (LES) pressure, such as gastroesophageal reflux disease (GERD). By stimulating muscarinic receptors on the LES smooth muscle, this compound leads to an increase in LES tone and resting pressure, which can help prevent the reflux of gastric contents into the esophagus.
These application notes provide a comprehensive overview of the methodologies used to measure the effects of this compound on LES pressure, including detailed experimental protocols and data presentation. The information is intended to guide researchers and drug development professionals in designing and executing studies to evaluate the pharmacological effects of this compound and similar compounds on esophageal motility.
Data Presentation: Quantitative Effects of this compound on LES Pressure
The following tables summarize the quantitative data from various studies on the effects of this compound on LES pressure.
Table 1: Effect of Subcutaneous this compound on Lower Esophageal Sphincter Pressure
| Study Population | This compound Dose (subcutaneous) | Baseline Mean LES Pressure (mmHg) | Post-dose Mean LES Pressure (mmHg) | Mean Increase in LES Pressure (mmHg) | Duration of Effect |
| Infants with GERD | 0.1 mg/kg | Not specified | Significantly increased | Not specified | Lasted for 20 minutes |
| Infants with GERD | 0.2 mg/kg | Not specified | Significantly increased | Not specified | Lasted for 20 minutes |
| Patients with symptomatic esophagitis | 5 mg | Not specified | Significantly increased | Not specified | Not specified |
| Healthy Controls | 40 µg/kg | Not specified | Not specified | 51.9% increase | Not specified |
| Patients with vagotomy and antrectomy | 0.08 mg/kg | Hypotensive | Elevated to normal levels | Significant increase | Not specified |
Table 2: Effect of Oral this compound on Lower Esophageal Sphincter Pressure
| Study Population | This compound Dose (oral) | Baseline Mean LES Pressure (mmHg) | Post-dose Mean LES Pressure (mmHg) | Mean Increase in LES Pressure (mmHg) | Duration of Effect |
| Patients with GERD and basal LESP < 11 mmHg | 25 mg | < 11 | Significantly increased | Not specified | Not specified |
| Patients with vagotomy and antrectomy | 25 mg | Hypotensive | Elevated to normal levels | Significant increase | Sustained for 90 minutes |
| Patients with severe ineffective esophageal motility | 50 mg | Not specified | Significantly increased | Not specified | Lasted for at least 40 minutes |
Table 3: Effect of Topical this compound on Esophageal Motility (Pilot Study)
| Study Population | This compound Dose (topical) | Key Finding |
| Individuals with ineffective esophageal motility | 5 mg | Increased percentage of peristaltic swallows |
| Individuals with ineffective esophageal motility | 10 mg | No significant improvement in esophageal motility |
Experimental Protocols
Protocol 1: Measurement of Lower Esophageal Sphincter Pressure Using High-Resolution Manometry (HRM)
This protocol outlines the standardized procedure for measuring LES pressure in response to this compound administration using high-resolution manometry.
1. Patient/Subject Preparation:
-
Fasting: Subjects should fast for a minimum of 6 hours for solids and 2 hours for liquids before the procedure to ensure the stomach is empty.
-
Medication Review: A thorough review of the subject's current medications is necessary. Medications known to affect esophageal motility (e.g., calcium channel blockers, nitrates, anticholinergics, prokinetics) should be discontinued (B1498344) for at least 24-48 hours prior to the study, with the approval of the subject's physician.
-
Informed Consent: Obtain written informed consent from the subject after explaining the procedure, potential risks, and benefits.
2. Equipment and Materials:
-
High-resolution manometry (HRM) system with a solid-state or water-perfused catheter containing at least 36 circumferential pressure sensors.
-
Data acquisition and analysis software.
-
Topical anesthetic (e.g., lidocaine (B1675312) gel or spray).
-
Glass of water with a straw.
-
This compound solution for oral or subcutaneous administration at the desired concentration.
-
Syringes and needles for subcutaneous administration (if applicable).
3. Manometry Catheter Placement and Baseline Recording:
-
Anesthesia: Apply a topical anesthetic to the subject's nostril and pharynx to minimize discomfort during catheter insertion.
-
Catheter Insertion: While the subject is in a seated position, gently insert the HRM catheter through the anesthetized nostril. Instruct the subject to swallow small sips of water to facilitate the passage of the catheter into the esophagus and down into the stomach.
-
Positioning: Once the catheter is in the stomach, have the subject lie in a supine position.
-
Acclimatization: Allow the subject to acclimatize to the catheter for a few minutes.
-
Baseline LES Pressure Measurement: Record the resting LES pressure for a period of at least 5 minutes to establish a stable baseline. The LES is identified as the high-pressure zone between the stomach and the esophagus.
4. This compound Administration and Post-Dose Measurement:
-
Administration: Administer the predetermined dose of this compound either orally or subcutaneously.
-
Continuous Monitoring: Continuously record the LES pressure following drug administration.
-
Data Acquisition: Record data for a predefined period (e.g., 60-90 minutes) to capture the onset, peak, and duration of the drug's effect. Note the time of administration in the data recording.
5. Data Analysis:
-
LES Pressure Calculation: Analyze the manometry data to calculate the mean resting LES pressure at baseline and at various time points after this compound administration.
-
Statistical Analysis: Perform appropriate statistical analysis (e.g., paired t-test or repeated measures ANOVA) to determine the significance of the change in LES pressure from baseline.
-
Dose-Response Relationship: If multiple doses are tested, analyze the data to establish a dose-response relationship.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in LES Smooth Muscle
This compound, as a muscarinic agonist, primarily acts on M3 muscarinic receptors located on the smooth muscle cells of the lower esophageal sphincter. This interaction initiates a signaling cascade that leads to muscle contraction and an increase in LES pressure.
Caption: Signaling pathway of this compound in LES smooth muscle cells.
Experimental Workflow for Measuring this compound Effects on LES Pressure
The following diagram illustrates a typical experimental workflow for a clinical study investigating the effects of this compound on LES pressure.
Caption: Experimental workflow for a clinical trial on this compound.
Conclusion
The protocols and data presented in these application notes provide a framework for the systematic investigation of this compound's effects on lower esophageal sphincter pressure. Adherence to standardized methodologies, such as high-resolution manometry, is crucial for obtaining reliable and reproducible data. The provided signaling pathway and experimental workflow diagrams offer a visual guide for understanding the mechanism of action and for designing robust clinical studies. This information is intended to support the continued research and development of cholinergic agonists for the treatment of esophageal motility disorders.
Application Notes and Protocols for a Sustained-Release Formulation of (S)-Bethanechol for Preclinical Research
Introduction
(S)-Bethanechol is a potent and selective muscarinic M3 receptor agonist, structurally similar to acetylcholine (B1216132).[1] Its primary action is to stimulate the parasympathetic nervous system, leading to increased smooth muscle tone in the gastrointestinal tract and urinary bladder.[2] In preclinical research, this compound is a valuable tool for studying urinary retention, bladder dysfunction, and gastrointestinal motility disorders.[3][4] However, its short biological half-life necessitates frequent administration, which can be a significant limitation in chronic studies.[3] A sustained-release formulation of this compound can overcome this challenge by maintaining therapeutic concentrations over an extended period, thereby improving experimental consistency and animal welfare.[3]
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and preclinical evaluation of a sustained-release formulation of this compound using poly(lactic-co-glycolic acid) (PLGA) microspheres. PLGA is a biodegradable and biocompatible polymer widely used for controlled drug delivery.[5]
Mechanism of Action: this compound Signaling Pathway
This compound primarily exerts its effects through the activation of M3 muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs) of the Gq/11 class.[6] Upon binding of this compound, the M3 receptor undergoes a conformational change, activating the Gq protein. This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates PLC.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC.
-
Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to smooth muscle contraction.[6]
Formulation and Characterization
The sustained-release formulation of this compound is based on its encapsulation within PLGA microspheres. The double emulsion solvent evaporation technique (w/o/w) is suitable for encapsulating hydrophilic drugs like this compound.[7]
Quantitative Data Summary
The following tables summarize the formulation parameters and expected characteristics of the this compound loaded PLGA microspheres.
| Table 1: Formulation Parameters | |
| Parameter | Value |
| Polymer | PLGA (50:50 lactide:glycolide), MW 15 kDa |
| This compound Concentration (in internal aqueous phase) | 100 mg/mL |
| PLGA Concentration (in organic phase) | 10% w/v in Dichloromethane (DCM) |
| Internal Aqueous Phase Volume | 1 mL |
| Organic Phase Volume | 10 mL |
| External Aqueous Phase | 2% Polyvinyl Alcohol (PVA) in deionized water |
| External Aqueous Phase Volume | 200 mL |
| Homogenization Speed (Primary Emulsion) | 10,000 rpm |
| Stirring Speed (Secondary Emulsion) | 500 rpm |
| Table 2: Microsphere Characteristics | |
| Parameter | Expected Value |
| Mean Particle Size (Volume) | 35 ± 5 µm |
| Drug Loading (%) | 4.5 ± 0.5% |
| Encapsulation Efficiency (%) | 50 ± 5% |
| Yield (%) | > 85% |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Microspheres
This protocol details the w/o/w double emulsion solvent evaporation method.
Materials:
-
This compound Chloride
-
PLGA (50:50, MW 15 kDa)
-
Dichloromethane (DCM), HPLC grade
-
Polyvinyl Alcohol (PVA), MW 30-70 kDa
-
Deionized water
-
High-speed homogenizer
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Centrifuge and centrifuge tubes
-
Freeze-dryer
Procedure:
-
Prepare the internal aqueous phase (W1): Dissolve 100 mg of this compound Chloride in 1 mL of deionized water.
-
Prepare the organic phase (O): Dissolve 1 g of PLGA in 10 mL of DCM.
-
Form the primary emulsion (w/o): Add the internal aqueous phase (W1) to the organic phase (O). Emulsify using a high-speed homogenizer at 10,000 rpm for 2 minutes on an ice bath.
-
Prepare the external aqueous phase (W2): Dissolve 4 g of PVA in 200 mL of deionized water with gentle heating and stirring until fully dissolved. Cool to room temperature.
-
Form the secondary emulsion (w/o/w): Pour the primary emulsion into the external aqueous phase (W2) while stirring at 500 rpm with a magnetic stirrer.
-
Solvent evaporation: Continue stirring at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the hardening of the microspheres.
-
Microsphere collection and washing: Collect the microspheres by centrifugation at 5,000 x g for 10 minutes. Wash the collected microspheres three times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze the washed microspheres at -80°C and then lyophilize for 48 hours to obtain a dry, free-flowing powder. Store at -20°C in a desiccator.
Protocol 2: In Vitro Drug Release Study
This protocol describes the in vitro release of this compound from the PLGA microspheres.
Materials:
-
This compound loaded PLGA microspheres
-
Phosphate Buffered Saline (PBS), pH 7.4
-
USP Apparatus 2 (Paddle Apparatus) or shaking incubator
-
Centrifuge tubes (15 mL)
-
HPLC or UV-Vis Spectrophotometer for this compound quantification
Procedure:
-
Accurately weigh 20 mg of the lyophilized microspheres and place them into a 15 mL centrifuge tube.
-
Add 10 mL of PBS (pH 7.4) to the tube.
-
Place the tubes in a shaking incubator at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and daily thereafter for up to 14 days), centrifuge the tubes at 3,000 x g for 5 minutes.
-
Carefully withdraw 1 mL of the supernatant (release medium) and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
| Table 3: Expected In Vitro Release Profile | |
| Time Point | Cumulative Release (%) |
| 1 hour | < 10% |
| 24 hours | 20 - 30% |
| 7 days | 60 - 75% |
| 14 days | > 85% |
Preclinical Evaluation in a Rat Model of Urinary Retention
A sustained-release formulation of this compound can be evaluated in a rat model of urinary retention to assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Protocol 3: In Vivo Pharmacokinetic and Pharmacodynamic Study
Animal Model:
-
Female Sprague-Dawley rats (250-300 g).
-
Urinary retention can be induced, for example, by creating a partial urethral obstruction or using a pharmacological model. For this protocol, we will assume a model of underactive bladder.
Groups:
-
Control Group: Administered with vehicle (e.g., saline with a suspending agent).
-
Sustained-Release this compound Group: Administered with a single subcutaneous injection of the microsphere formulation.
Procedure:
-
Surgical Preparation (for urodynamics): Implant a bladder catheter for cystometry recordings. Allow animals to recover for at least 3 days post-surgery.
-
Formulation Preparation: Suspend the lyophilized this compound microspheres in a sterile vehicle (e.g., saline with 0.5% carboxymethylcellulose) to a final concentration of 50 mg/mL.
-
Administration: Administer a single subcutaneous injection of the formulation at a dose of 10 mg/kg to the treatment group. The control group receives an equivalent volume of the vehicle.
-
Pharmacokinetic Sampling: Collect blood samples (approx. 200 µL) via a tail vein or saphenous vein at pre-dose, and at 1, 4, 8, 24, 48, 72, 96, 120, 144, and 168 hours post-dose. Process blood to obtain plasma and store at -80°C until analysis by a validated LC-MS/MS method.
-
Pharmacodynamic Assessment (Urodynamics): Perform cystometry on conscious, restrained rats at baseline (pre-dose) and at 24, 72, and 168 hours post-dose. Infuse saline into the bladder at a constant rate (e.g., 10 mL/hr) and record urodynamic parameters.
| Table 4: Key Pharmacodynamic Parameters |
| Micturition Pressure (cm H2O) |
| Bladder Capacity (mL) |
| Voiding Efficiency (%) |
| Frequency of Non-voiding Contractions |
Expected Pharmacokinetic and Pharmacodynamic Outcomes
| Table 5: Hypothetical Pharmacokinetic Parameters | |
| Parameter | Expected Value |
| Cmax (ng/mL) | 150 - 250 |
| Tmax (hours) | 8 - 12 |
| AUC (0-168h) (ng*h/mL) | 8000 - 12000 |
| Apparent Half-life (hours) | 30 - 40 |
| Table 6: Expected Pharmacodynamic Effects (at 24-72 hours post-dose) | |
| Parameter | Expected Change vs. Control |
| Micturition Pressure | Increased |
| Bladder Capacity | Decreased |
| Voiding Efficiency | Increased |
| Frequency of Non-voiding Contractions | May increase initially |
Conclusion
The sustained-release formulation of this compound using PLGA microspheres presents a viable approach for preclinical research, enabling prolonged and consistent drug exposure. The detailed protocols provided herein offer a framework for the successful preparation, characterization, and in vivo evaluation of this formulation. The expected quantitative data serve as a benchmark for researchers developing similar controlled-release systems for muscarinic agonists. This methodology can significantly enhance the quality and efficiency of preclinical studies investigating bladder and gastrointestinal function.
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bethanechol: Package Insert / Prescribing Information [drugs.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 6. Functional role of M2 and M3 muscarinic receptors in the urinary bladder of rats in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel preparation method for sustained-release PLGA microspheres using water-in-oil-in-hydrophilic-oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Bethanechol in Animal Models of Cerebrovascular Insufficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (S)-Bethanechol and other muscarinic agonists in preclinical animal models of cerebrovascular insufficiency. The following sections detail experimental protocols for inducing cerebral ischemia and administering treatment, alongside quantitative data from relevant studies and visualizations of key pathways and workflows. While direct studies on this compound in cerebrovascular insufficiency models are limited, this document draws upon research involving closely related muscarinic agonists to provide a foundational framework for investigation.
Introduction
Cerebrovascular insufficiency, encompassing conditions like ischemic stroke, is a leading cause of mortality and long-term disability. A key area of research is the investigation of neuroprotective agents that can mitigate the neuronal damage following a reduction in cerebral blood flow. Cholinergic signaling, mediated by acetylcholine (B1216132) and its receptors, plays a crucial role in regulating cerebral blood flow and neuronal function. Muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes, are implicated in vasodilation and neuroprotection, making them attractive therapeutic targets.
This compound is a synthetic ester and a direct-acting parasympathomimetic cholinergic agonist that structurally and pharmacologically resembles acetylcholine. It primarily acts on muscarinic receptors. Although its clinical use is mainly for urinary retention and gastrointestinal atony, its potential neuroprotective effects in the context of cerebrovascular insufficiency are an emerging area of interest. This document outlines the methodologies to explore this potential in animal models.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of muscarinic agonists in animal models of cerebral ischemia. Due to the limited availability of data for this compound, information from studies using other relevant muscarinic agonists such as Carbachol (B1668302) and Oxotremorine is included to provide a comparative reference.
Table 1: Effects of Muscarinic Agonists on Infarct Volume and Neurological Deficit
| Agonist | Animal Model | Dosing Regimen | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| Carbachol | Neonatal Rat Hypoxia-Ischemia | 0.1 mg/kg, i.p., daily for 3 days post-insult | Brain tissue was better preserved | Not explicitly quantified | [1] |
| Oxotremorine | Rat Transient Focal Cerebral Ischemia (MCAO) | Not specified for neuroprotection | Data not available for infarct volume | Not specified | [2] |
Table 2: Effects of Muscarinic Agonists on Cerebral Blood Flow (CBF)
| Agonist | Animal Model | Route of Administration | Dose | Change in Cerebral Blood Flow (%) | Reference |
| Carbachol | Rabbit | Intracarotid Infusion | 0.6 µg/kg/min | ~8% increase in caudate nucleus | [3] |
| Carbachol | Rabbit | Intracarotid Infusion | 1.3 µg/kg/min | ~17% increase in caudate nucleus | [3] |
| Carbachol | Rabbit | Intracarotid Infusion | 2.5 µg/kg/min | ~37% increase in caudate nucleus | [3] |
| Oxotremorine | Spontaneously Hypertensive Rat (SHR) | Intravenous | Not specified | 64% ± 22% increase (LD-CBF signal) | [2] |
| Oxotremorine | Stroke-Prone Spontaneously Hypertensive Rat (SHR-SP) | Intravenous | Not specified | 69% ± 22% increase (LD-CBF signal) | [2] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used and standardized method to induce focal cerebral ischemia that mimics human ischemic stroke.[1][4]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Laser-Doppler flowmeter for cerebral blood flow monitoring
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Make a small incision in the ECA and insert the nylon monofilament suture.
-
Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by the laser-Doppler flowmeter, confirms successful occlusion.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) before being withdrawn to allow for reperfusion.[5][6] For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
Administration of this compound or other Muscarinic Agonists
Route of Administration:
-
Intraperitoneal (i.p.) Injection: A common and relatively non-invasive method for systemic administration.
-
Intravenous (i.v.) Injection/Infusion: Allows for precise control of the drug concentration in the bloodstream.
-
Intracerebroventricular (i.c.v.) Injection: Bypasses the blood-brain barrier for direct central nervous system delivery.[7]
-
Intracarotid (i.c.) Infusion: Delivers the drug directly to the cerebral circulation.[3]
Protocol for Intraperitoneal Administration (based on Carbachol study[1]):
-
Prepare a sterile solution of this compound in saline.
-
Following the induction of cerebrovascular insufficiency (e.g., MCAO), administer the prepared solution via intraperitoneal injection.
-
A potential starting dose, extrapolated from the carbachol study, could be in the range of 0.1 mg/kg. Dose-response studies are recommended to determine the optimal therapeutic dose.
-
The treatment regimen may involve single or multiple administrations. For example, daily injections for a set period (e.g., 3-7 days) post-ischemia.
Assessment of Outcomes
a. Infarct Volume Measurement:
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
b. Neurological Deficit Scoring: A variety of behavioral tests can be used to assess neurological function before and after MCAO and treatment.[8][9][10]
-
Bederson Score: A simple test to evaluate locomotor function.[8]
-
Garcia Scale: A more comprehensive scale that assesses both motor and sensory functions.[8]
-
Cylinder Test: Assesses forelimb use asymmetry.[10]
-
Adhesive Removal Test: Measures sensory neglect.[10]
-
Rotarod Test: Evaluates motor coordination and balance.[9]
c. Cerebral Blood Flow (CBF) Measurement:
-
Laser-Doppler Flowmetry: Provides continuous monitoring of regional CBF during and after MCAO.[2]
-
Laser Speckle Contrast Imaging: Allows for the visualization of spatiotemporal changes in cerebral blood flow.
Visualizations
Caption: Signaling pathway of this compound leading to potential neuroprotection.
Caption: Experimental workflow for testing this compound in an MCAO model.
Caption: Logical relationship of this compound's potential therapeutic action.
References
- 1. Repetitive administration of acetylcholine receptor agonist rescues brain inflammation and brain damage after hypoxia-ischemia in newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxotremorine-induced cerebral hyperemia does not predict infarction volume in spontaneously hypertensive or stroke-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parasympathomimetic influence of carbachol on local cerebral blood flow in the rabbit by a direct vasodilator action and an inhibition of the sympathetic-mediated vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Potent Natural Antioxidant Carveol Attenuates MCAO-Stress Induced Oxidative, Neurodegeneration by Regulating the Nrf-2 Pathway [frontiersin.org]
- 6. Infarct volume after transient middle cerebral artery occlusion (MCAo) can be reduced by attenuation but not by inactivation of c-Jun action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular bethanechol chloride infusion in Alzheimer's disease. Results of a collaborative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
Troubleshooting & Optimization
Optimizing (S)-Bethanechol concentration for maximal smooth muscle response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Bethanechol to achieve maximal smooth muscle response in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range of this compound to elicit a maximal smooth muscle contraction?
A1: A maximal response is typically observed at the plateau of a cumulative concentration-response curve. Based on multiple studies, a concentration range of 10⁻⁵ M to 10⁻⁴ M this compound is generally sufficient to induce a maximal or near-maximal contraction in various smooth muscle preparations, including gastrointestinal and bladder tissues.[1][2][3] It is always recommended to perform a full cumulative concentration-response curve (e.g., from 10⁻⁷ M to 10⁻⁴ M) to determine the optimal concentration for your specific tissue and experimental conditions.[1][2]
Q2: Which muscarinic receptor subtypes are primarily responsible for the this compound-induced smooth muscle contraction?
A2: this compound is a direct-acting muscarinic agonist.[4][5] The contractile effect in smooth muscle is primarily mediated by the activation of M₃ muscarinic acetylcholine (B1216132) receptors (mAChRs), with a potential minor contribution from M₂ receptors.[1] The ratio of M₂ to M₃ receptors can be approximately 4:1 in the gastrointestinal tract.[1]
Q3: How does this compound binding to muscarinic receptors lead to smooth muscle contraction?
A3: Upon binding to M₃ receptors, which are Gq-protein coupled, this compound activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The increase in intracellular Ca²⁺ is a critical step for contraction.[6][7] M₂ receptor activation, being Gi-protein coupled, inhibits adenylyl cyclase, which can contribute to the contractile response.[6]
Q4: Can I reuse a smooth muscle preparation for multiple this compound concentration-response curves?
A4: While some studies suggest that repeated stimulation (up to 6 consecutive times) does not affect the responsiveness of smooth muscle preparations, it is crucial to be cautious about receptor desensitization or tissue fatigue.[1] To minimize bias, it is recommended to limit the duration of experiments and the number of consecutive curves generated from a single tissue preparation.[1] A thorough washout period between curves is essential.
Q5: What is the purpose of using Carbachol or KCl at the beginning of an experiment?
A5: The initial application of a standardized contracting agent like Carbachol (e.g., 1 x 10⁻⁶ M) or a high concentration of Potassium Chloride (KCl) (e.g., 50 mM) serves as a viability check for the smooth muscle tissue.[1][8][9] It ensures that the tissue is healthy and responsive before proceeding with the experimental agonist. Only tissues that show a robust contraction to this initial stimulus should be used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak response to this compound | 1. Tissue Viability: The smooth muscle tissue may be damaged or not viable. 2. Incorrect Drug Concentration: Dilution error or degraded this compound stock solution. 3. Receptor Desensitization: Previous exposure to muscarinic agonists without adequate washout. 4. Experimental Setup: Improper tissue mounting, inadequate oxygenation, or incorrect buffer temperature. | 1. Viability Check: Always perform a viability test with a reliable contracting agent (e.g., Carbachol or KCl) at the start of the experiment.[1] 2. Fresh Preparation: Prepare fresh this compound dilutions from a validated stock solution for each experiment. 3. Washout: Ensure thorough and repeated washing of the tissue with fresh buffer after any agonist application. Allow for a sufficient recovery period (e.g., 15 minutes).[1] 4. Verify Setup: Check that the tissue is mounted with appropriate tension, the buffer is continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂), and the temperature is maintained at 37°C.[10][11] |
| High Variability Between Replicates | 1. Inconsistent Tissue Preparation: Differences in the size and orientation (circular vs. longitudinal) of muscle strips. 2. Incomplete Washout: Carry-over effects from previous drug additions. 3. Tissue Fatigue: Prolonged experiment duration leading to diminished tissue responsiveness. | 1. Standardize Dissection: Use a consistent method to prepare muscle strips of similar dimensions. Note that responses can differ between circular and longitudinal muscle layers.[1] 2. Strict Washout Protocol: Implement a standardized washout procedure with a fixed number of buffer changes and a consistent duration. 3. Limit Experiment Time: Plan experiments to be completed within a reasonable timeframe (e.g., under 5 hours) to avoid tissue exhaustion.[1] |
| Maximal Response Plateaus Early at Low Concentrations | 1. Concentration Calculation Error: The prepared concentrations may be higher than intended. 2. Highly Sensitive Tissue: The specific tissue type may be exceptionally sensitive to this compound. | 1. Verify Calculations: Double-check all calculations for serial dilutions. 2. Adjust Concentration Range: If consistently observing an early plateau, consider extending the lower end of your concentration range (e.g., starting at 10⁻⁹ M or 10⁻⁸ M) to better define the rising phase of the curve. |
Quantitative Data Summary
The following table summarizes the effective concentration ranges of this compound used in various smooth muscle contraction studies.
| Tissue Source | Muscle Orientation | This compound Concentration Range for Curve Generation | Reference |
| Bovine Duodenum & Jejunum | Circular & Longitudinal | 10⁻⁷ M to 10⁻⁴ M | [1] |
| Rat Antrum | Circular | 10⁻⁷ M to 10⁻⁴ M | [2] |
| Rat Antrum & Gastroduodenal Junction | Circular | 6.4 x 10⁻⁶ M to 1 x 10⁻⁴ M | [3] |
| Guinea-Pig Ileum | Longitudinal | Not specified for full curve, but showed concentration-dependent contractions | [12] |
| Canine Urinary Bladder | Not specified | Not specified for full curve, but showed dose-dependent increase in contraction | [7] |
Detailed Experimental Protocol
This protocol describes a standard method for generating a cumulative concentration-response curve for this compound using an isolated organ bath system.
1. Tissue Preparation:
-
Euthanize the animal model in accordance with institutional guidelines.
-
Immediately dissect the desired smooth muscle tissue (e.g., section of the intestine, bladder) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs solution.[10]
-
Carefully remove any adjoining tissues like mucosa or fat.[10]
-
Cut the muscle into strips of a standardized size (e.g., 3 x 8 mm), paying attention to the orientation of the muscle fibers (circular or longitudinal).[10]
2. Organ Bath Setup:
-
Suspend the muscle strip in an organ bath chamber containing PSS at 37°C, continuously aerated with carbogen (95% O₂ / 5% CO₂).[10][11]
-
Attach one end of the strip to a fixed holder and the other end to an isometric force transducer.[10]
-
Allow the tissue to equilibrate for a period of 60 minutes, with periodic washing and adjustment of baseline tension (e.g., apply 1-2 g of tension).[1]
3. Viability Test:
-
At the beginning of the experiment, assess the functional viability of the muscle preparation by adding a single high concentration of a contracting agent like Carbachol (1 x 10⁻⁶ M) or KCl (50 mM).[1][8]
-
Only proceed with preparations that exhibit a significant contractile response.
-
Following the contraction, perform a series of washes (e.g., 3 complete changes of the bath solution) and allow the tissue to return to its baseline tension during a recovery period of at least 15 minutes.[1]
4. Cumulative Concentration-Response Curve Generation:
-
Begin by adding the lowest concentration of this compound (e.g., 10⁻⁷ M) to the organ bath.
-
Wait for the contractile response to stabilize and reach a plateau.
-
Without washing out the previous concentration, add the next incremental concentration of this compound in logarithmic steps (e.g., 10⁻⁶⁵ M, 10⁻⁶ M, etc.) until a maximal response is achieved and no further increase in contraction is observed with increasing concentrations (typically up to 10⁻⁴ M).[1]
5. Data Analysis:
-
Record the isometric tension continuously.
-
For each concentration, measure the amplitude of the contraction from the baseline.
-
Normalize the data, often by expressing each response as a percentage of the maximal contraction observed.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve. From this curve, key parameters like EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal response) can be calculated.
Visualizations
Caption: A typical experimental workflow for assessing smooth muscle response to this compound.
Caption: The primary M₃ receptor-mediated signaling pathway for this compound-induced smooth muscle contraction.
Caption: A decision tree for troubleshooting a lack of smooth muscle response.
References
- 1. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 5. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 6. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent (S)-Bethanechol degradation in aqueous stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-Bethanechol to prevent its degradation in aqueous stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: this compound is a carbamate (B1207046) ester. The primary degradation pathway in aqueous solutions is hydrolysis of the carbamate ester bond. This reaction is significantly influenced by the pH of the solution.
Q2: What is the optimal pH range for storing this compound stock solutions?
A2: Aqueous solutions of this compound are most stable in an acidic to slightly acidic pH range. Studies have shown that it retains almost 100% of its potency in phosphate (B84403) buffers with pH values between 3.0 and 6.8.[1][2] The USP guidelines for compounded Bethanechol (B1168659) Chloride oral solutions and suspensions also recommend a pH between 3.9 and 4.9.[3][4]
Q3: What are the recommended storage temperatures for aqueous this compound solutions?
A3: For short-term storage, refrigeration at 4°C is effective. One study demonstrated that a 1 mg/mL oral solution in sterile water at an initial pH of 6.5 was stable for at least 30 days at 4°C.[5] For longer-term storage of certain formulations, room temperature (25°C) can also be suitable. A study on compounded oral suspensions in a specific base (PCCA SuspendIt®) showed stability for up to 180 days at room temperature.[6] It is generally recommended to store solutions in a cold place.[3][4]
Q4: Can I use buffers to prepare my this compound stock solution?
A4: Yes, using a buffer system to maintain an acidic pH is highly recommended. Phosphate buffers have been shown to be effective in maintaining the stability of bethanechol in aqueous solutions.[1][2]
Q5: Should I protect my this compound stock solution from light?
A5: Yes, it is recommended to store this compound solutions in tight, light-resistant containers to prevent potential photodegradation.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in stock solution over a short period. | Incorrect pH: The pH of the aqueous solution may be neutral or alkaline, accelerating hydrolysis. | Prepare fresh stock solutions using a buffered diluent with a pH between 3.0 and 6.8. Verify the final pH of your solution. |
| High Storage Temperature: Storing the solution at elevated temperatures can increase the rate of degradation. | Store aqueous stock solutions at 4°C for short-term use. For longer-term storage, consult stability data for your specific formulation or consider aliquoting and freezing at -20°C or below (though specific stability data for frozen solutions is limited in the provided search results). | |
| Precipitate forms in the stock solution. | Concentration Exceeds Solubility: The concentration of this compound may be too high for the chosen solvent or storage temperature. | Gently warm the solution to see if the precipitate redissolves. If not, prepare a new, less concentrated stock solution. |
| Interaction with Container: The compound may be adsorbing to or reacting with the storage container. | Use high-quality, inert containers (e.g., amber glass or appropriate plastic vials). | |
| Inconsistent experimental results. | Degraded Stock Solution: Use of a degraded stock solution with lower-than-expected concentration of the active compound. | Always use freshly prepared stock solutions or solutions that have been stored under validated stable conditions. Regularly check the potency of long-term stored solutions if possible. |
| Hygroscopic Nature of Solid Compound: this compound chloride is hygroscopic and can absorb moisture from the air, affecting the accuracy of weighing.[7] | Store the solid compound in a desiccator. Equilibrate the container to room temperature before opening to prevent condensation. |
Data Summary
Table 1: Stability of this compound Chloride in Aqueous Formulations
| Concentration | Formulation | Storage Temperature | pH | Duration | % Potency Retained | Reference |
| 1 mg/mL | Oral Solution in Sterile Water | 4°C | 6.5 (initial) | 30 days | Stable (at least 90%) | [5] |
| 1 mg/mL | Oral Suspension in PCCA SuspendIt® | 25°C (Room Temp) | Not specified | 180 days | ≥ 93% | [6] |
| 5 mg/mL | Oral Suspension in PCCA SuspendIt® | 25°C (Room Temp) | Not specified | 180 days | ≥ 93% | [6] |
| Not specified | Aqueous Solution in Phosphate Buffers | Not specified | 3.0 - 6.8 | Not specified | ~100% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol is based on findings that demonstrate the stability of bethanechol in acidic buffered solutions.[1][2]
Materials:
-
This compound chloride powder
-
Phosphate buffer (e.g., 0.1 M Sodium Phosphate buffer), pH 4.5
-
Sterile, light-resistant containers (e.g., amber glass vials)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 4.5.
-
Accurately weigh the desired amount of this compound chloride powder.
-
Dissolve the powder in the phosphate buffer to the desired final concentration.
-
Sterile-filter the solution using a 0.22 µm filter into the final sterile, light-resistant containers.
-
Label the containers with the compound name, concentration, date of preparation, and storage conditions.
-
Store the solution at 4°C.
Protocol 2: Stability Testing of this compound Solutions (Adapted from cited literature)
This is a general workflow for assessing the stability of your prepared stock solutions.
Methodology:
-
Preparation: Prepare the this compound solution according to your experimental needs (e.g., Protocol 1).
-
Initial Analysis (Time 0): Immediately after preparation, take an aliquot of the solution and determine the initial concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][6] Also, measure and record the initial pH of the solution.
-
Storage: Store the remaining solution under the desired storage conditions (e.g., 4°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30 days), withdraw aliquots of the stored solution.
-
Analysis: Analyze the concentration of this compound in each aliquot using the same analytical method as in step 2. Measure and record the pH at each time point.
-
Evaluation: Compare the concentration at each time point to the initial concentration. A stable solution is typically defined as one that retains at least 90% of the initial drug concentration.[6]
Visualizations
Caption: Signaling pathway of this compound as a muscarinic receptor agonist.
Caption: Workflow for assessing the stability of this compound stock solutions.
References
- 1. Stability of bethanechol chloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bethanechol Chloride Oral Solution [drugfuture.com]
- 4. Bethanechol Chloride Oral Suspension [drugfuture.com]
- 5. Bethanechol chloride oral solutions: stability and use in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical and Microbiological Stability of Compounded Bethanechol Chloride Oral Suspensions in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: (S)-Bethanechol Administration and Tachyphylaxis
Welcome to the technical support center for researchers utilizing (S)-Bethanechol. This resource provides guidance on addressing the common experimental issue of tachyphylaxis, or rapid desensitization, observed with repeated administration of this compound and other muscarinic agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic choline (B1196258) ester and a direct-acting parasympathomimetic agent. It selectively stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs), mimicking the effect of acetylcholine.[1] Unlike acetylcholine, bethanechol (B1168659) is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[1] It acts on M1, M2, M3, M4, and M5 receptor subtypes, which are G-protein coupled receptors (GPCRs) that mediate various physiological responses.
Q2: What is tachyphylaxis and why does it occur with repeated this compound administration?
Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[2] In the context of this compound, this diminished response is primarily due to the desensitization of muscarinic receptors. The primary mechanisms underlying this desensitization include:
-
Receptor Phosphorylation: Agonist binding can lead to phosphorylation of the intracellular domains of the muscarinic receptor by G-protein-coupled receptor kinases (GRKs).[3][4]
-
G-Protein Uncoupling: Phosphorylation of the receptor can promote the binding of arrestin proteins, which sterically hinder the interaction between the receptor and its associated G-protein, thereby uncoupling the receptor from its downstream signaling cascade.[5]
-
Receptor Internalization/Sequestration: Prolonged agonist exposure can trigger the internalization of muscarinic receptors from the cell surface into intracellular vesicles.[6][7] This reduces the number of receptors available to bind to this compound.
-
Downregulation: With very prolonged exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.[7]
Q3: Are all muscarinic receptor subtypes equally susceptible to desensitization?
No, the susceptibility to desensitization can vary between receptor subtypes. For example, in some experimental systems, M2 receptors have been shown to be highly susceptible to agonist-induced downregulation.[8] The specific cellular environment and the expression levels of GRKs and arrestins can also influence the rate and extent of desensitization for different receptor subtypes.
Q4: How can I prevent or reverse tachyphylaxis in my experiments?
Preventing or reversing tachyphylaxis in an experimental setting can be challenging. However, some strategies can be employed:
-
"Drug Holidays": In some in vivo or long-term cell culture experiments, intermittent dosing with drug-free periods may allow for receptor resensitization. Receptor recycling to the cell surface can occur after the removal of the agonist.[7]
-
Use of Minimal Effective Concentrations: Using the lowest effective concentration of this compound for the shortest possible duration can help to minimize the extent of receptor desensitization.
-
Investigating Downstream Signaling: If the primary response is attenuated, consider measuring signaling molecules further downstream to pinpoint the locus of desensitization.
-
Pharmacological Tools: In mechanistic studies, inhibitors of GRKs or dynamin (involved in endocytosis) can be used to investigate the roles of phosphorylation and internalization in tachyphylaxis. However, these are not typically used to "rescue" a functional experiment due to their own off-target effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diminished response to the second and subsequent doses of this compound. | Tachyphylaxis due to muscarinic receptor desensitization. | - Increase the time interval between doses to allow for receptor resensitization. - Perform a dose-response curve with each administration to quantify the extent of the rightward shift. - Consider a different experimental design, such as using naive preparations for each time point if feasible. |
| Complete loss of response after prolonged exposure to this compound. | Significant receptor internalization and/or downregulation. | - For in vitro studies, attempt to wash out the agonist and incubate in agonist-free media for a period to see if responsiveness returns (receptor recycling). - Quantify cell surface receptor numbers using radioligand binding assays before and after treatment. |
| Variability in the degree of tachyphylaxis between experiments. | Differences in cell culture conditions (e.g., cell density, passage number) or animal physiology. | - Standardize all experimental conditions meticulously. - Ensure consistent health and age of experimental animals. - For cell-based assays, use cells within a narrow range of passage numbers. |
| The observed tachyphylaxis is faster or slower than expected based on the literature. | The specific muscarinic receptor subtype(s) involved and the cellular context. | - Identify the predominant muscarinic receptor subtypes in your experimental system. - Be aware that different agonists can induce different rates of desensitization. Some studies classify bethanechol as a "class B" agonist that may induce less desensitization than "class A" agonists like carbachol (B1668302) in certain models.[9] |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Isolated Tissue Preparations (e.g., Bladder or Ileum Smooth Muscle)
-
Tissue Preparation: Isolate the desired tissue (e.g., rat ileum segment) and mount it in an organ bath containing appropriate physiological saline solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with washes every 15 minutes.
-
Initial Dose-Response Curve: Generate a cumulative concentration-response curve for this compound to determine the initial potency (EC50) and efficacy (Emax).
-
Induction of Tachyphylaxis: After washing out the initial agonist, incubate the tissue with a fixed concentration of this compound (e.g., the EC80 from the initial curve) for a defined period (e.g., 30-60 minutes).
-
Second Dose-Response Curve: Following the incubation and a washout period, generate a second cumulative concentration-response curve for this compound.
-
Data Analysis: Compare the EC50 and Emax values from the first and second curves. A rightward shift in the EC50 and/or a decrease in the Emax indicates the development of tachyphylaxis.
Protocol 2: Quantification of Muscarinic Receptor Internalization in Cultured Cells
-
Cell Culture: Plate cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells stably expressing the M3 receptor) in appropriate culture plates.
-
Agonist Treatment: Treat the cells with this compound at a saturating concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
-
Radioligand Binding: After agonist treatment, wash the cells with ice-cold buffer. To measure surface receptors, perform a radioligand binding assay on intact cells on ice using a membrane-impermeable muscarinic antagonist radioligand (e.g., [3H]N-methylscopolamine).
-
Quantification of Total Receptors: To measure the total receptor population (surface and internalized), perform the radioligand binding assay on cell lysates.
-
Data Analysis: Calculate the percentage of internalized receptors at each time point by subtracting the surface receptor binding from the total receptor binding. A time-dependent increase in the internalized fraction indicates agonist-induced receptor sequestration.
Quantitative Data Summary
Table 1: Illustrative Example of Tachyphylaxis to this compound in an Isolated Smooth Muscle Preparation
| Parameter | Initial Response | Response after 60 min Pre-incubation with this compound |
| EC50 (Concentration for 50% maximal response) | 1 µM | 15 µM |
| Emax (Maximal contractile response) | 100% | 75% |
| Fictional data for illustrative purposes. |
Table 2: Example of Agonist-Induced M2 Receptor Internalization
| Time of Incubation with 10 µM Carbamylcholine | Cell Surface Receptors (% of control) | [35S]GTPγS Binding (% of control) |
| 0 min | 100% | 100% |
| 30 min | 41-49% | 64% |
| Data adapted from a study on M2 receptor desensitization using the agonist carbamylcholine.[6] |
Visualizations
References
- 1. Tolerance to an anticholinergic agent is paralleled by increased binding to muscarinic receptors in rat brain and increased behavioral response to a centrally active cholinomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desensitization and internalization of the m2 muscarinic acetylcholine receptor are directed by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Desensitization of the m3-muscarinic acetylcholine-receptor in the smooth muscle and the intracellular signal transduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Desensitization of human muscarinic acetylcholine receptor m2 subtypes is caused by their sequestration/internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-induced muscarinic cholinergic receptor internalization, recycling and degradation in cultured neuronal cells. Cellular mechanisms and role in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of muscarinic acetylcholine receptor homo- and heterodimerization in live cells: regulation of receptor down-regulation by heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing (S)-Bethanechol off-target effects in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in identifying and minimizing off-target effects of (S)-Bethanechol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic choline (B1196258) ester that acts as a direct agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, giving it a longer duration of action.[3] this compound is considered selective for muscarinic receptors with little to no effect on nicotinic receptors.[4] Its therapeutic effects, such as treating urinary retention, are primarily mediated through the stimulation of M3 receptors, which are prevalent in the smooth muscle of the bladder and gastrointestinal tract.[1]
Q2: What are "off-target" effects in the context of this compound, and why are they a concern?
Off-target effects occur when this compound binds to and modulates proteins other than its intended muscarinic receptor targets. These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to on-target activity. Even within the muscarinic receptor family, which consists of five subtypes (M1-M5), an effect mediated by a subtype other than the intended one for a specific assay can be considered an "off-target" effect in that context.[5] For example, if studying M3-mediated bladder contraction, concurrent M2 receptor activation in cardiac tissue would be an undesirable on-target effect in a systemic model, but an off-target effect if the compound unexpectedly interacted with a non-muscarinic receptor. Minimizing these effects is critical for obtaining reliable data and for the development of safe and effective therapeutics.
Q3: I'm observing an unexpected phenotype in my assay. How can I determine if it's an off-target effect?
A systematic approach is necessary to investigate unexpected results. Consider the following:
-
On-Target Effect in a Different Tissue/Pathway: this compound is a pan-muscarinic agonist. The observed effect could be due to the activation of a different muscarinic receptor subtype than the one you are focused on, which may be present in your experimental system.
-
Use of a Non-selective Antagonist: Pre-treatment with a non-selective muscarinic antagonist like atropine (B194438) should block all on-target muscarinic effects.[6][7] If the unexpected phenotype persists in the presence of high concentrations of atropine, it is likely a true off-target effect.
-
Structurally Unrelated Agonist: Compare the effects of this compound with another muscarinic agonist that has a different chemical structure, such as Carbachol.[4] If both compounds produce the same unexpected effect, it is less likely to be a compound-specific off-target effect.
-
Test in a Receptor-Null System: If possible, perform the experiment in a cell line that does not express muscarinic receptors. Any effect observed in this system would strongly indicate an off-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Potency (High EC50)
| Potential Cause | Troubleshooting Steps |
| Receptor Desensitization/Internalization | Reduce agonist exposure time. Ensure cells are not over-exposed during pre-incubation steps.[8] |
| Cell Line Variability | Maintain a consistent cell passage number for all experiments. Confirm the expression level of the target muscarinic receptor subtype in your cell line.[8] |
| Assay-Dependent Potency | Be aware that the measured potency of an agonist can differ between assay formats (e.g., calcium flux vs. cAMP inhibition) due to differences in signal amplification.[8] |
| Partial Agonism | The compound may be a partial agonist for a specific receptor subtype, meaning it cannot elicit a full response even at saturating concentrations.[8] |
| Experimental Conditions | Optimize and standardize incubation times, temperature, and buffer composition. |
| Inactive Agonist | Check the purity, storage conditions, and age of the this compound stock. |
Issue 2: High Background or No Response in Functional Assays
| Potential Cause | Troubleshooting Steps |
| High Basal Activity (Constitutive Activity) | This can occur with high receptor expression levels. Consider using a cell line with lower, more physiologically relevant receptor expression. |
| No Agonist Response | Confirm that the muscarinic receptor subtype expressed in your cell line couples to the signaling pathway being measured (e.g., M1/M3/M5 to Gq for calcium flux; M2/M4 to Gi for cAMP inhibition).[9] |
| Low Receptor Expression | Use a cell line known to have high expression of the target receptor or consider transient transfection to increase expression.[8] |
This compound On-Target Activity Profile
The following table summarizes the functional potency of Bethanechol at the five human muscarinic receptor subtypes. Note that "off-target" effects can also refer to activity at muscarinic subtypes that are not the primary target of investigation in a particular study.
| Receptor Subtype | G-Protein Coupling | Functional Potency (EC50) |
| M1 | Gq/11 | 35 µM |
| M2 | Gi/o | Agonist activity confirmed in vitro |
| M3 | Gq/11 | 14.5 µM |
| M4 | Gi/o | 7 µM |
| M5 | Gq/11 | 32 µM |
| (Data sourced from Abcam product datasheet for Bethanechol chloride)[10] |
Minimizing Off-Target Effects: A Workflow
The following diagram illustrates a workflow for proactively minimizing and identifying off-target effects during your experiments.
Caption: Workflow for identifying potential off-target effects.
Key Signaling Pathways
This compound primarily signals through Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors. The diagrams below illustrate these canonical pathways.
M1, M3, M5 (Gq-coupled) Signaling Pathway
Caption: this compound's Gq-coupled signaling cascade.
M2, M4 (Gi-coupled) Signaling Pathway
Caption: this compound's Gi-coupled signaling cascade.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).
-
Reagents:
-
Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound chloride dissolved in assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Membranes
-
Non-specific Binding (NSB): Radioligand + Atropine + Membranes
-
Competition: Radioligand + Serial dilutions of this compound + Membranes
-
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Functional Assay
Objective: To measure the potency (EC50) of this compound in activating Gq-coupled muscarinic receptors (M1, M3, M5).
Methodology:
-
Cell Plating: Seed cells expressing the target receptor subtype into a 96-well, black-walled, clear-bottom plate and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye extrusion.
-
Remove cell culture medium, add the dye loading solution, and incubate for 30-60 minutes at 37°C in the dark.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Automatically add the this compound dilutions to the wells.
-
Immediately begin recording fluorescence intensity over time (typically every 1-2 seconds for 2-5 minutes) to capture the transient calcium signal.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bethanechol - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What does “nonselective” muscarinic receptor antagonist mean? – PharmaNUS [blog.nus.edu.sg]
- 6. m.youtube.com [m.youtube.com]
- 7. bhvi.org [bhvi.org]
- 8. benchchem.com [benchchem.com]
- 9. Acetylcholine - Wikipedia [en.wikipedia.org]
- 10. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
Mitigating systemic side effects of (S)-Bethanechol in in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Bethanechol in in vivo studies. The information is designed to help mitigate systemic side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic choline (B1196258) ester that acts as a selective agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It mimics the action of acetylcholine, the endogenous neurotransmitter of the parasympathetic nervous system.[2] Its primary mechanism involves the stimulation of M1, M2, and M3 muscarinic receptors, leading to the contraction of smooth muscles in the bladder and gastrointestinal tract.[3][4] Unlike acetylcholine, bethanechol (B1168659) is not hydrolyzed by acetylcholinesterase, resulting in a more prolonged duration of action.[1]
Q2: What are the common systemic side effects of this compound in in vivo studies?
A2: Due to the widespread distribution of muscarinic receptors, systemic administration of this compound can lead to a variety of side effects. These are generally extensions of its pharmacological action and can include:
-
Cardiovascular: Bradycardia (slowing of heart rate), hypotension (low blood pressure).[5]
-
Gastrointestinal: Hypersalivation, abdominal cramping, diarrhea, and increased gastric motility.[2][6]
-
Respiratory: Bronchoconstriction, which can be particularly problematic in animals with pre-existing respiratory conditions.[7]
-
Ocular: Miosis (pupil constriction) and lacrimation (tearing).[6]
-
Other: Increased urination and sweating.[7]
Q3: How can the systemic side effects of this compound be mitigated?
A3: The most effective way to mitigate the systemic side effects of this compound is through the co-administration of a muscarinic receptor antagonist. These agents competitively block the action of this compound at muscarinic receptors in peripheral tissues. Commonly used antagonists include:
-
Glycopyrrolate: A quaternary ammonium (B1175870) compound that does not readily cross the blood-brain barrier, making it ideal for blocking peripheral muscarinic effects without causing central nervous system side effects.[8]
-
Atropine (B194438): A tertiary amine that can cross the blood-brain barrier. While effective at blocking peripheral side effects, it may also induce central effects.[2][5]
The choice of antagonist and its dosage will depend on the specific side effects to be blocked and the experimental model.
Q4: Where can I find information on appropriate dosages for this compound and its antagonists in rodent models?
A4: Dosages can vary significantly depending on the animal species, the desired effect, and the route of administration. The tables in the "Experimental Protocols and Data" section below provide a summary of dosages reported in the literature for rats and mice. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Salivation and Respiratory Distress | Overstimulation of M3 muscarinic receptors in the salivary glands and bronchial smooth muscle. | - Co-administer a peripherally selective muscarinic antagonist like glycopyrrolate. - Reduce the dose of this compound. - Ensure proper ventilation and monitor the animal's breathing closely. |
| Significant Bradycardia or Hypotension | Overstimulation of M2 muscarinic receptors in the heart. | - Co-administer atropine or glycopyrrolate. Atropine is often preferred for managing bradycardia. - Monitor heart rate and blood pressure continuously if possible. - Have a plan for resuscitation if severe cardiovascular depression occurs. |
| Variable or No Response to this compound | - Improper drug administration (e.g., intraperitoneal injection into the gut). - Incorrect dosage for the specific animal strain or sex. - Degradation of the this compound solution. | - Ensure proper training in the chosen administration technique (e.g., subcutaneous, intraperitoneal). - Perform a dose-response study to determine the effective dose in your model. - Prepare fresh this compound solutions for each experiment. |
| Animal Shows Signs of Abdominal Discomfort (e.g., writhing) | Stimulation of M3 receptors in the gastrointestinal tract leading to cramping. | - Co-administer a muscarinic antagonist. - Reduce the dose of this compound. - Observe the animal for the duration of the drug's effect and provide supportive care if necessary. |
Experimental Protocols and Data
This compound and Antagonist Dosages in Rodent Models
The following tables summarize dosages of this compound, Atropine, and Glycopyrrolate used in in vivo studies with rats and mice. These are intended as a starting point, and optimal doses should be determined empirically.
Table 1: this compound Dosages in Rats
| Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| Intraperitoneal (IP) | 2 - 12 | Dose-dependent increase in drinking and urine output. | [5] |
| Subcutaneous (SC) | 0.07 | Increased myoelectric activity of the ileocecocolic area. | [4] |
| Intravenous (IV) | 4 (mg/kg/h) | Maximal pancreatic enzyme secretion. | [9] |
Table 2: Atropine Dosages for Mitigating this compound Effects in Rats
| Route of Administration | Dosage Range (mg/kg) | Effect on Bethanechol Action | Reference(s) |
| Intraperitoneal (IP) | 3 - 6 | Inhibited bethanechol-induced drinking and increased urine output. | [5] |
| Intravenous (IV) | 0.025 - 0.2 (mg/kg/h) | Dose-related inhibition of bethanechol-induced pancreatic secretion. | [9] |
Table 3: Glycopyrrolate Dosages in Rodents
| Animal | Route of Administration | Dosage (mg/kg) | Application | Reference(s) |
| Rat | Intramuscular (IM) | 0.5 | Increase in heart rate. | [10] |
| Mouse | Oral | 0.02 - 0.1 (3x daily) | Reduction of salivary secretions. | [11] |
Experimental Workflow for Mitigating Side Effects
This workflow provides a general outline for an experiment designed to assess a primary effect of this compound while mitigating a specific systemic side effect.
Signaling Pathways
This compound exerts its effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The primary subtypes involved in its systemic effects are M1, M2, and M3.
Muscarinic Receptor Signaling
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[12] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13] This cascade ultimately leads to smooth muscle contraction and glandular secretion.
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase.[13] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, resulting in effects such as a decrease in heart rate.[13]
References
- 1. drugs.com [drugs.com]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Bethanechol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Effects of atropine on pancreatic response to bethanechol, cholecystokinin, and food intake in rats [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Improving the Oral Bioavailability of (S)-Bethanechol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (S)-Bethanechol.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound and what are the primary limiting factors?
A1: The absolute oral bioavailability of this compound is poorly reported in publicly available literature, but it is known to be low and variable. The primary factors limiting its oral bioavailability include:
-
High Water Solubility: As a highly water-soluble compound, this compound has difficulty permeating the lipid-rich membranes of the gastrointestinal tract.
-
Quaternary Ammonium (B1175870) Structure: The presence of a permanently charged quaternary ammonium group hinders its passive diffusion across the intestinal epithelium.[1]
-
Short Biological Half-Life: this compound has a short half-life, requiring frequent dosing to maintain therapeutic concentrations, which is a challenge for oral formulations.[2]
-
Rapid Elimination: The drug is rapidly eliminated from the body.[2]
-
Potential for GI Tract Metabolism: Although not fully elucidated, metabolism within the gastrointestinal tract could contribute to its low bioavailability.[3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been investigated to overcome the challenges of oral this compound delivery. The most promising approaches focus on sustained-release mechanisms to prolong drug absorption and maintain therapeutic levels. These include:
-
Sustained-Release Matrix Tablets: This is a common and effective approach where this compound is embedded within a polymer matrix that controls the rate of drug release. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and hydrophobic polymers such as ethyl cellulose (B213188) are often used.[4][5]
-
Gastro-Retentive Systems: These formulations are designed to remain in the stomach for an extended period, allowing for prolonged drug release and absorption in the upper gastrointestinal tract, which is a preferential site for bethanechol (B1168659) absorption.[2]
-
Coated Granules and Multi-layered Tablets: These more complex systems can provide biphasic release profiles, with an initial immediate release to quickly achieve therapeutic levels, followed by a sustained release to maintain them.[6][7]
-
Mucoadhesive Formulations: These are designed to adhere to the mucosal lining of the gastrointestinal tract, increasing the residence time of the drug at the absorption site.
Q3: Are there any known drug-drug or drug-food interactions that can affect the bioavailability of this compound?
A3: Yes, several interactions can influence the absorption and effect of this compound.
-
Food Interactions: It is recommended to administer this compound on an empty stomach (at least 1 hour before or 2 hours after meals) to reduce the incidence of nausea and vomiting, which can indirectly affect bioavailability by impacting patient compliance and drug retention.[8][9]
-
Drug Interactions:
-
Anticholinergic Agents (e.g., Atropine): These drugs will antagonize the effects of this compound.[10]
-
Other Cholinergic Agonists: Co-administration can lead to additive cholinergic effects and potential toxicity.
-
Drugs Affecting GI Motility: Medications that alter gastrointestinal transit time could potentially impact the absorption of sustained-release formulations of this compound.
-
There are numerous other potential drug interactions, and it is crucial to review a comprehensive list before designing in vivo studies.[11]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent food intake in test subjects. | Standardize feeding times and ensure a consistent diet for all subjects. Administer this compound on an empty stomach to minimize variability from food effects.[8][9] |
| Variable GI transit times between subjects. | Consider a washout period between treatments and acclimatize animals to the experimental procedures to reduce stress-induced GI motility changes. |
| Formulation integrity issues (e.g., dose dumping from sustained-release tablets). | Review the formulation and manufacturing process. Conduct thorough in vitro dissolution testing under various conditions (e.g., different pH, agitation speeds) to ensure robustness. |
| Inaccurate dosing or sample collection. | Ensure accurate calibration of dosing equipment and precise timing of blood sample collection. Use a consistent sampling site and technique. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Step |
| In vitro dissolution method does not mimic in vivo conditions. | Modify the in vitro dissolution medium to better reflect the physiological conditions of the GI tract (e.g., use of simulated gastric and intestinal fluids, addition of enzymes). Vary the pH and agitation to simulate GI motility. |
| Formulation is sensitive to GI tract components not present in the in vitro model. | Investigate the impact of bile salts and enzymes on drug release in your in vitro assay. |
| Absorption is limited to a specific region of the GI tract. | This compound is preferentially absorbed in the upper GI tract.[2] If your formulation releases the drug further down, the IVIVC will be poor. Consider developing a gastro-retentive formulation. |
Issue 3: Sustained-Release Formulation Releases Drug Too Quickly (Burst Release)
| Potential Cause | Troubleshooting Step |
| Polymer concentration in the matrix is too low. | Increase the proportion of the release-controlling polymer (e.g., HPMC, ethyl cellulose) in the tablet formulation. |
| Drug is loaded on the surface of the tablet. | Ensure proper blending of the drug and excipients before compression. Consider a formulation with a non-medicated outer coating. |
| The formulation is not robust enough to withstand the initial GI environment. | Increase the tablet hardness by adjusting the compression force. Incorporate a higher viscosity grade of polymer. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Bethanechol Oral Formulations in Beagle Dogs
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Immediate-Release (Reference) | 15.2 ± 3.4 | 1.5 ± 0.5 | 45.7 ± 8.9 | 100 |
| Gastro-Retentive Tablet (GRT) | 12.8 ± 2.9 | 4.0 ± 1.0 | 41.2 ± 7.5 | 90.2 |
| Controlled-Release Tablet (CRT) | 9.7 ± 2.1 | 6.0 ± 1.5 | 49.6 ± 9.8 | 108.6 |
| Bilayer Tablet (BLT) | 13.5 ± 3.1 | 2.0 ± 0.8 | 38.3 ± 6.9 | 83.8 |
| Tablet-in-Tablet (TIT) | 11.9 ± 2.5 | 3.5 ± 1.2 | 34.9 ± 6.1 | 76.4 |
Data adapted from a study comparing novel formulations to a reference immediate-release tablet.[2] The relative bioavailability is calculated based on the dose-normalized AUC compared to the immediate-release formulation.
Experimental Protocols
Protocol 1: Preparation of this compound Sustained-Release Matrix Tablets (Direct Compression)
Objective: To prepare sustained-release matrix tablets of this compound using a direct compression method.
Materials:
-
This compound HCl
-
Hydroxypropyl methylcellulose (HPMC K100M)
-
Microcrystalline cellulose (MCC 101)
-
Magnesium stearate (B1226849)
-
Sieves (#60 mesh)
-
V-blender or equivalent
-
Tablet press with appropriate tooling
Methodology:
-
Accurately weigh all ingredients as per the desired formulation ratio.
-
Pass this compound HCl, HPMC K100M, and MCC 101 through a #60 mesh sieve to ensure particle size uniformity.
-
Transfer the sieved powders to a V-blender and mix for 15 minutes to achieve a homogenous blend.
-
Pass magnesium stearate and talc through a #60 mesh sieve and add to the powder blend.
-
Mix for an additional 5 minutes.
-
Compress the final blend into tablets using a tablet press at a specified hardness.
Protocol 2: In Vitro Dissolution Testing of Sustained-Release this compound Tablets
Objective: To assess the in vitro release profile of this compound from sustained-release tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle method)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
HPLC or UV-Vis spectrophotometer for drug quantification
Methodology:
-
Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2 for the first 2 hours, followed by simulated intestinal fluid pH 6.8).
-
Place one tablet in each dissolution vessel and start the apparatus at a paddle speed of 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Determination of Absolute Oral Bioavailability of an this compound Formulation in a Preclinical Model (e.g., Beagle Dogs)
Objective: To determine the absolute oral bioavailability (F) of a novel this compound formulation.
Study Design:
-
A crossover study design is recommended to minimize inter-animal variability.
-
Use a sufficient number of animals (e.g., n=6-8) for statistical power.
-
Include a washout period of at least 7 days between treatments.
Methodology:
-
Phase 1 (Intravenous Administration):
-
Administer a single intravenous (IV) dose of this compound solution to fasted animals.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90 minutes, and 2, 4, 6, 8 hours) post-dose.
-
Process blood samples to obtain plasma and store frozen until analysis.
-
-
Washout Period:
-
Allow for a washout period of at least one week.
-
-
Phase 2 (Oral Administration):
-
Administer the oral formulation of this compound to the same fasted animals.
-
Collect blood samples at the same time points as in Phase 1.
-
Process and store plasma samples as before.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for both IV and oral routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-inf) for both routes.
-
Calculate the absolute bioavailability (F) using the following formula:
-
F (%) = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100
-
-
Mandatory Visualizations
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Release-modulating mechanism and comparative pharmacokinetics in beagle dogs of bethanechol-loaded oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. WO2019182321A1 - Sustained release bethanechol formulation and method for preparing the same - Google Patents [patents.google.com]
- 7. WO2019182321A1 - Sustained release bethanechol formulation and method for preparing the same - Google Patents [patents.google.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. phl-Bethanechol - Uses, Side Effects, Interactions - MedBroadcast.com [medbroadcast.com]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
Technical Support Center: Overcoming Inconsistent Responses to (S)-Bethanechol in Ex Vivo Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent responses to (S)-Bethanechol in ex vivo tissue experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during ex vivo experiments with this compound.
Issue 1: No Response or Weak Response to this compound
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Tissue Viability | Ensure proper tissue dissection and handling to minimize mechanical damage. Use appropriate physiological buffer (e.g., Krebs-Henseleit solution) continuously bubbled with 95% O2 / 5% CO2. Confirm tissue viability at the start and end of each experiment using a standard agonist like carbachol (B1668302) (1 x 10⁻⁶M)[1]. For long-term ex vivo cultures, specialized media and techniques may be necessary to maintain tissue integrity.[2][3] |
| This compound Solution Integrity | Prepare fresh this compound solutions for each experiment. While stable under specific conditions, improper storage or pH can affect potency.[4][5][6][7] Aqueous solutions prepared from powder in phosphate (B84403) buffers (pH 3.0-6.8) show good stability.[4][6] |
| Receptor Desensitization/Tachyphylaxis | Allow for an adequate equilibration period for the tissue before adding this compound. If conducting cumulative concentration-response curves, ensure sufficient time between additions to allow the tissue to return to baseline. |
| Incorrect Drug Concentration | Verify calculations for stock and working solutions. Ensure accurate pipetting and dilution. |
| Presence of Antagonists | Ensure all labware is thoroughly cleaned to avoid contamination from previous experiments. If using antagonists, ensure they are washed out completely before adding this compound. Atropine, a muscarinic antagonist, can completely abolish the effects of bethanechol (B1168659).[1][8] |
Issue 2: High Variability in Responses Between Tissues
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Biological Variability | Use animals of the same species, strain, age, and sex to minimize biological variation. Be aware that responses can differ between anatomical locations within the same organ. For example, the response to bethanechol can be more pronounced in the jejunum compared to the duodenum.[1] |
| Inconsistent Experimental Protocol | Standardize the experimental setup and protocol across all experiments. This includes tissue preparation, equilibration time, buffer composition, temperature, and data acquisition parameters.[9] |
| Differential Receptor Expression | The ratio of M2 to M3 muscarinic receptors can vary between tissues and even within different regions of the same tissue, leading to different contractile responses.[1][10][11] Consider characterizing the receptor population in your tissue of interest. |
| Pathophysiological State of the Tissue | The response to this compound can be altered in diseased or hypertrophied tissues.[10] For instance, in hypertrophied bladders, the M2 receptor appears to play a more dominant role in contraction compared to normal bladders.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in ex vivo tissues?
A1: this compound is a direct-acting muscarinic agonist that selectively binds to and activates muscarinic acetylcholine (B1216132) receptors (mAChRs).[12] It primarily acts on M2 and M3 receptors in smooth muscle to induce contraction.[1] The (S)-enantiomer is the more potent of the two stereoisomers.[13]
Q2: Which muscarinic receptor subtypes are activated by this compound?
A2: this compound can activate multiple muscarinic receptor subtypes. In many smooth muscle tissues, its effects are mediated through both M2 and M3 receptors.[1] M3 receptor activation is often linked to direct contraction via the Gq/11 pathway, leading to an increase in intracellular calcium.[11][14] M2 receptor activation can inhibit adenylyl cyclase via the Gi/o pathway and may also contribute to contraction through other mechanisms.[11][15] Studies have shown that bethanechol can be a useful tool to selectively activate M2 receptor-mediated pathways.[16][17]
Q3: How should I prepare and store this compound solutions?
A3: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. For storage, solutions of bethanechol chloride in sterile water at 1 mg/mL have been found to be stable for at least 30 days when stored at 4°C with an initial pH of 6.5.[5] The stability of bethanechol solutions can be influenced by pH and the presence of other substances.[4][6]
Q4: What are typical effective concentrations of this compound in ex vivo experiments?
A4: The effective concentration of this compound can vary depending on the tissue type and experimental conditions. Generally, concentration-response curves are generated using a logarithmic increase in concentration, for example, from 10⁻⁷ to 10⁻⁴M.[1] In some studies, concentrations as high as 3 mM have been used.[15][16]
Q5: Can the response to this compound change over the duration of an experiment?
A5: Yes, prolonged exposure to an agonist like this compound can lead to receptor desensitization or tachyphylaxis, resulting in a diminished response over time. It is crucial to have a stable baseline and allow for adequate washout periods between drug applications.
Experimental Protocols
Protocol 1: Ex Vivo Tissue Contractility Assay
This protocol describes a general procedure for assessing the contractile response of smooth muscle tissue to this compound in an organ bath setup.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired tissue (e.g., ileum, bladder, trachea) and place it in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Prepare tissue strips of appropriate size and mount them in an organ bath containing the physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with washes every 15-20 minutes.[1][18]
-
After equilibration, assess the viability of the tissue by inducing a contraction with a supramaximal concentration of a standard agonist like carbachol (1 x 10⁻⁶M).[1]
-
Wash the tissue and allow it to return to a stable baseline.
-
-
Concentration-Response Curve Generation:
-
Add this compound to the organ bath in a cumulative, stepwise manner, typically in logarithmic increments (e.g., from 10⁻⁷ M to 10⁻⁴ M).[1]
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
Record the contractile force using an isometric force transducer connected to a data acquisition system.
-
-
Data Analysis:
-
Measure the peak contractile response at each concentration.
-
Normalize the data, for example, as a percentage of the maximal response to the standard agonist.
-
Plot the concentration-response curve and calculate pharmacological parameters such as EC50 and Emax.
-
Visualizations
This compound Signaling Pathways
References
- 1. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamic Physiological Culture of Ex Vivo Human Tissue: A Systematic Review | MDPI [mdpi.com]
- 3. Optimization of an Ex-Vivo Human Skin/Vein Model for Long-Term Wound Healing Studies: Ground Preparatory Activities for the ‘Suture in Space’ Experiment Onboard the International Space Station - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of bethanechol chloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bethanechol chloride oral solutions: stability and use in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical and Microbiological Stability of Compounded Bethanechol Chloride Oral Suspensions in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. emka.scireq.com [emka.scireq.com]
- 10. ics.org [ics.org]
- 11. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 13. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Can bethanechol distinguish between different muscarinic signalling pathways in neurones? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Adjusting (S)-Bethanechol dosage for different species in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Bethanechol in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic choline (B1196258) ester and a direct-acting parasympathomimetic agent.[1] Its primary mechanism of action is the selective stimulation of muscarinic cholinergic receptors, with little to no effect on nicotinic receptors.[1][2] It mimics the action of acetylcholine (B1216132) but is not hydrolyzed by cholinesterase, resulting in a more prolonged duration of action.[1][2]
Q2: Which muscarinic receptor subtypes does this compound primarily target?
A2: this compound is a non-selective muscarinic agonist, meaning it can activate all five muscarinic receptor subtypes (M1-M5). However, its therapeutic effects in promoting bladder and gastrointestinal smooth muscle contraction are primarily mediated through the activation of M2 and M3 receptors.[3]
Q3: What are the common applications of this compound in animal studies?
A3: In veterinary medicine and animal research, this compound is most frequently used to stimulate bladder contractions in cases of urinary retention where there is no physical obstruction.[4] It is also used to increase motility of the gastrointestinal tract.[4]
Q4: What is the recommended route of administration for this compound in animals?
A4: this compound can be administered orally or via subcutaneous injection.[1] Oral administration is common, and it is recommended to be given on an empty stomach to reduce the likelihood of nausea and vomiting.[5]
Q5: Are there any known antidotes for this compound overdose?
A5: Yes, Atropine Sulfate is a specific antidote for this compound. It acts as a competitive antagonist at muscarinic receptors.[5]
Troubleshooting Guide
Issue 1: Inconsistent or lack of desired physiological response (e.g., bladder contraction).
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Verify the dosage is appropriate for the species being studied. Dosages can vary significantly between species. Refer to the Dosage Summary Table below. |
| Route of Administration | The onset of action is faster with subcutaneous injection (5-15 minutes) compared to oral administration (30-90 minutes).[2] Consider the route of administration in your experimental timeline. |
| Mechanical Obstruction | Bethanechol (B1168659) is contraindicated in cases of mechanical obstruction of the urinary or gastrointestinal tract.[1] Ensure no physical blockage is present before administration. |
| Receptor Desensitization | Prolonged exposure to high concentrations of agonists can sometimes lead to receptor desensitization. Review your dosing schedule and concentrations. |
| Animal's Physiological State | Underlying conditions such as pronounced bradycardia, hypotension, or hyperthyroidism can affect the animal's response and are contraindications for bethanechol use.[1] |
Issue 2: Observation of adverse side effects.
| Observed Side Effect | Possible Cause & Mitigation |
| Gastrointestinal Distress (vomiting, diarrhea, salivation) | These are common side effects due to the stimulation of muscarinic receptors in the GI tract.[4] Administering the oral dose with a small amount of food may help, though it is generally recommended for an empty stomach. Consider reducing the dosage. |
| Cardiovascular Effects (bradycardia, hypotension) | These effects are due to the parasympathomimetic action of the drug. Monitor heart rate and blood pressure. If severe, reduce the dosage or discontinue use. Atropine can be used to counteract these effects. |
| Respiratory Distress (bronchoconstriction) | Bethanechol is contraindicated in animals with asthma.[1] If respiratory distress is observed, discontinue use immediately. |
Data Presentation
This compound Dosage Summary for Animal Species
| Species | Oral Dosage | Subcutaneous Dosage | Frequency |
| Dog | 2.5 - 10 mg per dog | 2.5 - 10 mg per dog | Three times a day |
| Cat | 2.5 - 5 mg per cat | Not specified | Two to three times per day |
| Horse | Not specified | Not specified | Not specified |
| Rat | 2 - 12 mg/kg (for inducing water intake) | Not specified | Single dose |
| Mouse | 1510 mg/kg (LD50) | Not specified | Single dose |
Note: Dosages are general guidelines and may need to be adjusted based on the specific experimental model and the animal's condition. The LD50 for mice represents a toxic dose and is not a therapeutic recommendation.
Comparative Pharmacokinetic Parameters of this compound
| Parameter | Dog (Beagle) | Rat | Mouse |
| Route of Administration | Oral | Intraperitoneal | Oral |
| Tmax (Time to Peak Plasma Concentration) | Not explicitly stated, but effects are maximal at 60-90 mins orally in general.[5] | Not specified | Not specified |
| Cmax (Peak Plasma Concentration) | Not specified | Not specified | Not specified |
| Half-life (t½) | Short half-life mentioned, but not quantified.[6] | Not specified | Not specified |
| Bioavailability (F) | Low gastrointestinal absorption is noted.[6] | Not specified | Not specified |
| Duration of Action | Up to 6 hours with large oral doses.[4] | Not specified | Not specified |
Pharmacokinetic data for this compound in animal models is limited in publicly available literature. The provided information is based on general statements from the search results. More specific studies may be required to determine precise parameters for each species.
Experimental Protocols
In Vitro Assessment of Intestinal Smooth Muscle Contractility
This protocol is a standard method for evaluating the effect of this compound on intestinal smooth muscle contractility using an organ bath system.
Materials:
-
Krebs solution (118.4 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 2.5 mM MgSO4, 3.3 mM CaCl2, 25 mM NaHCO3, and 12.2 mM glucose)
-
Carbogen gas (95% O2, 5% CO2)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Immediately excise a segment of the desired intestine (e.g., jejunum, ileum).
-
Place the tissue in ice-cold Krebs solution bubbled with carbogen.
-
Carefully remove the mucosa and submucosa layers.
-
Cut the muscle layer into longitudinal or circular strips of appropriate size (e.g., 10 mm x 2 mm).
-
-
Mounting the Tissue:
-
Suspend the muscle strips in the organ bath chambers containing Krebs solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, washing with fresh Krebs solution every 15-20 minutes.
-
-
Experimental Protocol:
-
Record baseline contractile activity.
-
To test tissue viability, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Wash the tissue and allow it to return to baseline.
-
Add this compound in a cumulative or non-cumulative manner to the organ bath to obtain a concentration-response curve.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions.
-
Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vivo Assessment of Bladder Function (Cystometry) in a Rat Model
This protocol outlines the procedure for performing cystometry in anesthetized rats to evaluate the effect of this compound on bladder function.
Materials:
-
Anesthetic (e.g., urethane)
-
Infusion pump
-
Pressure transducer
-
Catheter (e.g., PE-50 tubing)
-
Data acquisition system
-
This compound solution for administration
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.).
-
Place the animal in a supine position.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a catheter into the dome of the bladder and secure it with a suture.
-
Exteriorize the catheter and close the abdominal incision.
-
-
Cystometry Setup:
-
Connect the bladder catheter to a T-junction, with one arm connected to an infusion pump and the other to a pressure transducer.
-
The pressure transducer is connected to a data acquisition system to record intravesical pressure.
-
-
Experimental Protocol:
-
Allow the animal to stabilize after surgery.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.1 ml/min) to elicit voiding contractions.
-
Record several baseline micturition cycles.
-
Administer this compound (e.g., via subcutaneous or intravenous injection) at the desired dose.
-
Continue to record the cystometrogram to observe changes in bladder pressure, contraction amplitude, frequency, and micturition volume.
-
-
Data Analysis:
-
Analyze the cystometrogram to determine parameters such as basal pressure, threshold pressure for voiding, maximal intravesical pressure, and inter-contraction interval.
-
Compare these parameters before and after the administration of this compound.
-
Mandatory Visualizations
Caption: this compound signaling pathway in smooth muscle cells.
Caption: Experimental workflow for in vitro organ bath contractility assay.
References
- 1. Bethanechol - Wikipedia [en.wikipedia.org]
- 2. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicine.com [medicine.com]
- 5. drugs.com [drugs.com]
- 6. Release-modulating mechanism and comparative pharmacokinetics in beagle dogs of bethanechol-loaded oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Bethanechol and Atropine Interaction in Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on effectively blocking the effects of the muscarinic agonist (S)-Bethanechol with the competitive antagonist atropine (B194438) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and atropine?
A1: this compound is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine (B1216132) receptors (mAChRs), mimicking the effects of acetylcholine.[1][2] It has a higher affinity for M3 receptors, which are prevalent in smooth muscle, such as in the gastrointestinal tract and bladder.[3] Unlike acetylcholine, bethanechol (B1168659) is resistant to hydrolysis by cholinesterase, resulting in a longer duration of action. Atropine is a non-selective, competitive antagonist of all five subtypes of muscarinic receptors (M1-M5).[4][5] It binds reversibly to these receptors, thereby preventing acetylcholine or other muscarinic agonists like bethanechol from binding and eliciting a response.[6]
Q2: How do I determine the appropriate concentration of atropine to block this compound's effects?
A2: The effective concentration of atropine depends on several factors, including the concentration of this compound used, the specific tissue or cell type, and the expression level of muscarinic receptors. A common method to determine the required atropine concentration is through the generation of dose-response curves and Schild analysis. This analysis can provide a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist (atropine) that requires a two-fold increase in the agonist (this compound) concentration to produce the same response. For a more direct approach, a concentration of atropine approximately 10- to 100-fold higher than its Ki value for the target muscarinic receptor subtype is often a good starting point for complete blockade.
Q3: Can atropine's blockade be overcome?
A3: Yes, because atropine is a competitive antagonist, its blockade can be surmounted by increasing the concentration of the agonist, this compound.[6] This is a key characteristic of competitive antagonism and can be visualized as a rightward shift in the agonist's dose-response curve in the presence of the antagonist, without a change in the maximum response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete blockade of this compound effects despite using atropine. | - Insufficient atropine concentration. - Inadequate incubation time with atropine. - High density of muscarinic receptors in the experimental preparation. - Degradation of atropine solution. | - Increase the concentration of atropine. A 10- to 100-fold excess relative to its Ki value is a good starting point. - Ensure sufficient pre-incubation time with atropine (typically 20-30 minutes) to allow for equilibrium to be reached. - Characterize the receptor density of your experimental system. Higher receptor numbers may require higher antagonist concentrations. - Prepare fresh atropine solutions for each experiment. |
| Variability in the degree of blockade between experiments. | - Inconsistent cell passages or tissue preparations. - Fluctuations in experimental conditions (e.g., temperature, pH). - Pipetting errors leading to inaccurate concentrations. | - Use cells of a consistent passage number or tissues from animals of a similar age and sex. - Strictly control and monitor all experimental parameters. - Calibrate pipettes regularly and use precise pipetting techniques. |
| Schild plot analysis yields a slope significantly different from 1. | - Non-competitive antagonism. - Allosteric interactions. - Experimental disequilibrium. - Agonist or antagonist degradation. | - A slope other than 1 suggests that the interaction may not be simple competitive antagonism. Consider alternative models of antagonism. - Ensure adequate incubation times for both agonist and antagonist to reach equilibrium. - Verify the stability of your compounds under the experimental conditions. |
| Unexpected or off-target effects observed. | - Atropine is non-selective and will block all muscarinic receptor subtypes. - Potential for atropine to interact with other receptors at high concentrations. | - Consider using more subtype-selective muscarinic antagonists if you need to target a specific receptor. - Consult the literature for potential off-target effects of atropine at the concentrations you are using. |
Quantitative Data Summary
The following tables provide a summary of the binding affinities and potencies of this compound and atropine at muscarinic receptors.
Table 1: this compound Agonist Potency (EC50 values)
| Receptor Subtype | EC50 (µM) |
| M1 | 35[7] |
| M3 | 14.5[7] |
| M4 | 7[7] |
| M5 | 32[7] |
Table 2: Atropine Antagonist Affinity (Ki and IC50 values)
| Receptor Subtype | Ki (nM) | IC50 (nM) |
| M1 | 1.27 ± 0.36[8] | 2.22 ± 0.60[8] |
| M2 | 3.24 ± 1.16[8] | 4.32 ± 1.63[8] |
| M3 | 2.21 ± 0.53[8] | 4.16 ± 1.04[8] |
| M4 | 0.77 ± 0.43[8] | 2.38 ± 1.07[8] |
| M5 | 2.84 ± 0.84[8] | 3.39 ± 1.16[8] |
Table 3: Atropine pA2 Values against Bethanechol
| Tissue/Preparation | pA2 Value |
| Guinea Pig Gastric Fundus | 8.16[1] |
| Guinea Pig Gastric Smooth Muscle | 8.52[1] |
| Guinea Pig Atria | Higher affinity than gastric or bladder tissue[9] |
| Guinea Pig Urinary Bladder | Lower affinity than atrial tissue[9] |
| Rabbit Ileum | pKB = 8.5 (curvilinear Schild plot)[10] |
| Guinea Pig Ileum | pKb = 9.0 (linear Schild plot)[10] |
Detailed Experimental Protocols
Protocol 1: In Vitro Organ Bath Experiment to Demonstrate Competitive Antagonism
This protocol describes a classic experiment using an isolated tissue preparation (e.g., guinea pig ileum or bladder strip) to demonstrate the competitive antagonism of this compound by atropine.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum)
-
Organ bath system with a force transducer
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
This compound stock solution
-
Atropine sulfate (B86663) stock solution
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Isolate the desired tissue and place it in cold physiological salt solution.
-
Mount the tissue in the organ bath containing physiological salt solution maintained at 37°C and bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing every 15-20 minutes.
-
-
Control Dose-Response Curve for this compound:
-
Generate a cumulative concentration-response curve for this compound. Start with a low concentration (e.g., 10 nM) and increase the concentration in logarithmic steps (e.g., half-log or full-log increments) until a maximal response is achieved.
-
Record the contractile response at each concentration.
-
After the maximal response is reached, wash the tissue extensively with physiological salt solution until it returns to the baseline resting tension.
-
-
Antagonist Incubation:
-
Introduce a known concentration of atropine into the organ bath (e.g., 10 nM).
-
Incubate the tissue with atropine for a predetermined period (e.g., 30 minutes) to allow for equilibrium to be reached.
-
-
This compound Dose-Response Curve in the Presence of Atropine:
-
While the tissue is still in the presence of atropine, repeat the cumulative concentration-response curve for this compound as described in step 2.
-
You should observe a rightward shift in the dose-response curve.
-
-
Repeat with Different Atropine Concentrations:
-
Wash the tissue thoroughly to remove all drugs.
-
Repeat steps 3 and 4 with at least two other concentrations of atropine (e.g., 30 nM and 100 nM).
-
-
Data Analysis:
-
Plot the dose-response curves for this compound in the absence and presence of different concentrations of atropine.
-
Calculate the EC50 value for this compound from each curve.
-
Perform a Schild analysis by plotting log(dose ratio - 1) versus the negative logarithm of the molar concentration of atropine. The dose ratio is the EC50 of this compound in the presence of atropine divided by the EC50 in its absence.
-
The x-intercept of the Schild plot will give the pA2 value for atropine. A slope of approximately 1 is indicative of competitive antagonism.
-
Visualizations
Caption: Muscarinic M3 receptor signaling pathway activated by this compound and blocked by atropine.
References
- 1. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 3. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 7. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects on Schild regressions of antagonist removal from the receptor compartment by a saturable process - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental conditions to isolate M3 receptor-mediated effects of (S)-Bethanechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to refine experimental conditions to specifically isolate the M3 muscarinic receptor-mediated effects of (S)-Bethanechol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to study its M3 receptor-specific effects?
A1: this compound is a synthetic parasympathomimetic agent that acts as a direct agonist for muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] The primary challenge in isolating its M3-specific effects stems from its nature as a non-selective agonist, meaning it also activates other muscarinic receptor subtypes (M1, M2, M4, and M5).[2][3][4] Since these receptor subtypes are often co-expressed in various tissues and cell lines and can trigger overlapping or opposing signaling pathways, delineating the precise contribution of the M3 receptor to a given physiological or cellular response requires careful experimental design.
Q2: Which signaling pathway is primarily associated with M3 receptor activation?
A2: M3 receptors are G-protein coupled receptors (GPCRs) that predominantly couple to the Gαq/11 family of G proteins.[5] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is central to many M3-mediated physiological responses, such as smooth muscle contraction and glandular secretion.[5]
Q3: What are the first steps in designing an experiment to isolate M3-mediated effects of this compound?
A3: The initial and most critical step is to select an appropriate experimental system. This involves choosing a cell line that either endogenously expresses a high level of M3 receptors with minimal expression of other muscarinic subtypes, or a recombinant cell line stably transfected with the human M3 receptor.[6] The second step is to characterize the full concentration-response relationship of this compound in your chosen system to determine its potency (EC50) and efficacy (Emax). Finally, a pharmacological blocking strategy using subtype-selective antagonists is essential to confirm that the observed effects are indeed M3-mediated.
Quantitative Data Summary
The following table summarizes the functional potency (EC50) of Bethanechol chloride at various human muscarinic receptor subtypes. It is important to note that this compound is the active enantiomer. Researchers should be aware that the potency of this compound can vary depending on the cell line, tissue type, and specific signaling pathway being assayed.
| Receptor Subtype | Agonist | Potency (EC50) in µM |
| M1 | Bethanechol chloride | 35 |
| M2 | Bethanechol chloride | In vitro agonist activity reported |
| M3 | Bethanechol chloride | 14.5 |
| M4 | Bethanechol chloride | 7 |
| M5 | Bethanechol chloride | 32 |
Data sourced from Abcam product datasheet for Bethanechol chloride (ab141045) and should be considered as a reference.[7] EC50 values should be empirically determined for each specific experimental system.
M3 Receptor Signaling Pathway
Caption: Canonical M3 receptor signaling pathway initiated by this compound.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M3 receptor activation.
Materials:
-
Cells expressing the M3 receptor (e.g., U2OS-M3 stable cell line).[6]
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Selective muscarinic antagonists (for validation).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Incubate the cells with the calcium-sensitive dye solution for 30-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. If using antagonists, prepare them at the desired concentrations.
-
Assay:
-
Wash the cells to remove excess dye.
-
If using an antagonist, pre-incubate the cells with the antagonist for the recommended time.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
Inject the this compound dilutions and continue to record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the EC50.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gαq/11 pathway activation by quantifying the accumulation of a stable downstream metabolite of IP3.
Materials:
-
Cells expressing the M3 receptor.
-
White, solid-bottom 96-well or 384-well microplates.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.[5]
-
This compound stock solution.
-
Lysis buffer.
Procedure:
-
Cell Plating: Seed cells into the microplate and grow to near confluency.
-
Stimulation: Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound.
-
Incubation: Incubate the plate for the time recommended by the kit manufacturer (typically 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the detection reagents (e.g., HTRF antibody and acceptor) according to the kit protocol.
-
Data Acquisition: After a final incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Convert the signal to IP1 concentration using a standard curve and plot the results against the log of the this compound concentration to determine the EC50.
CRE-Luciferase Reporter Gene Assay
While not a direct measure of Gαq/11 signaling, this assay can be used to investigate potential cross-talk or alternative signaling pathways activated by M3 receptors that may lead to the activation of the transcription factor CREB.
Materials:
-
HEK293 cells.
-
Plasmids: M3 receptor expression vector, CRE-luciferase reporter vector, and a control vector (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
Cell culture medium and plates.
-
This compound stock solution.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the HEK293 cells with the M3 receptor, CRE-luciferase, and control plasmids.
-
Cell Plating: After 24 hours, seed the transfected cells into a 96-well plate.
-
Stimulation: After another 24 hours, replace the medium with a low-serum medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 4-6 hours to allow for gene expression.
-
Lysis and Detection: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50.
Troubleshooting Guide
Caption: A troubleshooting workflow for common experimental issues.
Q: My dose-response curve for this compound is not what I expected. What could be the reason?
A: An unexpected dose-response curve could be due to several factors:
-
Off-target effects: this compound is activating other muscarinic receptors present in your experimental system. To address this, use selective antagonists for M1, M2, and M4 receptors to block their contribution to the signal. For example, pirenzepine can be used to block M1 receptors, and methoctramine can be used for M2 receptors.[10]
-
Receptor desensitization: Prolonged exposure to high concentrations of an agonist can lead to receptor desensitization and a decrease in the observed response. Try reducing the incubation time with this compound.
-
Ligand bias: this compound might preferentially activate one signaling pathway over another. If you are using an assay that measures a single downstream event, you might not be capturing the full picture of M3 receptor activation. Consider using multiple, distinct assays (e.g., calcium mobilization and IP1 accumulation) to get a more comprehensive understanding of the signaling profile.
Q: How can I be certain that the observed response is solely due to M3 receptor activation?
A: The gold standard for confirming M3 receptor-mediated effects is through pharmacological blockade with a selective M3 antagonist. Pre-incubating your cells or tissue with a known M3-selective antagonist (e.g., 4-DAMP) should produce a rightward shift in the this compound concentration-response curve. Additionally, performing your experiments in a cell line that has been genetically modified to knock out the M3 receptor (M3R KO) would provide definitive evidence. If the response to this compound is abolished in the M3R KO cells, it confirms that the effect is M3-dependent.
Caption: Logical workflow for validating M3 receptor-mediated effects.
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Muscarinic Receptor 3 stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 7. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Binding of selective antagonists to four muscarinic receptors (M1 to M4) in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calculating Appropriate Washout Periods for (S)-Bethanechol in Crossover Studies
For researchers, scientists, and drug development professionals, designing a robust crossover study is paramount to obtaining valid and reliable data. A critical component of this design is the washout period, which ensures that the effects of one treatment do not carry over and influence the assessment of a subsequent treatment. This guide provides troubleshooting advice and frequently asked questions regarding the determination of an appropriate washout period for the muscarinic agonist, (S)-Bethanechol.
Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it crucial in a crossover study?
Q2: How is a washout period typically calculated?
The standard and most accepted method for calculating a washout period is based on the drug's elimination half-life (t½), which is the time it takes for the concentration of the drug in the body to be reduced by half. A widely accepted guideline is that a washout period should be at least 5 to 7 times the drug's elimination half-life. Some regulatory bodies, like the EMA, may recommend up to 10 half-lives.[5] This duration ensures that approximately 97% to over 99% of the drug is eliminated from the body, minimizing the risk of carryover effects.
Q3: What is the reported elimination half-life of this compound?
A definitive elimination half-life for this compound has not been well-established or consistently reported in publicly available scientific literature. The metabolic pathways and mode of excretion for bethanechol (B1168659) have not been fully elucidated. This lack of a known half-life presents a significant challenge for calculating a washout period using the standard method.
Q4: With an unknown half-life for this compound, how can an appropriate washout period be determined?
When the half-life of a drug is unknown, researchers must employ alternative, scientifically sound strategies to determine a suitable washout period. Here are four recommended approaches:
-
Strategy 1: Conduct a Pilot Pharmacokinetic (PK) Study. The most rigorous approach is to perform a small-scale pilot study with a representative sample of the target population.[6] The primary objective of this study would be to determine the pharmacokinetic profile of this compound, including its elimination half-life. Once the half-life is determined, the standard calculation (5-10 times the half-life) can be applied.
-
Strategy 2: Utilize Pharmacodynamic (PD) Data. In the absence of PK data, pharmacodynamic data can be used. This involves measuring the time it takes for the physiological effects of this compound to return to baseline after administration. For this compound, these effects could include changes in bladder pressure, salivation, or heart rate. The washout period should be long enough to ensure all measurable physiological responses have returned to pre-dose levels.
-
Strategy 3: Implement a Conservative, Empirically-Derived Washout Period. Based on the known duration of action for bethanechol, a conservative washout period can be implemented. Following oral administration, the effects of bethanechol are typically observed for about one hour, but large doses may have effects for up to six hours. A conservative approach would be to set a washout period that is substantially longer than the maximum known duration of action, for example, 24 to 48 hours, while providing a strong scientific justification in the study protocol.
-
Strategy 4: Justify the Washout Period Based on Recovery from Adverse Events. Regulatory bodies like the FDA suggest that for some drugs, a time-based washout period can be replaced by the criterion that a participant has fully recovered from any clinically significant adverse events from the previous treatment.[7][8] For this compound, this would mean ensuring that common side effects such as abdominal cramps, flushing, or urinary urgency have completely resolved before the next treatment period begins.
Q5: What are the regulatory considerations when the half-life is unknown?
Both the FDA and EMA emphasize that any washout period must be scientifically justified in the clinical trial protocol.[8][9] When a half-life is not available, it is crucial to provide a clear rationale for the chosen alternative strategy. This may include a combination of the approaches described above. The justification should demonstrate a thorough consideration of the drug's known pharmacodynamics and a commitment to subject safety and data integrity.
Q6: What are the potential consequences of an inadequate washout period?
Data Presentation
Table 1: Summary of Known Pharmacokinetic and Pharmacodynamic Parameters for Bethanechol
| Parameter | Value | Source(s) |
| Absorption | Poorly absorbed after oral administration. | |
| Onset of Action (Oral) | 30-90 minutes. | |
| Peak Effect (Oral) | 60-90 minutes. | |
| Duration of Action (Oral) | Approximately 1 hour (up to 6 hours with large doses). | |
| Distribution | Does not cross the blood-brain barrier. | |
| Metabolism | Not fully elucidated. | |
| Excretion | Not fully elucidated. | |
| Elimination Half-life (t½) | Unknown. |
Table 2: Comparison of Strategies for Determining Washout Period without a Known Half-life
| Strategy | Description | Pros | Cons |
| Pilot PK Study | A small-scale study to determine the drug's half-life. | Most scientifically rigorous; provides a definitive half-life for calculation. | Requires additional time, resources, and subjects. |
| Pharmacodynamic (PD) Monitoring | Measuring the time for physiological effects to return to baseline. | Directly assesses the drug's biological effects; can be integrated into the main study design. | May not fully account for low, but still present, drug concentrations; requires sensitive and validated PD markers. |
| Conservative Empirically-Derived Period | Setting a washout period substantially longer than the known duration of action. | Simple to implement; provides a margin of safety. | May be unnecessarily long, increasing the duration and cost of the study; may not be scientifically precise. |
| Recovery from Adverse Events | Ensuring all drug-related adverse events have resolved. | Clinically relevant and patient-centric; aligns with recent regulatory guidance. | May not be applicable if the drug has a low incidence of adverse events; resolution of symptoms may not perfectly correlate with drug elimination. |
Experimental Protocols
Protocol: Pilot Pharmacokinetic Study to Determine the Elimination Half-life of this compound
1. Objective: To determine the single-dose pharmacokinetic profile of this compound in healthy volunteers, with a primary focus on calculating the elimination half-life (t½).
2. Study Design:
-
An open-label, single-dose study.
-
A minimum of 6-8 healthy adult volunteers.
-
Subjects will receive a single oral dose of this compound.
3. Methodology:
-
Subject Screening: All subjects will undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Dosing: Each subject will receive a single, standardized oral dose of this compound on an empty stomach.
-
Blood Sampling: Venous blood samples will be collected at the following time points:
-
Pre-dose (0 hours)
-
0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing: Blood samples will be collected in appropriate tubes (e.g., containing an anticoagulant) and centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound will be quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Terminal elimination rate constant (λz)
-
Elimination half-life (t½ = 0.693 / λz)
-
-
Data Analysis: The mean, standard deviation, and coefficient of variation will be calculated for each pharmacokinetic parameter.
4. Washout Period Calculation: Based on the mean and variability of the calculated elimination half-life, an appropriate washout period (e.g., 7 to 10 times the mean t½) will be determined for subsequent crossover studies.
Mandatory Visualizations
Caption: this compound signaling pathway via the M3 muscarinic receptor.
Caption: Decision workflow for determining the washout period for this compound.
References
- 1. metastatictrialtalk.org [metastatictrialtalk.org]
- 2. springbiosolution.com [springbiosolution.com]
- 3. Design, Analysis, and Reporting of Crossover Trials for Inclusion in a Meta-Analysis | PLOS One [journals.plos.org]
- 4. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.bebac.at [forum.bebac.at]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Comparative In Vitro Analysis of (S)-Bethanechol and (R)-Bethanechol Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the enantiomers of bethanechol (B1168659), (S)-Bethanechol and (R)-Bethanechol. Bethanechol, a muscarinic acetylcholine (B1216132) receptor agonist, is a chiral compound, and its stereoisomers exhibit significant differences in their biological activity. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways to facilitate a comprehensive understanding of their differential pharmacology.
Data Presentation: Quantitative Comparison of Enantiomer Potency
The in vitro potency of this compound and (R)-Bethanechol has been evaluated through receptor binding affinity studies and functional assays on isolated tissues. The available data consistently demonstrates that the (S)-enantiomer is significantly more potent than the (R)-enantiomer.
Muscarinic Receptor Binding Affinity
Binding studies are crucial for determining the affinity of a ligand for its receptor. In the case of bethanechol enantiomers, competitive radioligand binding assays are employed to measure their inhibition constant (Ki) against a labeled antagonist at muscarinic receptors. While specific Ki values from full-text studies were not available within the searched literature, the stereoselectivity is well-documented.
| Enantiomer | Tissue | Receptor Subtype(s) | Parameter | Result | Citation |
| (S)-(+)-Bethanechol | Rat Jejunum, Nasal Mucosa, Atrium, Ventricle | Muscarinic | Ki | Ki (S) < Ki (R) | [1] |
| (R)-(-)-Bethanechol | Rat Jejunum, Nasal Mucosa, Atrium, Ventricle | Muscarinic | Ki | Ki (S) < Ki (R) | [1] |
Table 1: Comparative Muscarinic Receptor Binding Affinity. A lower Ki value indicates a higher binding affinity.
Functional Potency in Isolated Tissues
Functional assays, such as those measuring smooth muscle contraction in isolated organ baths, provide insight into the physiological effect of the enantiomers. These studies have quantified the significant difference in potency between (S)- and (R)-Bethanechol.
| Enantiomer | Tissue | Assay | Parameter | Value | Citation |
| This compound | Guinea-Pig Ileum | Smooth Muscle Contraction | Potency Ratio ((S) vs (R)) | 915 | [2] |
| (R)-Bethanechol | Guinea-Pig Ileum | Smooth Muscle Contraction | Potency Ratio ((S) vs (R)) | 1 | [2] |
| This compound | Rat Jejunum | Smooth Muscle Contraction | Activity | Active | [3] |
| (R)-Bethanechol | Rat Jejunum | Smooth Muscle Contraction | Activity | Weakly Active | [3] |
Table 2: Comparative Functional Potency. The potency ratio indicates that this compound is 915 times more potent than (R)-Bethanechol in inducing guinea-pig ileum contraction.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki values of (S)- and (R)-Bethanechol.
Objective: To determine the binding affinity of (S)- and (R)-Bethanechol for muscarinic acetylcholine receptors.
Materials:
-
Tissue homogenates from relevant tissues (e.g., rat jejunum, atrial myocardium) expressing muscarinic receptors.
-
Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB) or a similar muscarinic antagonist.
-
Unlabeled enantiomers: this compound and (R)-Bethanechol.
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the selected tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of [³H]-QNB to the membrane preparation.
-
Non-specific Binding: Add [³H]-QNB and a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to the membrane preparation.
-
Competitive Binding: Add [³H]-QNB and varying concentrations of either this compound or (R)-Bethanechol to the membrane preparation.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration ((S)- or (R)-Bethanechol). Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath for Smooth Muscle Contraction
This protocol describes a general method for assessing the functional potency of bethanechol enantiomers on isolated smooth muscle preparations.
Objective: To determine the EC50 (half-maximal effective concentration) and compare the potency of (S)- and (R)-Bethanechol in inducing smooth muscle contraction.
Materials:
-
Animal model (e.g., guinea pig or rat).
-
Isolated tissue (e.g., ileum or jejunum).
-
Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isolated organ bath system with isometric or isotonic transducers.
-
Data acquisition system.
-
This compound and (R)-Bethanechol stock solutions.
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and dissect the desired tissue segment (e.g., a 2-3 cm piece of ileum).
-
Mounting: Mount the tissue segment in the organ bath chamber containing the physiological salt solution. Attach one end to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a slight resting tension (e.g., 1 gram), with periodic washing with fresh physiological salt solution.
-
Cumulative Concentration-Response Curve:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., by half-log units) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration.
-
After obtaining the maximum response, wash the tissue extensively with fresh physiological salt solution until it returns to the baseline tension.
-
Repeat the process for (R)-Bethanechol.
-
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response) against the logarithm of the agonist concentration. Fit the data to a sigmoidal curve to determine the EC50 and the maximum effect (Emax) for each enantiomer. The potency ratio can be calculated by dividing the EC50 of the less potent enantiomer by the EC50 of the more potent enantiomer.
Mandatory Visualizations
Experimental Workflow for Potency Comparison
Muscarinic Receptor Signaling Pathway
Bethanechol primarily exerts its effects through the M2 and M3 muscarinic acetylcholine receptors, which are coupled to different G-proteins and intracellular signaling cascades.
References
- 1. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative potencies of the stereoisomers of bethanechol on muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-Bethanechol and Carbachol for Intestinal Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Bethanechol and Carbachol (B1668302), two widely studied cholinomimetic agents used to stimulate intestinal smooth muscle contraction. The information presented is supported by experimental data to assist in the selection and application of these compounds in a research setting.
Introduction and Overview
This compound and Carbachol are synthetic choline (B1196258) esters that function as agonists at cholinergic receptors, mimicking the action of the endogenous neurotransmitter acetylcholine (B1216132).[1][2] Their primary utility in gastrointestinal research lies in their ability to induce smooth muscle contraction, thereby increasing motility.[1][3] A key distinction between the two is their receptor selectivity. Bethanechol (B1168659) is a selective agonist for muscarinic receptors, whereas Carbachol is a non-selective agonist, activating both muscarinic and nicotinic receptors.[1][4][5] This difference in selectivity has significant implications for their mechanisms of action and potential off-target effects. Furthermore, unlike acetylcholine, both compounds are resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action.[1][5]
Mechanism of Action and Receptor Selectivity
The contraction of intestinal smooth muscle is primarily mediated by the M2 and M3 subtypes of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[6][7] The ratio of M2 to M3 receptors in the gastrointestinal tract is approximately 4:1.[6]
-
This compound: This agent is a selective muscarinic agonist with little to no effect on nicotinic receptors.[3][4][5] It directly stimulates M2 and M3 receptors on smooth muscle cells.[6] The binding to M3 receptors is considered of primary importance for initiating muscle contraction.[4][6]
-
Carbachol: This compound is a non-selective cholinergic agonist, meaning it activates both muscarinic (M2 and M3) and nicotinic receptors.[1] While its contractile effect on intestinal smooth muscle is predominantly through muscarinic receptor activation, its action on nicotinic receptors in autonomic ganglia can indirectly influence neurotransmission.
The signaling pathways initiated by the activation of M2 and M3 receptors are distinct. M3 receptor activation is directly contractile, while M2 receptor activation modulates this response.[6][7]
Signaling Pathways
The stimulation of intestinal smooth muscle contraction by both this compound and Carbachol involves two primary signaling cascades originating from M3 and M2 receptors.
M3 Receptor Pathway: Activation of the M3 receptor, which is coupled to the Gq/11 G-protein, initiates the canonical phosphoinositide pathway.[6][7][8] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8] The elevated intracellular Ca2+ concentration leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin, and subsequent muscle contraction.[9]
M2 Receptor Pathway: The M2 receptor is coupled to the Gi/o G-protein.[7][8] Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][7] Since cAMP normally promotes muscle relaxation (in part by inhibiting MLCK), the M2-mediated reduction in cAMP counteracts this relaxation, thereby sensitizing the muscle to contractile stimuli.[7] M2 receptor activation can also directly induce contraction through pathways that are less understood but may involve the opening of non-selective cation channels.[8][10]
Comparative Efficacy and Potency
Experimental data consistently indicates that Carbachol is a more potent agonist than this compound for inducing intestinal smooth muscle contraction. The half-maximal effective concentration (EC50) for Carbachol is significantly lower than that for Bethanechol across various experimental models.
| Compound | Species/Tissue | Measured Response | EC50 / IC50 | Max Response (Emax / Imax) | Reference |
| Carbachol | Guinea-pig ileum | Tension Response | 0.04 µM | - | [10] |
| Guinea-pig ileum | Ca²⁺ Response | 0.05 µM | - | [10] | |
| Guinea-pig small intestine | Cationic Current (Icat) | 7.5 ± 1.6 µM | 1028.6 ± 123.1 pA | [8] | |
| Guinea-pig small intestine | cAMP Inhibition | IC50: 36 µM | 71.0 ± 1.6% | [8] | |
| Rat intestinal myofibroblasts | Contraction | Effective at 1-10 µM | Dose-dependent | [11] | |
| This compound | Guinea-pig small intestine | Cationic Current (Icat) | ~67.5 µM (9x Carbachol) | Significantly smaller than Carbachol | [8] |
| Guinea-pig small intestine | cAMP Inhibition | IC50: 127 µM | 58.5 ± 2.0% | [8] | |
| Rat intestinal myofibroblasts | Contraction | Effective at 30-300 µM | Dose-dependent | [11] |
Table 1: Comparative quantitative data for Carbachol and this compound. Note that experimental conditions and measured parameters vary between studies, so direct comparison of absolute values should be made with caution.
The data from guinea-pig small intestine shows that the EC50 for bethanechol to evoke a cationic current (an M2-mediated response) was nine times higher than that of carbachol.[8] Similarly, studies on isolated intestinal myofibroblasts show that effective concentrations for carbachol are in the low micromolar range (1-10 µM), while bethanechol requires higher concentrations (30-300 µM) to elicit a similar response.[11]
Experimental Protocols
The evaluation of intestinal smooth muscle contractility is typically conducted using in vitro organ bath experiments. This methodology allows for the precise measurement of muscle tension in response to pharmacological agents.
Organ Bath Assay for Intestinal Smooth Muscle Contraction
1. Tissue Preparation:
-
A segment of the small intestine (e.g., duodenum or jejunum) is excised from a euthanized animal (e.g., rat, guinea pig, or cow).[6][12]
-
The intestine is placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 2-3 mm wide and 10 mm long).
2. Mounting:
-
One end of the muscle strip is fixed to a stationary hook at the bottom of an organ bath chamber filled with physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
The other end is connected via a silk thread to an isometric force transducer, which measures changes in muscle tension.[12]
3. Equilibration and Stimulation:
-
The muscle strip is allowed to equilibrate under a slight resting tension (e.g., 1 gram) for a period of 60-90 minutes, with the bath solution being replaced every 15-20 minutes.
-
After equilibration, the viability of the tissue is confirmed by stimulating it with a high concentration of potassium chloride (KCl) or a standard agonist like acetylcholine.
4. Data Acquisition:
-
A cumulative concentration-response curve is generated by adding the agonist (this compound or Carbachol) to the organ bath in a stepwise, increasing manner, without washing out the previous concentration.[6]
-
The increase in tension is recorded after each addition until a maximal response is achieved or the concentration range is exhausted.
-
The resulting data is used to calculate parameters such as EC50 and Emax.
Summary and Conclusion
Both this compound and Carbachol are effective at stimulating intestinal smooth muscle contraction through the activation of M2 and M3 muscarinic receptors. However, key differences must be considered for experimental design and interpretation.
-
Selectivity: this compound offers higher selectivity for muscarinic receptors, making it a more suitable tool when the specific effects of muscarinic activation are desired without the confounding influence of nicotinic receptor stimulation.[4][5] Carbachol's non-selectivity may be useful in studies aiming to mimic broader cholinergic effects.[1]
-
Potency: Carbachol is demonstrably more potent than this compound, eliciting responses at significantly lower concentrations.[8][11] Researchers should adjust concentration ranges accordingly to achieve comparable levels of stimulation.
-
Mechanism: While both agents utilize the M2 and M3 signaling pathways, the difference in potency may reflect varying affinities or efficacies at these receptor subtypes. The primary contractile force for both is mediated by the M3-Gq/11-PLC pathway, with the M2-Gi/o pathway playing a modulatory, anti-relaxant role.[6][7]
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 3. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bethanechol - Wikipedia [en.wikipedia.org]
- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]
- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbachol induces Ca(2+)-dependent contraction via muscarinic M2 and M3 receptors in rat intestinal subepithelial myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bethanechol: A Comparative Analysis of its Selectivity for Muscarinic over Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (S)-Bethanechol's selectivity for muscarinic acetylcholine (B1216132) receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows.
This compound is a parasympathomimetic choline (B1196258) carbamate (B1207046) that functions as a direct-acting muscarinic receptor agonist.[1][2] Its stereochemistry is crucial for its activity, with the (S)-enantiomer being the more potent of the two stereoisomers. A study on the guinea-pig ileum demonstrated a potency ratio of 915 for the (S)-isomer compared to the (R)-isomer in inducing smooth muscle contraction.[3] Unlike the endogenous neurotransmitter acetylcholine, bethanechol (B1168659) is not hydrolyzed by cholinesterase, resulting in a longer duration of action.[4]
Quantitative Analysis of Receptor Activation
The selectivity of this compound is evident from its differential activity at muscarinic and nicotinic receptors. While extensive quantitative data on its interaction with nicotinic receptors is limited in publicly available literature, numerous sources confirm its minimal to nonexistent effect on these receptors.[1][2][5] In contrast, bethanechol actively stimulates all five muscarinic receptor subtypes (M1-M5).
Muscarinic Receptor Agonist Potency
The following table summarizes the functional potency of bethanechol chloride at various human muscarinic receptor subtypes. It is important to note that the specific enantiomer was not always detailed in the source data.
| Receptor Subtype | Agonist | EC50 (µM) |
| M1 | Bethanechol chloride | 35 |
| M2 | Bethanechol chloride | - (Agonist activity confirmed in vitro) |
| M3 | Bethanechol chloride | 14.5 |
| M4 | Bethanechol chloride | 7 |
| M5 | Bethanechol chloride | 32 |
Data sourced from Abcam product datasheet for Bethanechol chloride.
Nicotinic Receptor Interaction
Qualitative assessments consistently indicate that bethanechol's effects are selective to muscarinic receptor stimulation, with absent or minimal impact on nicotinic receptors.[1][5] Functional studies have shown that nicotine, a potent nicotinic agonist, does not mimic the effects of acetylcholine and bethanechol on ileal pacemaker potentials, and the effects of bethanechol are not blocked by the nicotinic antagonist hexamethonium.[6] This lack of interaction is a key feature differentiating it from the endogenous ligand, acetylcholine, which non-selectively activates both muscarinic and nicotinic receptors.[7]
Signaling Pathways
The differential effects of this compound on muscarinic and nicotinic receptors are rooted in their distinct downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors (GPCRs), while nicotinic receptors are ligand-gated ion channels.
Muscarinic Receptor Signaling
Muscarinic receptors are categorized into two main signaling pathways based on their G-protein coupling:
-
M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways activated by this compound.
Nicotinic Receptor Signaling
Nicotinic receptors are ionotropic, meaning they form an ion channel that opens upon ligand binding. The influx of cations, primarily Na+ and Ca2+, leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release. This compound does not significantly activate this pathway.
Caption: Nicotinic receptor signaling pathway, not activated by this compound.
Experimental Protocols
The selectivity of this compound can be experimentally validated using radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay (Competition)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for muscarinic and nicotinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines engineered to express a specific muscarinic or nicotinic receptor subtype.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic subtypes.
Objective: To determine the EC50 of this compound for activating Gq-coupled muscarinic receptors.
Methodology:
-
Cell Culture: Plate cells expressing the target muscarinic receptor (M1, M3, or M5) in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye will fluoresce upon binding to calcium.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Use a fluorescence plate reader to measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for a calcium mobilization assay.
Conclusion
The available evidence strongly supports the classification of this compound as a selective muscarinic receptor agonist. Its chemical structure and stereochemistry confer potent activity at all five muscarinic receptor subtypes while having a negligible effect on nicotinic receptors. This selectivity is a key therapeutic advantage, as it allows for targeted stimulation of the parasympathetic nervous system with a reduced likelihood of nicotinic side effects. The experimental protocols outlined above provide a robust framework for the continued validation and characterization of this compound and other novel cholinergic compounds.
References
- 1. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 3. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bethanechol - Wikipedia [en.wikipedia.org]
- 5. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetylcholine exerts inhibitory and excitatory actions on mouse ileal pacemaker activity: role of muscarinic versus nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
A Comparative Analysis of (S)-Bethanechol and Pilocarpine in Stimulating Glandular Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (S)-Bethanechol and pilocarpine (B147212), two muscarinic acetylcholine (B1216132) receptor agonists known for their secretagogue effects. The following sections detail their mechanisms of action, receptor binding affinities, and in vivo efficacy in stimulating glandular secretion, supported by experimental data.
Mechanism of Action: Shared Pathways, Different Nuances
Both this compound and pilocarpine are direct-acting parasympathomimetic agents that stimulate glandular secretion by activating muscarinic acetylcholine receptors (mAChRs) on the surface of glandular cells.[1][2] The primary receptors involved in this process are the M1 and M3 subtypes, which are coupled to the Gq/11 family of G-proteins.[3][4]
Upon agonist binding, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event for fluid and electrolyte secretion from the glands.[3]
While both compounds utilize this fundamental pathway, their interactions with the receptor subtypes and the downstream signaling can differ, leading to variations in their overall pharmacological profiles. Pilocarpine, for instance, is considered a non-selective muscarinic agonist, though some studies suggest a selectivity for M1 and M3 subtypes.[3][5] this compound is the active enantiomer of bethanechol (B1168659) and is also known to act on muscarinic receptors, with studies indicating its involvement with M2 and M3 receptors in various tissues.[6][7]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and pilocarpine. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (Ki in µM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Reference(s) |
| This compound | ~100 | ~100 | - | [8] |
| Pilocarpine | 0.0346 (high affinity), 2.2 (low affinity) | - | ~30 | [9][10] |
Note: Data for this compound is presented as pKi values in the source, which have been converted to approximate Ki values for comparison. A lower Ki value indicates higher binding affinity.
Table 2: Functional Potency (EC50/IC50 in µM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | Glandular Secretion (in vivo) | Reference(s) |
| This compound | 35 | - | 14.5 | Not Available | [11] |
| Pilocarpine | ~3 | - | - | ED50: 0.5 - 0.8 mg/kg (rat) | [3][9] |
Note: EC50/IC50 values represent the concentration of the agonist that produces 50% of the maximal response. A lower value indicates higher potency. The in vivo data for pilocarpine is an ED50 (effective dose for 50% of the maximal response).
Table 3: Comparative Efficacy on Salivary Secretion in Humans (Clinical Studies)
| Study | Drug(s) | Population | Key Findings | Reference(s) |
| Gorsky et al. (2004) | Pilocarpine, Bethanechol | Patients with radiation-induced hyposalivation | Both drugs increased resting saliva production with no significant difference between them. | [11][12] |
| Jain et al. (2018) | Pilocarpine, Bethanechol | Xerostomic denture wearers | Pilocarpine was found to be more effective than bethanechol in increasing both resting and stimulated saliva. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (M1, M2, or M3).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compounds: this compound, Pilocarpine.
-
Non-specific binding control: Atropine (B194438) (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add assay buffer, [3H]-NMS (at a concentration near its Kd), and either vehicle (for total binding), atropine (for non-specific binding), or the test compound.
-
Initiate the reaction by adding the cell membrane suspension.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.[3]
In Vivo Salivary Secretion Assay (Rat Model)
This protocol measures the amount of saliva produced in response to a secretagogue.
Materials:
-
Male Sprague-Dawley rats (250-400g).
-
Test compounds: this compound, Pilocarpine.
-
Anesthetic (e.g., Isoflurane).
-
Pre-weighed cotton balls or absorbent swabs.
-
Microcentrifuge tubes.
-
Analytical balance.
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Weigh each rat to calculate the accurate drug dosage.
-
Anesthetize the rats (e.g., with 1.5% isoflurane).
-
Administer the test compound via intraperitoneal (i.p.) injection at various doses to establish a dose-response curve.
-
Immediately after injection, place a pre-weighed cotton ball in the rat's mouth.
-
Collect saliva for a predetermined period (e.g., 15 minutes).
-
Remove the cotton ball and immediately weigh it.
-
The weight of the collected saliva is the difference between the wet and dry weight of the cotton ball.
-
Express the salivary flow rate as mg/minute.
Conclusion
Both this compound and pilocarpine are effective stimulants of glandular secretion through the activation of M1 and M3 muscarinic receptors. Pilocarpine appears to be more potent in preclinical models of salivary secretion.[3] Clinical data on their comparative efficacy in treating xerostomia is mixed, with some studies showing pilocarpine to be more effective, while others report no significant difference.[10][11][12] The choice between these two agents in a research or clinical setting may depend on the desired potency, receptor selectivity profile, and potential for side effects. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their dose-response relationships in stimulating glandular secretion.
References
- 1. Effects of H2-receptor antagonists and anticholinoceptor drugs on gastric and salivary secretion induced by bethanechol in the anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of H2-receptor antagonists and anticholinoceptor drugs on gastric and salivary secretion induced by bethanechol in the anaesthetized dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluation of Efficacy of Pilocarpine and Bethanechol in Xerostomic Denture Wearers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy of pilocarpine and bethanechol upon saliva production in cancer patients with hyposalivation following radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-Bethanechol's Efficacy in Diverse Smooth Muscle Preparations
Aimed at researchers, scientists, and professionals in drug development, this guide provides a cross-validation of (S)-Bethanechol's efficacy against other key muscarinic agonists—Carbachol (B1668302) and Pilocarpine—across various smooth muscle tissues. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of their comparative pharmacology.
This compound, a parasympathomimetic choline (B1196258) carbamate, selectively stimulates muscarinic receptors, leading to smooth muscle contraction.[1] Its resistance to hydrolysis by cholinesterase ensures a prolonged duration of action compared to acetylcholine (B1216132).[1] This guide focuses on its effects on the smooth muscle of the urinary bladder, the gastrointestinal tract (ileum), and the airways (trachea), comparing its potency and efficacy with the non-selective muscarinic agonist Carbachol and the partial agonist Pilocarpine.
Comparative Efficacy: A Quantitative Overview
The contractile responses of various smooth muscle preparations to this compound, Carbachol, and Pilocarpine are summarized below. The data, primarily from in vitro organ bath studies, are presented as pEC50 (the negative logarithm of the molar concentration that produces 50% of the maximum response) and Emax (the maximum response elicited by the agonist).
| Agonist | Tissue Preparation | Species | pEC50 / EC50 | Emax (% of KCl response or relative to other agonists) | Reference |
| This compound | Guinea Pig Ileum | Guinea Pig | EC50: nine times higher than Carbachol | Imax smaller than Carbachol | [1] |
| Canine Tracheal Smooth Muscle | Canine | - | Smaller increase in intracellular Ca2+ than Carbachol | ||
| Carbachol | Guinea Pig Ileum | Guinea Pig | pEC50: 5.12 ± 0.03 | - | |
| Guinea Pig Ileum | Guinea Pig | EC50: 0.11 ± 0.02 μM | 111 ± 2% (of 1µM Carbachol response) | [2] | |
| Rat Tracheal Rings | Rat | - | Concentration-dependent contraction (0.1-100 µM) | [3] | |
| Canine Tracheal Smooth Muscle | Canine | EC50: 340 nM (for Ca2+ increase) | 2-3 fold increase in intracellular Ca2+ | ||
| Pilocarpine | Pig Urinary Bladder | Pig | pEC50: 5.28 ± 0.2 | 134.4 ± 22.3% (of 80 mM KCl) | [4][5] |
| Human Urinary Bladder | Human | pEC50: 5.10 ± 0.16 | 77.7 ± 36.2% (of 80 mM KCl) | [4] | |
| Guinea Pig Ileum | Guinea Pig | EC50: 1.83 ± 0.62 μM | 106 ± 3% (of 1µM Carbachol response) | [2] | |
| Bovine Tracheal Smooth Muscle | Bovine | Lower potency than Carbachol | Reduced maximal tension compared to Carbachol | [6] |
Experimental Protocols
The following sections detail the standard methodologies employed in the studies cited, providing a framework for the replication and validation of these findings.
Isometric Tension Measurement in Isolated Organ Baths
This protocol is a standard method for assessing the contractility of smooth muscle strips in response to pharmacological agents.
Tissue Preparation:
-
Dissection: Smooth muscle tissues (e.g., guinea pig ileum, bladder detrusor, or tracheal rings) are carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5][7]
-
Mounting: Tissue strips of appropriate dimensions (e.g., 2-3 cm for ileum) are mounted in organ baths.[8] One end is attached to a fixed hook, and the other is connected to an isometric force transducer.[7]
Experimental Procedure:
-
Equilibration: The tissues are allowed to equilibrate for a period of 30-60 minutes under a resting tension (e.g., 1 g).[7] During this time, the bathing solution is changed every 15 minutes.
-
Viability Test: The viability of the tissue is confirmed by inducing a contraction with a standard depolarizing agent, such as potassium chloride (KCl).
-
Concentration-Response Curves: Agonists are added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.[4]
-
Data Acquisition: The isometric contractions are recorded using a data acquisition system. The data is typically normalized to the maximal contraction induced by KCl.
Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentration ([Ca2+]i), a key second messenger in smooth muscle contraction.
Cell Preparation:
-
Cell Culture/Isolation: Primary smooth muscle cells are isolated from the tissue of interest or cultured cell lines expressing the relevant receptors are used.[9]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[9][10]
Experimental Procedure:
-
Baseline Measurement: A baseline fluorescence is established before the addition of any agonist.[10]
-
Agonist Stimulation: The muscarinic agonist is added to the cells, and the change in fluorescence intensity is recorded over time.
-
Data Acquisition: A fluorescence microscope or a microplate reader is used to capture the changes in fluorescence, which are then converted to [Ca2+]i values.[10]
Signaling Pathways of Muscarinic Agonists in Smooth Muscle
This compound and Carbachol primarily exert their effects through the M2 and M3 muscarinic acetylcholine receptors, while Pilocarpine acts mainly on M3 receptors in smooth muscle. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades that converge to elicit a contractile response.
M3 Receptor Signaling Pathway
The M3 receptor is the primary mediator of smooth muscle contraction.[11] Its activation leads to a direct contractile effect through the following pathway:
-
Gq/11 Activation: Agonist binding to the M3 receptor activates the Gq/11 protein.
-
PLC Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium.
-
PKC Activation and Contraction: The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and calmodulin, leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
M2 Receptor Signaling Pathway
While less directly involved in initiating contraction, the more abundant M2 receptors modulate the contractile state of the smooth muscle. Their primary role is to inhibit relaxation signals.
-
Gi/o Activation: Agonist binding to the M2 receptor activates the Gi/o protein.
-
Adenylyl Cyclase Inhibition: The activated α-subunit of Gi/o inhibits adenylyl cyclase.
-
cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Reduced Relaxation: Lower levels of cAMP reduce the activity of protein kinase A (PKA), which normally promotes smooth muscle relaxation. This results in a potentiation of the contractile state.
Conclusion
This compound is an effective muscarinic agonist for inducing smooth muscle contraction in various preparations, with its action being most pronounced in the urinary bladder and gastrointestinal tract.[12][13] Comparative data suggests that while Carbachol is generally a more potent and full agonist, this compound demonstrates significant efficacy.[1][2] Pilocarpine, acting as a partial agonist, shows variable efficacy depending on the tissue and the specific signaling pathway being measured.[2][4][14] The choice of agonist for research or therapeutic development will depend on the desired level of efficacy, potency, and receptor selectivity for the target smooth muscle tissue. The provided data and protocols offer a foundational guide for such comparative evaluations.
References
- 1. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro tracheal hyperresponsiveness to muscarinic receptor stimulation by carbachol in a rat model of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ics.org [ics.org]
- 6. Aging and cholinergic responses in bovine trachealis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 13. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: (S)-Bethanechol vs. Novel M3 Muscarinic Receptor Agonists in Bladder Strips
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established muscarinic agonist, (S)-Bethanechol, with the pharmacological profile of novel M3 muscarinic receptor agonists for the contraction of bladder detrusor smooth muscle. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying signaling pathways to support research and development in urology.
Executive Summary
This compound is a non-selective muscarinic agonist that has long been used to promote bladder emptying.[1] However, its lack of selectivity can lead to side effects. The development of novel, selective M3 muscarinic receptor agonists holds the promise of more targeted therapy for conditions like underactive bladder, potentially offering improved efficacy and a better safety profile. While direct comparative studies with quantitative data are limited, this guide consolidates available information to provide a framework for evaluation. The primary mechanism for bladder contraction is through the activation of M3 muscarinic receptors on the detrusor muscle.[2][3]
Data Presentation: Contractile Effects on Bladder Strips
Table 1: Potency and Efficacy of Bethanechol (B1168659) on Canine Detrusor Muscle [4]
| Agonist | Potency (ED₅₀) | Efficacy (Pₘₐₓ - Peak Active Isometric Stress) |
| Bethanechol | Lower than Acetylcholine (P<0.01) | Higher than Acetylcholine (P<0.01) |
Note: Lower ED₅₀ indicates higher potency.
Table 2: Effect of Antagonists on Bethanechol-Induced Contraction in Canine Detrusor Muscle [4]
| Condition | Change in Pₘₐₓ | Change in ED₅₀ |
| Atropine | ↓ 58% | ↑ 314-fold |
| Nifedipine | ↓ 87% | ↑ 24-fold |
| Calcium-free medium | ↓ 65% | ↑ 16-fold |
Table 3: Profile of a Hypothetical Novel Selective M3 Muscarinic Agonist
| Agonist | Expected Potency (EC₅₀) | Expected Efficacy (Eₘₐₓ) | Expected M3 Selectivity |
| Novel M3 Agonist | Lower than Bethanechol | Comparable to or higher than Bethanechol | High |
Experimental Protocols
The following is a detailed methodology for a typical in vitro bladder strip contractility assay, based on established protocols.
Tissue Preparation
-
Source: Urinary bladders are excised from laboratory animals (e.g., rats, guinea pigs, rabbits, or dogs) following ethical guidelines. Human bladder tissue can also be obtained from cystectomy specimens, with appropriate ethical approval and patient consent.[2]
-
Dissection: The bladder is placed in cold, oxygenated Krebs-Henseleit solution. The urothelium and serosa are carefully removed, and longitudinal or transverse smooth muscle strips (typically 2-3 mm wide and 5-10 mm long) are prepared from the detrusor.
-
Krebs-Henseleit Solution Composition (mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.1. The solution is continuously gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.
Experimental Setup
-
Organ Bath: Each bladder strip is mounted vertically in an organ bath (typically 10-20 mL) filled with Krebs-Henseleit solution maintained at 37°C.
-
Transducer and Recording: One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer. The transducer is connected to a data acquisition system to record changes in muscle tension.
-
Equilibration: The strips are allowed to equilibrate for at least 60-90 minutes under a resting tension of approximately 1-2 grams. The Krebs-Henseleit solution is changed every 15-20 minutes during this period.
Experimental Procedure
-
Viability Test: After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).
-
Cumulative Concentration-Response Curves:
-
Once the tissue has returned to its baseline tension, the agonist (this compound or a novel M3 agonist) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has reached a plateau.
-
A typical concentration range for this compound would be from 10⁻⁹ M to 10⁻³ M.
-
The contractile response at each concentration is recorded.
-
-
Data Analysis:
-
The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl or the maximal response to the agonist.
-
Concentration-response curves are plotted, and the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum contractile response) are calculated using non-linear regression analysis (e.g., a sigmoidal dose-response curve fit).
-
Signaling Pathways
M3 Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle Contraction
Activation of the M3 muscarinic receptor on detrusor smooth muscle cells by an agonist like this compound or a novel M3 agonist initiates a cascade of intracellular events leading to muscle contraction. This process is primarily mediated through two G-protein-coupled pathways.
Caption: M3 muscarinic receptor signaling pathway in bladder smooth muscle.
Experimental Workflow for Bladder Strip Contractility Assay
The following diagram illustrates the typical workflow for assessing the contractile response of bladder strips to muscarinic agonists.
Caption: Workflow of an in vitro bladder strip contractility assay.
Conclusion
While this compound is a well-established muscarinic agonist, its clinical utility can be hampered by its non-selective nature. The development of novel, highly selective M3 muscarinic receptor agonists presents a promising therapeutic strategy for bladder dysfunction. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for the preclinical evaluation of such novel compounds. Further head-to-head comparative studies are crucial to definitively establish the superiority of novel M3 agonists over existing therapies like this compound in terms of both efficacy and safety.
References
- 1. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 2. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Bethanechol and Metoclopramide on In Vivo Prokinetic Efficacy
For Immediate Release
This guide provides a detailed comparison of the in vivo prokinetic efficacy of (S)-Bethanechol and metoclopramide (B1676508), intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their mechanisms of action, comparative experimental data, and detailed experimental protocols.
Introduction
Gastrointestinal motility is a complex physiological process essential for digestion and nutrient absorption. Disorders of motility, such as gastroparesis and functional dyspepsia, present significant clinical challenges. Prokinetic agents aim to enhance coordinated gastrointestinal contractions and transit. This guide focuses on two such agents: this compound, a direct-acting muscarinic cholinergic agonist, and metoclopramide, a dopamine (B1211576) D2 receptor antagonist with additional 5-HT4 receptor agonist activity. Understanding their distinct pharmacological profiles and comparative efficacy is crucial for targeted therapeutic development.
Mechanisms of Action
This compound and metoclopramide employ different signaling pathways to elicit their prokinetic effects.
This compound is a structural analog of acetylcholine (B1216132) and directly stimulates muscarinic receptors, primarily the M3 subtype located on gastrointestinal smooth muscle cells.[1][2] This interaction initiates a signaling cascade that leads to smooth muscle contraction and increased gastrointestinal tone and motility.[3]
Metoclopramide exhibits a more complex mechanism of action.[4][5] Its primary prokinetic effects are mediated through antagonism of dopamine D2 receptors on enteric neurons, which reduces the inhibitory effect of dopamine on acetylcholine release.[6] Additionally, metoclopramide acts as a 5-HT4 receptor agonist, further promoting the release of acetylcholine from myenteric neurons.[5][7] The enhanced availability of acetylcholine in the synaptic cleft leads to increased smooth muscle contraction and coordinated peristalsis.[4] Metoclopramide also possesses antiemetic properties due to its antagonist activity at D2 receptors in the chemoreceptor trigger zone of the central nervous system.[6]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from in vivo studies comparing the prokinetic effects of this compound and metoclopramide.
Table 1: Effects on Gastric Emptying and Transit Time
| Parameter | Drug & Dosage | Species/Population | Key Findings | Reference |
| Gastric Emptying | Metoclopramide (10 mg, IM and oral) vs. Bethanechol (0.07 mg/kg, SC) | Patients with gastroesophageal reflux and delayed gastric emptying | Metoclopramide significantly (p < 0.05) accelerated gastric emptying into the normal range. Bethanechol did not increase gastric emptying. | [8][9][10] |
| Fractional Rate of Gastric Emptying | Metoclopramide (1 mg/kg, IV) vs. Bethanechol (0.075 mg/kg, SC) | Infants with upper gastrointestinal motor disorders | Metoclopramide significantly increased the fractional emptying rate from 4.6 to 7.3%/min (p < 0.02). Bethanechol had no significant effect. | [11] |
| Gastric Residence Time (GRT) of a solution | Metoclopramide (5, 10, 15 mg) vs. Bethanechol (50 mg) | Healthy male volunteers | Metoclopramide prolonged GRT by 33%, 88%, and 162% respectively (p=0.058). Bethanechol prolonged GRT by 64% (p=0.031). Neither agent affected gastric emptying of the solution. | [12] |
| Mouth-to-Cecum Transit Time (MCTT) | Metoclopramide (5, 10, 15 mg) vs. Bethanechol (50 mg) | Healthy male volunteers | Metoclopramide had an inconsistent effect on MCTT. Bethanechol had no effect on MCTT. | [12] |
| Gastric Emptying of a liquid meal | Metoclopramide vs. Bethanechol | Kittens | Metoclopramide increased the rate of gastric emptying. Bethanechol had no effect on gastric emptying. | [3][13] |
Table 2: Effects on Esophageal and Antral Motility
| Parameter | Drug & Dosage | Species/Population | Key Findings | Reference |
| Lower Esophageal Sphincter Pressure (LESP) | Metoclopramide (10 and 20 mg, oral) vs. Bethanechol (25 mg, oral) | Patients with gastroesophageal reflux | Both drugs significantly increased LESP compared to placebo. 20 mg Metoclopramide produced a greater increase than 10 mg Metoclopramide or 25 mg Bethanechol. | [14][15] |
| Lower Esophageal Sphincter (LES) Pressure | Metoclopramide vs. Bethanechol | Kittens | Bethanechol greatly increased LES pressure. Metoclopramide caused a small and nonsignificant increase in LES pressure. | [3][13] |
| Antral Contractility | Metoclopramide vs. Bethanechol | Anesthetized dogs and cats | Both drugs caused statistically significant increases in antral contractility in both species. | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Scintigraphic Gastric Emptying Study
This non-invasive technique is the gold standard for quantifying the rate of gastric emptying of a meal.
Objective: To measure the rate at which a radiolabeled meal empties from the stomach.
Protocol:
-
Patient Preparation:
-
Patients fast overnight or for a minimum of 4 hours prior to the study.[17]
-
Medications that may affect gastrointestinal motility (e.g., prokinetics, opiates, anticholinergics) are typically withheld for 48-72 hours before the test.[17]
-
For diabetic patients, blood glucose levels should be monitored and managed, as hyperglycemia can delay gastric emptying.[18]
-
-
Test Meal:
-
A standardized solid meal is typically used, such as the low-fat, egg-white meal recommended by the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[19] This meal consists of two large eggs (or equivalent) labeled with 0.5-1.0 mCi (18.5-37 MBq) of 99mTc-sulfur colloid, two slices of bread, jam, and water.[18]
-
The patient is instructed to consume the meal within 10 minutes.[7][17]
-
-
Image Acquisition:
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the stomach on both anterior and posterior images at each time point.
-
The geometric mean of the counts in the anterior and posterior ROIs is calculated to correct for tissue attenuation.
-
Decay correction for 99mTc is applied to the counts at each time point.
-
The percentage of the meal remaining in the stomach at each time point is calculated relative to the counts at time 0.
-
The results are compared to established normal ranges for gastric retention at each time point.
-
Antroduodenal Manometry
This procedure assesses the contractile activity (motility) of the stomach and the upper part of the small intestine (duodenum).
Objective: To measure the coordination and strength of muscle contractions in the antrum and duodenum.
Protocol:
-
Catheter Placement:
-
Fasting Study:
-
Once the catheter is in position, pressure recordings are taken for a period of fasting, typically 4 to 6 hours.[4]
-
This allows for the assessment of the migrating motor complex (MMC), a cyclical pattern of contractions that occurs during fasting.
-
-
Postprandial Study:
-
After the fasting period, the patient is given a standardized meal.
-
Pressure recordings continue for at least 2 hours after the meal to assess the fed pattern of contractions, which is characterized by more frequent and irregular contractions that serve to grind and propel the food.[4]
-
-
Data Analysis:
-
The manometry tracings are analyzed to determine the frequency, amplitude, and coordination of contractions in the antrum and duodenum.
-
Abnormalities such as reduced contraction strength (hypomotility), uncoordinated contractions, or abnormal MMC patterns can be identified.
-
Conclusion
The available in vivo data suggest that metoclopramide is generally more effective than this compound in accelerating gastric emptying, particularly in patient populations with documented delayed emptying.[8][9][11] This is likely attributable to its dual mechanism of action that enhances coordinated peristalsis. This compound, while capable of increasing smooth muscle tone and contractility, appears to have a more pronounced effect on the lower esophageal sphincter pressure and a lesser impact on gastric transit.[3][14] The choice between these agents in a research or clinical setting should be guided by the specific aspect of gastrointestinal motility being targeted. The experimental protocols outlined provide standardized methods for the continued evaluation and comparison of these and other novel prokinetic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Should we stop prescribing metoclopramide as a prokinetic drug in critically ill patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Request Rejected [nicklauschildrens.org]
- 5. M Health Fairview Peds [mhealthfairviewpeds.org]
- 6. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tech.snmjournals.org [tech.snmjournals.org]
- 8. Technique of Functional and Motility Test: How to Perform Antroduodenal Manometry [jnmjournal.org]
- 9. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - Watch Related Videos [visualize.jove.com]
- 11. Effect of metoclopramide and bethanechol on gastric emptying in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of metoclopramide, bethanechol, and loperamide on gastric residence time, gastric emptying, and mouth-to-cecum transit time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of bethanechol and metoclopramide on upper gastrointestinal motility in the kitten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Comparative effects of metoclopramide and bethanechol on lower esophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. med.emory.edu [med.emory.edu]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. med.emory.edu [med.emory.edu]
Replicating Published Findings on (S)-Bethanechol's Effect on Bladder Pressure: A Comparative Guide
This guide provides a comprehensive comparison of (S)-Bethanechol's effects on bladder pressure with other cholinergic agonists, supported by experimental data from published preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Comparative Analysis of Cholinergic Agonists on Bladder Function
This compound is a parasympathomimetic choline (B1196258) carbamate (B1207046) that selectively stimulates muscarinic receptors, leading to increased smooth muscle contraction, particularly in the urinary bladder and gastrointestinal tract.[1] Its primary application is in the treatment of urinary retention.[1] For research purposes, understanding its quantitative effects on bladder pressure in comparison to other muscarinic agonists is crucial.
While direct head-to-head preclinical studies comparing this compound with other agonists on bladder pressure in rats are limited in the public domain, this guide synthesizes available data to provide an objective comparison. The following table summarizes the effects of this compound and two other common muscarinic agonists, Pilocarpine and Oxotremorine, on key cystometric parameters in rats. It is important to note that the data is compiled from different studies and serves as an indirect comparison.
Table 1: Comparison of the Effects of Cholinergic Agonists on Rat Bladder Pressure
| Parameter | This compound | Pilocarpine | Oxotremorine-M |
| Primary Receptor Target | Muscarinic (M3 preference) | Muscarinic (non-selective) | Muscarinic (M2/M4 preference) |
| Effect on Intravesical Pressure | Increases maximum intravesical pressure.[2] | Induces pressor response (hypertension) at higher doses.[3] | Increases afferent firing without significantly changing maximum bladder contraction amplitude at lower concentrations.[4] |
| Effect on Voiding Frequency | Decreases cystometric volume, suggesting increased voiding frequency.[2] | Not explicitly reported for bladder, but known to induce urination. | Elicits concentration-dependent excitatory and inhibitory effects on voiding frequency.[5] |
| Route of Administration in Studies | Central (intracerebroventricular), Subcutaneous, Oral.[2][6] | Intravenous, Intraperitoneal.[3][7] | Intravesical, Intravenous.[5][8] |
| Reported Dosages (Rats) | 2, 4, 8, and 12 mg/kg (IP for drinking/urine output study); 5 mg (subcutaneous in humans).[9][10] | 0.04 to 4 µmol/kg (IV for pressor response); 10 mg/kg (IP for seizure model).[3][7] | 5 µM and 40 µM (intravesical for voiding frequency); 25 and 50 µM (intravesical for afferent firing).[5][8] |
Experimental Protocols
To facilitate the replication of these findings, a detailed experimental protocol for in vivo cystometry in rats is provided below. This protocol is a synthesis of standard methodologies described in the scientific literature.[11]
In Vivo Cystometry in Rats for Drug Testing
Objective: To measure and quantify the effects of intravenously administered this compound on bladder function in anesthetized female Sprague-Dawley rats.
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
Urethane (B1682113) anesthetic
-
This compound chloride
-
Saline solution (0.9% NaCl)
-
Polyethylene catheters (PE-50)
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.2 g/kg, intraperitoneal).
-
Shave the lower abdomen and suprapubically expose the bladder through a midline incision.
-
Carefully insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Ligate the urethra to ensure isovolumetric bladder contractions.
-
-
Cystometry Setup:
-
Connect the exteriorized bladder catheter to a three-way stopcock.
-
Connect one port of the stopcock to a pressure transducer to record intravesical pressure.
-
Connect the other port to an infusion pump for bladder filling.
-
-
Experimental Protocol:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Begin continuous intravesical infusion of saline at a constant rate (e.g., 0.1 ml/min).
-
Record baseline cystometric parameters, including basal pressure, threshold pressure for inducing a micturition contraction, and maximal intravesical pressure, for a control period of at least 30 minutes.
-
Administer this compound intravenously at the desired dose(s).
-
Continuously record cystometric parameters for at least 60 minutes post-administration to observe the drug's effect.
-
-
Data Analysis:
-
Analyze the recorded data to determine changes in basal pressure, threshold pressure, maximal intravesical pressure, and frequency of bladder contractions before and after drug administration.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been created using the DOT language.
Caption: Signaling pathway of this compound-induced bladder contraction.
Caption: Experimental workflow for in vivo cystometry in rats.
References
- 1. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central actions of bethanechol on the urinary bladder in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central mechanisms involved in pilocarpine-induced pressor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of stimulation of muscarinic receptors on bladder afferent nerves in the in vitro bladder-pelvic afferent nerve preparation of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Muscarinic Receptors in Rat Bladder Sensory Pathways Alters Reflex Bladder Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. mdpi.com [mdpi.com]
- 8. Effects of stimulation of muscarinic receptors on bladder afferent nerves in the in vitro bladder–pelvic afferent nerve preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of subcutaneous bethanechol on bladder sensation during cystometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decrease in intravesical saline volume during isovolumetric cystometry in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Bethanechol: A Robust Positive Control for High-Throughput Screening of Cholinergic Compounds
For researchers in drug discovery and pharmacology, the selection of an appropriate positive control is a critical step in the development of robust high-throughput screening (HTS) assays. In the realm of cholinergic drug discovery, (S)-Bethanechol has emerged as a reliable and effective positive control for identifying novel muscarinic receptor agonists. This guide provides a comprehensive comparison of this compound with other common cholinergic agonists, supported by experimental data and detailed protocols to aid in the design and execution of successful HTS campaigns.
This compound is a synthetic choline (B1196258) ester and a potent agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions. Its utility as a positive control stems from its selective action on muscarinic receptors with no effect on nicotinic receptors, and its resistance to hydrolysis by cholinesterase, ensuring a stable and prolonged duration of action in vitro.
Comparison with Alternative Cholinergic Agonists
The selection of a positive control for HTS is multifactorial, with potency, receptor subtype selectivity, and performance in the specific assay format being key considerations. Here, we compare this compound with two other widely used muscarinic agonists: Carbachol and Oxotremorine-M.
| Agonist | Primary Target(s) | Key Advantages | Key Disadvantages |
| This compound | Muscarinic Receptors (M2 and M3 preference) | - High stability (cholinesterase resistant)- Muscarinic selectivity (no nicotinic activity)- Consistent and reproducible responses | - Lower potency compared to Carbachol and Oxotremorine-M |
| Carbachol | Muscarinic and Nicotinic Receptors | - High potency- Well-characterized | - Lacks selectivity (activates both muscarinic and nicotinic receptors)- Can lead to off-target effects in complex cellular models |
| Oxotremorine-M | Muscarinic Receptors (M1, M2, M4 preference) | - High potency- CNS penetrant (relevant for specific studies) | - Can exhibit complex pharmacology, including partial agonism at some subtypes |
Potency Comparison at Muscarinic Receptor Subtypes
The following table summarizes the half-maximal effective concentration (EC50) values for this compound, Carbachol, and Oxotremorine-M at different human muscarinic receptor subtypes. Lower EC50 values indicate higher potency.
| Receptor Subtype | This compound EC50 (µM) | Carbachol EC50 (µM) | Oxotremorine-M EC50 (µM) |
| M1 | 35 | ~1.0 - 10 | ~0.1 - 1.0 |
| M2 | - | ~0.1 - 1.0 | ~0.01 - 0.1 |
| M3 | 14.5 | ~1.0 - 10 | ~0.1 - 1.0 |
| M4 | 7 | ~1.0 - 10 | ~0.01 - 0.1 |
| M5 | 32 | ~1.0 - 10 | ~0.1 - 1.0 |
Note: EC50 values can vary depending on the cell line, expression system, and assay conditions.
High-Throughput Screening Performance
A critical metric for evaluating the suitability of a positive control in HTS is the Z'-factor, which reflects the separation between the positive and negative control signals and the variability of the data. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. While direct comparative Z'-factor data for these three agonists in a single study is limited, the consistent and robust responses elicited by this compound in functional assays, such as calcium flux, suggest its capability to generate a sufficient signal window for achieving a high Z'-factor.
The signal-to-background (S/B) ratio is another important parameter, representing the magnitude of the response. While Carbachol and Oxotremorine-M may produce a higher S/B ratio due to their greater potency, a very high S/B is not always necessary for a robust assay, provided the variability is low and a good Z'-factor is achieved.
Experimental Protocols
A common and effective HTS assay for identifying muscarinic agonists is the measurement of intracellular calcium mobilization in response to receptor activation, particularly for M1, M3, and M5 subtypes which couple to Gq/11 signaling pathways.
High-Throughput Calcium Flux Assay Protocol
This protocol is designed for a 384-well plate format using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor (CHO-M3).
Materials:
-
CHO-M3 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6)
-
Probenecid (B1678239) (to prevent dye leakage)
-
This compound (Positive Control)
-
Atropine or other muscarinic antagonist (Negative Control)
-
Test compounds
-
384-well black-walled, clear-bottom assay plates
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Culture CHO-M3 cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound and Control Preparation:
-
Prepare a 3X stock of this compound in Assay Buffer. A final concentration of 10 µM is a good starting point for a robust positive control signal.
-
Prepare a 3X stock of a muscarinic antagonist (e.g., 1 µM Atropine) in Assay Buffer for the negative control.
-
Prepare 3X stocks of your test compounds in Assay Buffer.
-
-
Assay Execution and Measurement:
-
Place the dye-loaded cell plate and the compound/control plate into the fluorescence kinetic plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) at 1-second intervals.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 12.5 µL of the compound/control solutions to the respective wells of the cell plate.
-
Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data, for example, by expressing the response as a percentage of the positive control (this compound) response.
-
Calculate the Z'-factor for the assay plate using the signals from the positive and negative control wells:
-
Z' = 1 - [(3 * (σp + σn)) / |µp - µn|]
-
where σp and σn are the standard deviations of the positive and negative controls, and µp and µn are the means of the positive and negative controls.
-
-
Calculate the Signal-to-Background (S/B) ratio:
-
S/B = µp / µn
-
Visualizing Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathway (M3 Subtype)
Caption: M3 muscarinic receptor signaling pathway.
High-Throughput Screening Workflow for Cholinergic Agonists
Assessing the relative activity of (S)-Bethanechol at different muscarinic receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the activity of (S)-Bethanechol at the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Due to the limited availability of a complete dataset for this compound from a single peer-reviewed study, this guide also includes data for the well-characterized, structurally related muscarinic agonist, carbachol (B1668302), to provide a broader context for understanding muscarinic agonism. The information presented herein is intended to support research and drug development efforts targeting the cholinergic system.
Relative Activity at Muscarinic Receptor Subtypes
This compound is the pharmacologically active enantiomer of bethanechol (B1168659), a synthetic choline (B1196258) ester that acts as a direct agonist at muscarinic acetylcholine receptors.[1][2] It exhibits selectivity for muscarinic receptors with little to no effect on nicotinic receptors.[3][4] The potency of this compound and the comparator, carbachol, at the different muscarinic receptor subtypes is summarized in the table below. It is important to note that the data for bethanechol is for "bethanechol chloride," and the specific enantiomeric form was not always specified in the source material.
| Receptor Subtype | This compound (as Bethanechol Chloride) EC50 (µM) | Carbachol pEC50 | Carbachol EC50 (µM) |
| M1 | 35[5] | ~6.0 | ~1.0 |
| M2 | No data available | No consistent data available | No consistent data available |
| M3 | 14.5[5] | 5.9 ± 0.1[6] | 1.26[6] |
| M4 | 7[5] | ~6.5 | ~0.32 |
| M5 | 32[5] | 4.8 ± 0.1[6] | 15.8[6] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect. A lower EC50 value indicates a higher potency. pEC50 is the negative logarithm of the EC50 value.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades.
M1, M3, and M5 Receptor Signaling
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
References
- 1. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ics.org [ics.org]
- 4. Long-term carbachol treatment-induced down-regulation of muscarinic M2-receptors but not m2 receptor mRNA in a human lung cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Comparison of (S)-Bethanechol's Effects on Bladder Versus Gastrointestinal Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological effects of (S)-Bethanechol on bladder and gastrointestinal smooth muscle. The information is intended to support research and development efforts by offering a clear summary of quantitative data, detailed experimental methodologies, and visual representations of key biological processes.
This compound, a potent muscarinic acetylcholine (B1216132) receptor agonist, is known to selectively stimulate smooth muscle contraction in various organs.[1][2][3] Its clinical applications in treating urinary retention and gastrointestinal atony underscore the importance of understanding its differential effects on these two critical tissue types.[2][4] This guide synthesizes available experimental data to facilitate a direct comparison of its potency and efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's action on bladder and gastrointestinal tissues. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from various studies involving different species and experimental setups, which should be considered when interpreting the results.
Table 1: Potency of this compound on Bladder and Gastrointestinal Smooth Muscle
| Parameter | Bladder Tissue | Gastrointestinal Tissue | Species | Reference |
| EC50 | Not explicitly found for this compound. For racemic Bethanechol (B1168659) on M3 receptors: 14.5 µM. | Not explicitly found. | M3 Receptor Data: Not Specified | [5] |
| pD2 (-log EC50) | Data not available. | Data not available. | - | - |
| Potency Ratio (S vs. R enantiomer) | Data not available. | 915:1 (this compound is 915 times more potent than (R)-Bethanechol) | Guinea Pig (Ileum) | [6] |
Table 2: Efficacy of this compound on Bladder and Gastrointestinal Smooth Muscle
| Parameter | Bladder Tissue | Gastrointestinal Tissue | Species | Reference |
| Emax / P(max) (Maximum Contraction) | Bethanechol induces dose-dependent contraction. P(max) is higher than that of Acetylcholine. | Bethanechol induces a significant, concentration-dependent increase in basal tone. Vmax is higher in jejunum than duodenum. | Canine (Bladder), Bovine (GI) | [7][8] |
Signaling Pathway
This compound exerts its effects by acting as an agonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which are coupled to Gq/11 G-proteins.[1][2][9] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
Caption: M3 muscarinic receptor signaling pathway activated by this compound.
Experimental Protocols
The following are generalized protocols for in vitro contractility studies of bladder and gastrointestinal smooth muscle, based on common methodologies found in the literature.[10][11][12][13][14][15][16][17][18][19][20][21]
Isolated Bladder Detrusor Muscle Strip Preparation and Contractility Assay
1. Tissue Preparation:
-
Euthanize the animal (e.g., rat, guinea pig) via an approved method.
-
Immediately excise the urinary bladder and place it in cold (4°C), oxygenated Krebs-Ringer bicarbonate solution (composition below).
-
Open the bladder longitudinally and gently remove the urothelium by sharp dissection.[3]
-
Cut longitudinal strips of the detrusor muscle (approximately 2 mm wide and 8-10 mm long).[11]
2. Organ Bath Setup:
-
Mount the muscle strips vertically in an organ bath (10-20 mL capacity) containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[3][12]
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.[11]
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, with washes every 15-20 minutes.[11][12]
3. Experimental Procedure:
-
After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).[11]
-
Wash the tissue and allow it to return to baseline.
-
Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath at regular intervals.
-
Record the contractile force until a maximal response is achieved.
Krebs-Ringer Bicarbonate Solution (typical composition in mM):
-
NaCl: 118.4
-
KCl: 4.7
-
CaCl2: 2.5
-
MgSO4: 1.2
-
KH2PO4: 1.2
-
NaHCO3: 25.0
-
Glucose: 11.7
Isolated Gastrointestinal Smooth Muscle (Ileum) Preparation and Contractility Assay
1. Tissue Preparation:
-
Euthanize the animal (e.g., guinea pig) via an approved method.
-
Excise a segment of the terminal ileum and place it in cold, oxygenated Krebs-Ringer solution.
-
Gently flush the lumen to remove contents.
-
Isolate a section of the ileum (2-3 cm in length).
2. Organ Bath Setup:
-
Mount the ileum segment longitudinally in an organ bath under the same conditions as the bladder tissue (37°C, 95% O2 / 5% CO2 Krebs-Ringer solution).
-
Apply a resting tension of approximately 1 gram and allow for an equilibration period of at least 60 minutes with regular washes.[12]
3. Experimental Procedure:
-
After equilibration, assess tissue viability with a standard contractile agent (e.g., acetylcholine or KCl).
-
Following a washout and return to baseline, generate a cumulative concentration-response curve for this compound.
-
Record the isometric contractions at each concentration to determine the potency (EC50) and efficacy (Emax).
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro contractility studies described above.
Caption: General experimental workflow for in vitro contractility studies.
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 4. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 5. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 6. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bethanechol Mnemonic for USMLE [pixorize.com]
- 10. Investigation of effects of metformin on rats’ urinary bladder contractions | Annals of Medical Research [annalsmedres.org]
- 11. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 13. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. reprocell.com [reprocell.com]
- 18. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Interaction of (S)-Bethanechol and Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacological interaction between (S)-Bethanechol, a direct-acting muscarinic agonist, and cholinesterase inhibitors, a class of drugs that indirectly stimulate cholinergic activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
This compound is a synthetic choline (B1196258) ester that selectively activates muscarinic acetylcholine (B1216132) receptors, primarily of the M3 subtype, which are prevalent in the smooth muscle of the bladder and gastrointestinal tract.[1] Its resistance to hydrolysis by cholinesterase results in a more prolonged duration of action compared to acetylcholine.[2] Cholinesterase inhibitors, on the other hand, exert their effects by preventing the breakdown of endogenous acetylcholine, thereby increasing its concentration in the synaptic cleft and neuromuscular junctions.[3][4]
The co-administration of these two classes of drugs is predicated on the hypothesis that cholinesterase inhibitors will potentiate the effects of this compound by increasing the overall cholinergic tone. However, experimental evidence suggests a more complex interaction, including potential antagonistic effects at higher concentrations of cholinesterase inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and representative cholinesterase inhibitors, providing a basis for comparing their activity and potential for interaction.
Table 1: Muscarinic Receptor Binding and Agonist Activity of this compound
| Parameter | Receptor Subtype | Value | Tissue/System | Reference |
| pEC50 | M2 | 5.85 | Guinea pig left atrium | [5] |
| pEC50 | M3 | 6.37 | Guinea pig ileum | [5] |
| EC50 | M1 | 35 µM | In vitro | [6] |
| EC50 | M2 | - | In vitro | [6] |
| EC50 | M3 | 14.5 µM | In vitro | [6] |
| EC50 | M4 | 7 µM | In vitro | [6] |
| EC50 | M5 | 32 µM | In vitro | [6] |
| pKi | M1 | 4 | Human | [5] |
| pKi | M2 | 4 | Human | [5] |
| Ki | S(+)-Bethanechol | < R(-)-Bethanechol | Rat jejunum, nasal mucosa, atrium, ventricle | [7] |
Table 2: Inhibitory Activity of Common Cholinesterase Inhibitors
| Inhibitor | Target | IC50 (nM) | Source | Reference |
| Donepezil | Acetylcholinesterase | - | - | [8][9] |
| Rivastigmine | Acetylcholinesterase | - | - | [1] |
| Galantamine | Acetylcholinesterase | - | - | [1] |
| Neostigmine | Acetylcholinesterase | - | - | [10] |
| Physostigmine | Acetylcholinesterase | - | - | [11] |
| Tacrine | Acetylcholinesterase | - | Normal human brain cortex | [1] |
| Bis-tacrine | Acetylcholinesterase | < Tacrine | Normal human brain cortex | [1] |
| TAK-147 | Acetylcholinesterase | - | Normal human brain cortex | [1] |
| Heptyl-physostigmine | Butyrylcholinesterase | - | Normal human serum | [1] |
| Metrifonate | Butyrylcholinesterase | - | Normal human serum | [1] |
Signaling Pathways and Mechanism of Interaction
This compound directly stimulates muscarinic receptors, leading to the activation of G-protein-coupled signaling cascades. In smooth muscle, activation of M3 receptors primarily couples to Gq/11, stimulating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction.
Cholinesterase inhibitors increase the synaptic concentration of acetylcholine, which also activates muscarinic receptors. Theoretically, this should lead to a synergistic or additive effect when co-administered with this compound. However, some studies suggest that at high concentrations, certain cholinesterase inhibitors may exhibit direct antimuscarinic effects, leading to an attenuation of the bethanechol-induced response.[12]
References
- 1. d-nb.info [d-nb.info]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 7. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil: an anticholinesterase inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of bethanechol, neostigmine, metoclopramide, and propranolol on myoelectric activity of the ileocecocolic area in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro effect of acetylcholine and bethanechol on the contractions of the human detrusor muscle. Influence of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Bethanechol: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of (S)-Bethanechol, ensuring the safety of personnel and adherence to regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Assessment
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), Bethanechol chloride is classified as follows:
| Hazard Classification | Code | Description |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Wash hands thoroughly after handling the substance[1][2][4]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2][4].
Waste Classification and Segregation
This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA). However, state and local regulations may vary and should always be consulted.
Key Disposal Steps:
-
Do Not Sewer: Never dispose of this compound down the drain. This practice is prohibited for many pharmaceuticals to prevent contamination of water supplies[5][6]. The substance is recognized as slightly hazardous to water[2].
-
Segregate as Non-Hazardous Pharmaceutical Waste: Unless mixed with a listed hazardous chemical, this compound waste should be segregated as non-RCRA pharmaceutical waste.
-
Use Designated Containers: Place this compound waste in a clearly labeled, leak-proof container designated for non-hazardous pharmaceutical waste. Industry best practices often recommend using blue or white containers for this waste stream to distinguish it from RCRA hazardous waste (black containers).
Spill Management and Cleanup
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of any dust.
-
Contain the Spill: For solid this compound, carefully sweep or shovel the material into a suitable, closed container for disposal[3][7]. Avoid creating dust.
-
Clean the Area: After removing the bulk material, clean the contaminated surface with water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads) should be placed in the same designated waste container as the this compound.
Final Disposal Protocol
The final disposal of this compound must be conducted by a licensed and qualified waste management contractor.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified waste disposal company to arrange for pickup and disposal.
-
Incineration: The standard and recommended method for the disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility[5]. This ensures the complete destruction of the chemical compound.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Bethanechol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Personal protective equipment for handling (S)-Bethanechol
This guide provides crucial safety and logistical information for the handling and disposal of (S)-Bethanechol, tailored for researchers, scientists, and drug development professionals. The following procedures and recommendations are designed to ensure a safe laboratory environment.
This compound is a cholinergic agonist that can be hazardous if not handled properly. It is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Adherence to the following personal protective equipment (PPE) and handling protocols is essential to minimize risk.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet recommendations.
| Protection Type | Equipment | Specification/Standard | Purpose |
| Eye/Face Protection | Safety Goggles with Side-Shields | Conforming to EN 166 (EU) or NIOSH (US) | Protects against splashes and dust.[2][3][4] |
| Hand Protection | Chemical Impermeable Gloves | Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374. | Prevents skin contact.[2][3][4][5] |
| Skin and Body Protection | Lab Coat / Impervious Clothing / Full Suit (for large spills) | Fire/flame resistant and impervious clothing. | Protects skin from contamination.[1][2][3][4] |
| Respiratory Protection | Dust Respirator / Full-Face Respirator | Approved/certified respirator or equivalent. | Use in case of insufficient ventilation or if exposure limits are exceeded.[1][2] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[2][5] The use of a chemical fume hood or local exhaust ventilation is recommended to control airborne levels.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[3][4]
-
Ground all equipment containing the material to prevent static discharge.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling, put on a lab coat, chemical-resistant gloves, and tightly fitting safety goggles with side-shields.[2][3]
-
If there is a risk of generating dust or aerosols, a dust respirator should be worn.[1][2]
3. Handling and Use:
4. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Keep the container away from heat and sources of ignition.[1]
-
Store separately from incompatible materials such as oxidizing agents.[6]
5. Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2][3][7]
-
Do not allow the product to enter drains or the sewage system.[2][3][8]
-
Contaminated clothing should be removed and washed before reuse.[1]
6. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[2][4][5]
-
For solid spills, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.[7]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[3][4]
-
Clean the spill area thoroughly.[7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
